molecular formula C8H7ClO3 B7761901 2-Chlorophenoxyacetic acid CAS No. 27193-83-5

2-Chlorophenoxyacetic acid

Cat. No.: B7761901
CAS No.: 27193-83-5
M. Wt: 186.59 g/mol
InChI Key: OPQYFNRLWBWCST-UHFFFAOYSA-N
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Description

2-Chlorophenoxyacetic acid (CAS 614-61-9) is a chlorophenoxy derivative with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It appears as a solid with a melting point range between 147°C and 152°C . This compound is a key molecule for research, particularly in plant biology and agriculture, due to its action as a synthetic auxin. It mimics natural plant growth hormones like indole-3-acetic acid (IAA) . When applied at high concentrations, it can induce uncontrolled growth in susceptible broadleaf plants, leading to effects such as stem curl-over, leaf withering, and eventual plant death . This mechanism is shared with well-known phenoxy herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) . The primary research applications for this compound include studies on its herbicidal activity, investigations into plant growth regulation and auxin signaling pathways, and use as a chemical intermediate or building block for the synthesis of more complex derivatives . The carboxylic acid group allows for the formation of various salts and esters, which can alter properties like solubility and mobility, making it a versatile synthetic intermediate . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenoxy)acetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
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InChI Key

OPQYFNRLWBWCST-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)Cl
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Molecular Formula

C8H7ClO3
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DSSTOX Substance ID

DTXSID00210324
Record name 2-Chlorophenoxyacetic acid
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Molecular Weight

186.59 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name 2-Chlorophenoxyacetic acid
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Solubility

In water, 1,280 mg/L at 25 °C
Record name 2-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.000318 [mmHg]
Record name 2-Chlorophenoxyacetic acid
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Impurities

REAGENT GRADE O-CHLOROPHENOXYACETIC ACID CONTAINED 1.0% OF 2,4-D AS IMPURITY AS WELL AS TRACES OF 2,4-DICHLOROPHENOLS. IT WAS SUGGESTED THAT THE BIOLOGICAL ACTIVITIES MAY HAVE BEEN A RESULT OF THE IMPURITIES PRESENT IN THE ACID.
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Color/Form

Needles from water or alc

CAS No.

614-61-9, 27193-83-5
Record name o-Chlorophenoxyacetic acid
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Record name Acetic acid, (chlorophenoxy)-
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Record name (2-Chlorophenoxy)acetic acid
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Melting Point

148.5 °C
Record name 2-CHLOROPHENOXYACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenoxyacetic Acid: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-Chlorophenoxyacetic acid. It is designed to be a valuable resource for professionals in research and development.

Chemical Properties and Structure

This compound is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone indole-3-acetic acid (IAA). It is primarily used as a herbicide and a plant growth regulator. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-(2-chlorophenoxy)acetic acid[1]
CAS Number 614-61-9[1][2][3]
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][3]
Appearance White crystalline solid/powder[1]
Melting Point 148.5 °C[1]
Boiling Point Data not readily available
Density Data not readily available
Solubility in Water 1280 mg/L at 25 °C[1]
pKa 3.05[1]
SMILES C1=CC=C(C(=C1)OCC(=O)O)Cl
InChI InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)[2]

Experimental Protocols

This section details the synthesis and a general analytical methodology for this compound.

This compound can be synthesized through the Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chlorophenate reacts with chloroacetic acid.

Reaction Scheme:

Detailed Methodology:

  • Preparation of Sodium 2-Chlorophenoxide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (B165306) in a suitable solvent such as ethanol (B145695) or water.

    • Slowly add an equimolar amount of a strong base, like sodium hydroxide, to the solution. The reaction is exothermic and should be cooled if necessary. The formation of the sodium 2-chlorophenoxide salt will occur.

  • Reaction with Chloroacetic Acid:

    • To the solution of sodium 2-chlorophenoxide, add an aqueous solution of the sodium salt of chloroacetic acid (prepared by neutralizing chloroacetic acid with sodium hydroxide).

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (sodium chloride) has formed, it can be removed by filtration.

    • Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will protonate the carboxylate to form the desired this compound, which will precipitate out of the aqueous solution.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold water to remove any remaining inorganic salts.

  • Purification:

    • The crude this compound can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture, to yield a product of high purity.

Synthesis_Workflow cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Purification 2-Chlorophenol 2-Chlorophenol Mix_and_Reflux Mix and Reflux 2-Chlorophenol->Mix_and_Reflux NaOH_1 Sodium Hydroxide NaOH_1->Mix_and_Reflux Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Mix_and_Reflux NaOH_2 Sodium Hydroxide NaOH_2->Mix_and_Reflux Cool_and_Filter Cool and Filter NaCl Mix_and_Reflux->Cool_and_Filter Acidify Acidify with HCl Cool_and_Filter->Acidify Precipitate_and_Filter Precipitate and Filter Product Acidify->Precipitate_and_Filter Recrystallize Recrystallize Precipitate_and_Filter->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Pure this compound Auxin_Signaling_Pathway cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin Concentration (Herbicidal Effect) Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds and represses SCF_Complex SCF E3 Ligase Complex Aux_IAA->SCF_Complex Aux_IAA_Degraded Degraded Aux/IAA ARE Auxin Response Element (Promoter) ARF->ARE Binds to DNA ARF_Active Active ARF Gene_Repression Gene Repression ARE->Gene_Repression ARE_2 Auxin Response Element Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to TIR1_AFB->SCF_Complex Forms complex with Proteasome 26S Proteasome SCF_Complex->Proteasome Ubiquitinates Aux/IAA for degradation Proteasome->Aux_IAA_Degraded ARF_Active->ARE_2 Gene_Activation Uncontrolled Gene Activation (Cell Elongation, Division) ARE_2->Gene_Activation Plant_Death Plant Death Gene_Activation->Plant_Death

References

An In-depth Technical Guide to the Synthesis of 2-Chlorophenoxyacetic Acid from 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorophenoxyacetic acid, a key intermediate in the chemical and pharmaceutical industries. The primary synthesis route detailed is the Williamson ether synthesis, a robust and widely applicable method. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and potential side reactions. Visual aids in the form of diagrams are provided to illustrate the synthesis pathway and experimental workflow, ensuring clarity for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a significant chemical compound utilized as a building block in the synthesis of various more complex molecules, including herbicides and pharmaceuticals. Its production from readily available starting materials like 2-chlorophenol (B165306) is a process of considerable industrial and academic interest. The most common and efficient method for this transformation is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. This guide will focus on the synthesis of this compound from 2-chlorophenol and chloroacetic acid.

The Williamson Ether Synthesis Pathway

The synthesis of this compound from 2-chlorophenol proceeds via the Williamson ether synthesis. This reaction is a nucleophilic substitution (SN2) reaction.[1][2] In the first step, the weakly acidic 2-chlorophenol is deprotonated by a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic 2-chlorophenoxide anion. This is a crucial activation step as phenoxides are much stronger nucleophiles than the corresponding phenols.

In the second step, the 2-chlorophenoxide anion acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid (which is also deprotonated by the base to form sodium chloroacetate). The chlorine atom on the chloroacetic acid acts as a leaving group and is displaced by the phenoxide, forming a new carbon-oxygen bond and yielding the sodium salt of this compound. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the final product, this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product R1 2-Chlorophenol I1 2-Chlorophenoxide anion R1->I1 + NaOH/KOH (Deprotonation) R2 Chloroacetic Acid B NaOH / KOH A HCl (acidification) I2 Sodium 2-Chlorophenoxyacetate I1->I2 + Chloroacetic Acid (SN2 reaction) P 2-Chlorophenoxyacetic Acid I2->P + HCl (Acidification) Experimental_Workflow A 1. Dissolve NaOH in Water B 2. Add 2-Chlorophenol to form Phenoxide A->B D 4. Heat Phenoxide Solution (95-110°C) B->D C 3. Neutralize Chloroacetic Acid with NaOH E 5. Add Chloroacetate Solution Dropwise C->E D->E F 6. Reflux for 2-4 hours E->F G 7. Cool to Room Temperature F->G H 8. Acidify with HCl to pH 2-4 G->H I 9. Cool in Ice Bath H->I J 10. Vacuum Filter to Collect Crude Product I->J K 11. Wash with Cold Water J->K L 12. Recrystallize from Ethanol/Water K->L M 13. Dry the Purified Product L->M End Final Product M->End

References

Mechanism of Action of 2-Chlorophenoxyacetic Acid as a Synthetic Auxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenoxyacetic acid (2-CPA) is a synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). At low concentrations, it can be used as a plant growth regulator, while at higher concentrations, it functions as an herbicide. This technical guide provides an in-depth exploration of the molecular mechanism of action of 2-CPA, focusing on its interaction with the core auxin signaling pathway. While direct quantitative data for 2-CPA is limited in recent literature, this guide synthesizes current knowledge from studies on the closely related and extensively researched synthetic auxin, 2,4-dichlorophenoxyacetic acid (2,4-D), to provide a comprehensive overview. Detailed experimental protocols for key assays and visualizations of the signaling pathways are included to facilitate further research in this area.

Introduction to Synthetic Auxins and 2-CPA

Synthetic auxins are a cornerstone of modern agriculture and plant science. They are structurally diverse compounds that elicit physiological responses similar to the endogenous plant hormone auxin (IAA). This compound (2-CPA) belongs to the phenoxyacetic acid class of synthetic auxins. Its biological activity is concentration-dependent; it can promote rooting and fruit setting at low doses, while higher doses lead to unregulated growth and ultimately, plant death, making it an effective herbicide for broadleaf weeds.[1] Understanding the precise molecular mechanism of 2-CPA is crucial for optimizing its use and for the development of new, more selective herbicidal compounds.

The Core Auxin Signaling Pathway

The primary mechanism of action for both natural and synthetic auxins involves a short and elegant signaling pathway that rapidly alters gene expression.[2] This pathway is comprised of three main protein families:

  • TIR1/AFB F-box proteins: These are the auxin co-receptors.

  • Aux/IAA transcriptional repressors: These proteins inhibit the activity of auxin response factors.

  • Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

Mechanism of Action of this compound

The action of 2-CPA as a synthetic auxin is initiated by its binding to the TIR1/AFB family of F-box proteins. This binding event is the central trigger for the downstream signaling cascade.

Binding to the TIR1/AFB Co-Receptor Complex
Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-2-CPA-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component. Poly-ubiquitinated Aux/IAA proteins are then rapidly degraded by the 26S proteasome.[2]

Activation of Auxin-Responsive Gene Expression

The degradation of Aux/IAA repressors liberates the Auxin Response Factors (ARFs) to which they were bound. These ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their transcriptional activation.[4] This rapid change in gene expression, occurring within minutes of auxin perception, underlies the physiological effects of 2-CPA.

Downstream Physiological Effects

The activation of auxin-responsive genes by 2-CPA leads to a cascade of physiological events. At herbicidal concentrations, the sustained and overwhelming activation of these pathways leads to:

  • Uncontrolled cell division and elongation: This results in abnormal growth, such as leaf epinasty and stem twisting.

  • Ethylene (B1197577) biosynthesis: Many auxin-responsive genes encode enzymes involved in ethylene production, and the overproduction of ethylene contributes to senescence and cell death.[5]

  • Production of abscisic acid (ABA): High levels of synthetic auxins can induce the biosynthesis of ABA, a stress hormone that further inhibits growth.[5]

  • Generation of reactive oxygen species (ROS): The metabolic disruptions caused by 2-CPA can lead to oxidative stress and cellular damage.

Quantitative Data

While specific quantitative data for 2-CPA is sparse, the following tables summarize typical data obtained for the closely related synthetic auxin, 2,4-D, which can be used as a reference for expected values in experiments with 2-CPA.

Table 1: Binding Affinity of 2,4-D to the TIR1-Aux/IAA Co-Receptor Complex

LigandCo-Receptor ComplexMethodDissociation Constant (Kd)Reference
2,4-DTIR1-IAA7Competitive Binding~1 µM--INVALID-LINK--

Table 2: Dose-Response of 2,4-D on Arabidopsis Root Elongation

Concentration (µM)Root Elongation Inhibition (%)
0.01~10%
0.1~50%
1~80%
10>90%

Note: This data is illustrative and based on typical dose-response curves for synthetic auxins. Actual values can vary depending on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of synthetic auxins like 2-CPA.

In Vitro Auxin Binding Assay (Pull-Down Method)

Objective: To determine the binding affinity of 2-CPA to the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

  • Purified recombinant GST-tagged TIR1/AFB protein

  • Purified recombinant His-tagged Aux/IAA protein

  • Glutathione-sepharose beads

  • Binding buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT)

  • Wash buffer (Binding buffer with 0.5% Tween-20)

  • Elution buffer (Binding buffer with 20 mM reduced glutathione)

  • 2-CPA stock solution in DMSO

  • Radiolabeled auxin (e.g., [3H]-IAA) for competitive binding assays (optional)

Procedure:

  • Immobilize Bait Protein: Incubate a known amount of purified GST-TIR1/AFB with glutathione-sepharose beads for 1 hour at 4°C with gentle rotation.

  • Wash: Wash the beads three times with wash buffer to remove unbound protein.

  • Binding Reaction: Resuspend the beads in binding buffer. Add a constant concentration of His-Aux/IAA and varying concentrations of 2-CPA. For competitive binding, add a constant concentration of radiolabeled auxin and varying concentrations of unlabeled 2-CPA.

  • Incubation: Incubate the mixture for 2-4 hours at 4°C with gentle rotation.

  • Wash: Wash the beads five times with wash buffer to remove unbound proteins and ligand.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies. Quantify the amount of bound His-Aux/IAA. For competitive binding assays, measure the radioactivity in the eluate.

  • Data Analysis: Plot the amount of bound Aux/IAA as a function of 2-CPA concentration to determine the dissociation constant (Kd).

Arabidopsis Root Elongation Inhibition Assay

Objective: To determine the dose-response relationship of 2-CPA on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar (B569324) plates

  • 2-CPA stock solution in DMSO

  • Stereomicroscope with a ruler or imaging system

Procedure:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Transfer to Treatment Plates: After 4-5 days, when seedlings have a primary root of approximately 0.5-1 cm, transfer them to fresh MS agar plates containing a range of 2-CPA concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

  • Growth Measurement: Mark the position of the root tip at the time of transfer. After a set period (e.g., 3-5 days), measure the new root growth from the mark.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM 2-CPA). Plot the inhibition percentage against the log of the 2-CPA concentration to generate a dose-response curve and determine the IC50 value.

Protoplast Transient Expression Assay

Objective: To investigate the effect of 2-CPA on the expression of an auxin-responsive reporter gene.

Materials:

  • Arabidopsis thaliana plants (3-4 weeks old)

  • Enzyme solution (e.g., 1.5% cellulase, 0.4% macerozyme in a mannitol-based buffer)

  • Protoplast isolation and transfection solutions (W5 solution, MMg solution, PEG solution)

  • Reporter plasmid (e.g., DR5::GUS or DR5::LUC)

  • Internal control plasmid (e.g., 35S::REN)

  • 2-CPA stock solution in DMSO

  • Lysis buffer and assay reagents for the reporter (e.g., MUG for GUS, luciferin (B1168401) for LUC)

Procedure:

  • Protoplast Isolation: Digest finely cut Arabidopsis leaves in the enzyme solution for 3-4 hours in the dark with gentle shaking to release protoplasts.

  • Protoplast Purification: Filter and wash the protoplasts to remove cellular debris.

  • Transfection: Co-transfect the protoplasts with the auxin-responsive reporter plasmid and the internal control plasmid using a PEG-mediated method.

  • Treatment: After transfection, incubate the protoplasts in a solution containing different concentrations of 2-CPA.

  • Incubation: Incubate the treated protoplasts for 6-16 hours in the dark.

  • Cell Lysis and Reporter Assay: Lyse the protoplasts and perform the reporter assay (e.g., measure GUS or luciferase activity). Also, measure the activity of the internal control reporter.

  • Data Analysis: Normalize the activity of the auxin-responsive reporter to the activity of the internal control reporter. Plot the normalized reporter activity as a function of 2-CPA concentration.

Visualizations

Signaling Pathway of this compound

G cluster_nucleus Nucleus cluster_degradation Degradation CPA 2-CPA TIR1_AFB TIR1/AFB CPA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ARF ARF Aux_IAA->ARF Inhibits Ub Ubiquitin Aux_IAA->Ub Ubiquitination AuxRE AuxRE ARF->AuxRE Binds Gene Auxin-Responsive Gene AuxRE->Gene Activates Proteasome 26S Proteasome Ub->Proteasome Degradation G start Start immobilize Immobilize GST-TIR1/AFB on Glutathione Beads start->immobilize wash1 Wash to Remove Unbound Protein immobilize->wash1 bind Incubate with His-Aux/IAA and 2-CPA wash1->bind wash2 Wash to Remove Unbound Components bind->wash2 elute Elute Bound Complexes wash2->elute analyze SDS-PAGE and Western Blot elute->analyze data Quantify and Plot Data to Determine Kd analyze->data end End data->end G conc 2-CPA Concentration root_growth Primary Root Growth conc->root_growth Affects inhibition Growth Inhibition root_growth->inhibition Determines dose_response Dose-Response Curve inhibition->dose_response Generates ic50 IC50 Value dose_response->ic50 Calculates

References

An In-depth Technical Guide to 2-Chlorophenoxyacetic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenoxyacetic acid is a synthetic auxin that belongs to the phenoxyalkanoic acid class of compounds. It functions as a plant growth regulator, exhibiting auxin-like activity. At low concentrations, it can stimulate plant growth and development, while at higher concentrations, it acts as a selective herbicide, primarily targeting broadleaf weeds.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, formulation, physiological effects, and relevant experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from the closely related and extensively studied 2,4-Dichlorophenoxyacetic acid (2,4-D) to provide a robust understanding of its expected behavior and efficacy.

Mechanism of Action

As a synthetic auxin, this compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by binding to auxin receptors, leading to an overstimulation of auxin-responsive genes.[2] This uncontrolled cell division and elongation result in various physiological abnormalities and, at herbicidal concentrations, eventual plant death. The selectivity against broadleaf plants is attributed to differences in vascular structure and metabolic pathways compared to monocots.[3]

The primary mode of action involves the following steps:

  • Perception: this compound is perceived by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors in the nucleus.

  • Signal Transduction: The binding of the synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.

  • Gene Expression: The degradation of Aux/IAA repressors allows for the activation of AUXIN RESPONSE FACTOR (ARF) transcription factors, which in turn regulate the expression of a wide range of auxin-responsive genes.[4]

This cascade of events leads to the overproduction of ethylene (B1197577) and abscisic acid, further contributing to the phytotoxic effects at high concentrations.[5]

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets Ub Ubiquitin SCF->Ub ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARE Auxin Response Element ARF->ARE binds to Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes regulates Physiological_Response Physiological Response (Cell Elongation, Division, etc.) Auxin_Genes->Physiological_Response leads to Ub->Aux_IAA ubiquitinates

Caption: Simplified Auxin Signaling Pathway

Synthesis and Formulation

Synthesis

The synthesis of chlorophenoxyacetic acids can be achieved through several methods. A common industrial process involves the chlorination of phenoxyacetic acid. Another approach is the condensation of the corresponding chlorophenol with chloroacetic acid.[6]

A representative synthesis scheme for a chlorophenoxyacetic acid is as follows:

Synthesis Phenol Phenol Phenoxyacetic_acid Phenoxyacetic Acid Phenol->Phenoxyacetic_acid Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Phenoxyacetic_acid NaOH NaOH (alkaline condition) NaOH->Phenoxyacetic_acid CPA This compound Phenoxyacetic_acid->CPA Cl2 Cl2 (Chlorine) Cl2->CPA Catalyst Catalyst (e.g., FeCl3) Catalyst->CPA

Caption: General Synthesis Route

A detailed laboratory-scale synthesis of a related compound, 2-hydroxyphenylacetic acid from 2-chlorophenylacetic acid, involves a copper-catalyzed nucleophilic aromatic substitution. This method can be adapted for similar transformations.[7]

Formulation

For agricultural applications, this compound is typically formulated as a salt (e.g., sodium, potassium, or amine salts) or an ester to improve its solubility and handling properties.[8] Formulations may also include adjuvants, surfactants, and other active ingredients to enhance efficacy and spectrum of activity.

Physiological Effects and Applications

The physiological effects of this compound are concentration-dependent.

ApplicationConcentration Range (as 2,4-D)Observed EffectsReference(s)
Callus Induction 0.5 - 4.0 mg/LPromotes undifferentiated cell growth in plant tissue culture. Optimal concentration varies with plant species and explant type.[1][9][10]
Rooting Low concentrationsStimulates adventitious root formation in cuttings.[11]
Fruit Set & Development Low concentrationsCan be used to promote fruit set and induce parthenocarpy (seedless fruit).[6]
Herbicide High concentrationsCauses epinasty, leaf curling, stem swelling, and eventual death of susceptible broadleaf plants.[2]

Experimental Protocols

Callus Induction from Mature Seeds (General Protocol)

This protocol is adapted from studies on wheat and rice and can be optimized for other species.[1][10]

Materials:

  • Mature, healthy seeds

  • 70% (v/v) ethanol (B145695)

  • Commercial bleach solution (e.g., 5% sodium hypochlorite)

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium

  • Sucrose (B13894)

  • Agar or other solidifying agent

  • This compound stock solution

  • Petri dishes or culture vessels

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Surface Sterilization:

    • Wash seeds with detergent and rinse thoroughly with tap water.

    • Immerse seeds in 70% ethanol for 1-2 minutes.

    • Transfer seeds to a bleach solution (e.g., 20-50% commercial bleach) and shake for 15-30 minutes.

    • Rinse the seeds 3-5 times with sterile distilled water in a laminar flow hood.

  • Culture Medium Preparation:

    • Prepare MS medium supplemented with sucrose (e.g., 30 g/L) and the desired concentration of this compound (e.g., 0.5 - 4.0 mg/L).

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the solidifying agent (e.g., 8 g/L agar) and autoclave at 121°C for 15-20 minutes.

    • Pour the sterile medium into petri dishes and allow it to solidify.

  • Inoculation:

    • Aseptically place the sterilized seeds onto the surface of the solidified medium.

  • Incubation:

    • Incubate the cultures in the dark at a constant temperature (e.g., 25 ± 2°C).

  • Observation:

    • Observe the cultures regularly for callus formation, typically within 2-4 weeks.

    • Subculture the developing callus onto fresh medium as needed.

CallusInductionWorkflow start Start: Select Mature Seeds sterilize Surface Sterilization (Ethanol & Bleach) start->sterilize inoculate Inoculate Seeds on Medium sterilize->inoculate prepare_media Prepare MS Medium + this compound prepare_media->inoculate incubate Incubate in Dark (25°C) inoculate->incubate observe Observe for Callus Formation incubate->observe subculture Subculture Callus observe->subculture end End: Established Callus Culture subculture->end

Caption: Callus Induction Workflow
Herbicide Bioassay for Soil Residues (General Protocol)

This bioassay can be used to determine the presence of herbicidally active residues of this compound in soil.

Materials:

  • Soil samples from the test area

  • Control soil known to be free of herbicides

  • Pots (e.g., 4-inch)

  • Seeds of a sensitive indicator plant (e.g., tomato, cucumber, bean)

  • Water

Procedure:

  • Sample Collection:

    • Collect representative soil samples from the area of interest.

    • Collect a separate sample of control soil.

  • Potting:

    • Fill an equal number of pots with the test soil and the control soil.

  • Sowing:

    • Sow the seeds of the indicator plant at a uniform depth in all pots.

  • Growth Conditions:

    • Place the pots in a greenhouse or a location with adequate light and temperature for the chosen plant species.

    • Water the pots as needed to maintain consistent moisture.

  • Observation and Evaluation:

    • Observe the plants for 2-3 weeks.

    • Compare the growth of plants in the test soil to those in the control soil.

    • Look for symptoms of herbicide injury, such as stunted growth, epinasty (twisting), leaf cupping, and discoloration.

    • Quantitative measurements can include plant height, root length, and biomass.

Analytical Methods

The quantification of this compound residues in plant tissues, soil, and water is crucial for research and regulatory purposes. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. It often requires a derivatization step to convert the acidic analyte into a more volatile ester form (e.g., methyl or pentafluorobenzyl ester) prior to analysis.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry (MS) detector, allows for the direct analysis of the acid form without derivatization.[14][15]

A general workflow for sample analysis involves:

  • Extraction: The analyte is extracted from the sample matrix using a suitable solvent, often under acidic or basic conditions to improve extraction efficiency.

  • Cleanup: The extract is purified to remove interfering compounds using techniques such as solid-phase extraction (SPE).

  • Analysis: The purified extract is analyzed by GC-MS or HPLC.

Conclusion

This compound is a versatile synthetic auxin with applications as both a plant growth regulator and a herbicide. Its mechanism of action is well-understood within the broader context of auxin biology. While specific quantitative data for this compound is less abundant than for its close analog, 2,4-D, the principles of its application and the methodologies for its study are well-established. This guide provides a foundational understanding for researchers and scientists working with this and other related phenoxyacetic acid compounds. Further research is warranted to delineate the specific dose-responses and signaling pathway nuances of this compound in various plant species.

References

Toxicological Profile and Safety Data of 2-Chlorophenoxyacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the toxicological profile of 2-Chlorophenoxyacetic acid. However, a comprehensive review of publicly available scientific literature and toxicological databases reveals a significant scarcity of specific data for this particular compound. The majority of available information pertains to its role as a minor impurity in other herbicide formulations, such as 4-chloro-2-methylphenoxy acetic acid (MCPA). Therefore, to provide a thorough toxicological overview within the chemical class of chlorophenoxyacetic acids, this guide extensively utilizes data from the closely related and well-studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). It is crucial to interpret this information with the understanding that while structurally similar, the toxicological properties of this compound may not be identical to those of 2,4-D.

Hazard Identification for this compound

Based on available safety data sheets and chemical databases, this compound is classified with the following hazards[1][2][3]:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed[1][2][3].

  • Skin Irritation, Category 2: Causes skin irritation[1][2][3].

  • Serious Eye Irritation, Category 2: Causes serious eye irritation[1][2][3].

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory tract irritation): May cause respiratory irritation[2].

Some sources also suggest that as a member of the chlorophenoxy compounds, it may be considered a potential occupational hepatotoxin, although this is based on general observations of the chemical class rather than specific studies on this compound.

Due to the limited specific data for this compound, the remainder of this guide will focus on the comprehensive toxicological profile of its analogue, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Toxicological Profile of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Acute Toxicity

The acute toxicity of 2,4-D is generally considered to be low to moderate.

SpeciesRouteParameterValue (mg/kg)Reference
RatOralLD50375 - 800[4][5]
MouseOralLD50347[6]
RabbitDermalLD50>2000[4]
RabbitDermalLD501400[5][6]
Guinea PigOralLD501000[4]
DogOralLD50100[4]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is a sequential test that uses a minimum number of animals. A single animal is dosed at a starting level. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. The doses are adjusted based on the outcome for the previous animal, allowing for the estimation of the LD50 with confidence intervals. Key parameters include:

  • Test animals: Typically female rats, as they are often slightly more sensitive.

  • Housing: Animals are housed individually.

  • Fasting: Animals are fasted (food, but not water) overnight before dosing.

  • Dose administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is generally kept low.

  • Observation period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Subchronic and Chronic Toxicity

Repeated exposure to 2,4-D has been shown to primarily affect the kidneys, with other effects observed at higher doses.

SpeciesDurationRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects at LOAELReference
Rat90-dayOral (diet)15100Decreased body weight gain, hematological and clinical chemistry alterations, changes in organ weights, and histopathological lesions in the adrenals, liver, and kidneys.[7]
Ratup to 11 weeksOral (food)16.645.3Increased kidney weight and slight proximal tubule degeneration.[8]
Dog1-yearOral (diet)1.0Not explicitly stated, but effects seen at higher doses.Clinical pathology alterations similar to subchronic studies.[9]
Rat2-yearOral (diet)575Degeneration in proximal tubules.[8]
Mouse2-yearOral (diet)562.5Degeneration/regeneration in descending limb of proximal tubules in males.[8]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study is designed to characterize the toxicity profile of a substance following repeated oral administration for 90 days.

  • Test animals: Typically rats, with at least 10 males and 10 females per group.

  • Dose levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any evidence of toxicity.

  • Administration: The test substance is administered daily, 7 days a week, mixed in the diet, dissolved in drinking water, or by gavage.

  • Observations: Daily clinical observations are made. Body weight and food/water consumption are measured weekly.

  • Clinical pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: All animals undergo a full gross necropsy. A comprehensive set of organs and tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from intermediate and low-dose groups showing treatment-related changes are also examined.

Carcinogenicity

The carcinogenic potential of 2,4-D has been a subject of extensive research and regulatory review.

  • Animal Studies: Long-term carcinogenicity studies in rats and mice have generally not shown a clear oncogenic effect[1][10][11]. A slight increase in astrocytomas in male rats in one study was not replicated in a subsequent study at higher doses[1][10].

  • Human Epidemiology: Epidemiological studies have investigated a possible link between exposure to chlorophenoxy herbicides, including 2,4-D, and certain cancers, particularly non-Hodgkin lymphoma (NHL)[12][13][14][15]. However, the results have been inconsistent and are often confounded by exposure to multiple chemicals[12][14].

  • Regulatory Classification:

    • The International Agency for Research on Cancer (IARC) has classified 2,4-D as "Group 2B: Possibly carcinogenic to humans " based on limited evidence in experimental animals and inadequate evidence in humans[13][16][17][18].

    • The U.S. Environmental Protection Agency (EPA) has classified 2,4-D as "Group D: Not classifiable as to human carcinogenicity " due to a lack of sufficient evidence[13].

Experimental Protocol: Carcinogenicity Study (OECD 451)

This long-term study is designed to assess the carcinogenic potential of a substance.

  • Test animals: Typically rats and mice, with at least 50 animals of each sex per dose group.

  • Duration: Generally 24 months for rats and 18-24 months for mice.

  • Dose levels: At least three dose levels plus a control group are used. The highest dose should be a maximum tolerated dose (MTD), which induces some toxicity but does not significantly shorten the lifespan of the animals from effects other than cancer.

  • Administration: The test substance is usually administered in the diet.

  • Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are monitored regularly.

  • Pathology: A complete gross necropsy is performed on all animals. A comprehensive histopathological examination of organs and tissues is conducted.

G cluster_0 Carcinogenicity Assessment Workflow start Substance Identification (2,4-D) lit_review Literature Review (Epidemiology & Animal Studies) start->lit_review study_design Study Design (e.g., OECD 451) lit_review->study_design human_studies Epidemiological Studies (Cohort, Case-Control) lit_review->human_studies animal_studies Chronic Animal Bioassays (Rats, Mice) study_design->animal_studies data_analysis Statistical Analysis of Tumor Incidence animal_studies->data_analysis human_studies->data_analysis weight_of_evidence Weight of Evidence Evaluation data_analysis->weight_of_evidence classification Carcinogenicity Classification (e.g., IARC, EPA) weight_of_evidence->classification

Carcinogenicity Assessment Workflow for 2,4-D
Genotoxicity

The genotoxicity of 2,4-D has been evaluated in a variety of in vitro and in vivo assays with mixed results, but the overall weight of evidence suggests it is not a potent genotoxic agent.

Assay TypeTest SystemResultsReference
Gene MutationSalmonella typhimurium (Ames test)Generally negative[11]
Gene MutationChinese Hamster Ovary (CHO) cells (HPRT locus)Negative[19]
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsPositive at high, cytotoxic concentrations[20]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsPositive[20]
DNA Damage (Comet Assay)Chinese Hamster Ovary (CHO) cellsPositive[20]
In vivo Micronucleus TestMouse bone marrowNegative[11]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.

  • Test system: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Principle: The assay measures the ability of the test substance to cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino acid.

  • Metabolic activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

  • Procedure: The bacteria, test substance, and S9 mix (if used) are incubated together. The mixture is then plated on a minimal agar (B569324) medium.

  • Endpoint: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Reproductive and Developmental Toxicity

2,4-D is not considered a primary reproductive or developmental toxicant at doses that are not maternally toxic.

SpeciesStudy TypeNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key EffectsReference
Rat2-generation reproduction5 (parental and reproductive)20Reduced body weight in F1 dams and renal lesions in F0 and F1 adults.[7]
RatDevelopmental25 (developmental)50Decreased fetal body weight.[8]
RabbitDevelopmental90 (developmental)>90No developmental effects observed up to the highest dose tested.[7]
Rat & RabbitDevelopmental~10 (maternal)30Maternal toxicity (e.g., reduced body weight gain).[20][21][22][23]

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus.

  • Test animals: Pregnant females of a rodent (usually rat) and a non-rodent (usually rabbit) species.

  • Dosing period: The test substance is administered daily from implantation to the day before cesarean section.

  • Observations: Maternal animals are observed for clinical signs, body weight, and food consumption.

  • Endpoints: At termination, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Human Exposure and Epidemiology

Human exposure to 2,4-D can occur in occupational settings (e.g., agriculture, forestry) and in the general population through diet and residential use. Biomonitoring is typically done by measuring 2,4-D levels in urine[8][9][10][16][21]. Epidemiological studies have primarily focused on the potential association between 2,4-D exposure and cancer, particularly non-Hodgkin lymphoma, with inconsistent findings[12][13][14][15]. Some studies have also investigated reproductive, neurotoxic, and other health outcomes, but the evidence for a causal link is generally considered weak[12][13][14].

Mechanisms of Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The precise mechanisms of 2,4-D toxicity are not fully elucidated but are thought to involve multiple pathways, with oxidative stress being a key event.

Oxidative Stress

2,4-D has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in various in vitro and in vivo models[19][23][24][25][26]. This can result in damage to cellular components, including lipids, proteins, and DNA. The induction of oxidative stress may be a contributing factor to the observed toxicities in the liver and kidneys.

G cluster_0 2,4-D Induced Oxidative Stress d24d 2,4-D ros Increased ROS (Reactive Oxygen Species) d24d->ros Induces antioxidant_depletion Depletion of Antioxidants (e.g., GSH) d24d->antioxidant_depletion lipid_perox Lipid Peroxidation ros->lipid_perox dna_damage DNA Damage ros->dna_damage protein_ox Protein Oxidation ros->protein_ox cell_damage Cellular Damage lipid_perox->cell_damage dna_damage->cell_damage protein_ox->cell_damage antioxidant_depletion->ros Enhances

Simplified pathway of 2,4-D induced oxidative stress.
Apoptosis

2,4-D has been demonstrated to induce apoptosis, or programmed cell death, in various cell types, including neuronal and testicular cells[6][12][19][25][27][28]. This process is often linked to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are key executioner proteins in the apoptotic cascade[6][12].

G cluster_1 2,4-D Induced Apoptosis Pathway d24d 2,4-D mitochondria Mitochondrial Dysfunction d24d->mitochondria Induces fas_fasl Fas/FasL Upregulation d24d->fas_fasl Induces cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8 Caspase-8 Activation fas_fasl->caspase8 caspase8->caspase3

Simplified signaling pathway of 2,4-D induced apoptosis.
Other Proposed Mechanisms

Other potential mechanisms of 2,4-D toxicity that have been investigated include:

  • Neurotoxicity: At high doses, 2,4-D can cause neurotoxic effects, which may be related to its interaction with monoaminergic systems in the brain[5][18][27].

  • Immunotoxicity: Some studies suggest that 2,4-D may have immunosuppressive effects[13].

  • Disruption of Acetyl-CoA Metabolism: It has been proposed that chlorophenoxy herbicides may interfere with cellular metabolic pathways involving acetylcoenzyme A.

  • Uncoupling of Oxidative Phosphorylation: At high concentrations, 2,4-D may uncouple oxidative phosphorylation, leading to a depletion of cellular ATP.

Conclusion

While specific toxicological data for this compound is limited, the extensive information available for its close structural analog, 2,4-Dichlorophenoxyacetic acid, provides a valuable framework for understanding the potential hazards of this class of compounds. 2,4-D exhibits low to moderate acute toxicity. The primary target organ for repeated dose toxicity is the kidney. The evidence for carcinogenicity in humans is inconclusive, leading to differing classifications by regulatory agencies. While some in vitro studies have shown evidence of genotoxicity, the overall weight of evidence from in vivo studies suggests a low genotoxic potential. Reproductive and developmental effects are generally observed only at doses that also cause maternal toxicity. The primary mechanisms of toxicity appear to be related to the induction of oxidative stress and apoptosis. Further research is needed to specifically delineate the toxicological profile of this compound.

References

The Environmental Trajectory of 2-Chlorophenoxyacetic Acid: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenoxyacetic acid is a chemical compound that can enter the environment through various streams, including as an impurity in the manufacturing of other herbicides. Understanding its environmental fate—how it moves and transforms in soil, water, and air—is critical for assessing its potential impact and for the development of robust environmental risk assessments. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, with a focus on its physicochemical properties, abiotic and biotic degradation pathways, and environmental persistence.

Physicochemical Properties

The environmental behavior of this compound is governed by its inherent physical and chemical properties. These properties influence its solubility in water, potential for volatilization, and its tendency to bind to soil particles. A summary of key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Physical Description White crystalline solid[1]
Melting Point 148.5 °C
Water Solubility 1,280 mg/L at 25 °C
Vapor Pressure 3.18 x 10⁻⁴ mmHg at 25 °C
Log K_ow_ (Octanol-Water Partition Coefficient) 1.86
pKa 3.05

Environmental Fate and Degradation Pathways

The persistence and transformation of this compound in the environment are dictated by a combination of abiotic and biotic processes. These include photodegradation, hydrolysis, and microbial metabolism.

Abiotic Degradation

Abiotic degradation involves the breakdown of the chemical through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation: this compound is susceptible to degradation by sunlight. In the atmosphere, it is expected to exist primarily in the vapor phase and is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 35 hours.[1] A structural isomer, 4-chlorophenoxyacetic acid, was observed to degrade by 30% after 24 hours of exposure to natural sunlight, suggesting that photodegradation is a significant environmental fate process for this compound in sunlit surface waters.[1]

Hydrolysis: this compound is generally resistant to hydrolysis under typical environmental pH conditions.[1] However, the rate of hydrolysis can be influenced by pH, with faster degradation observed in acidic solutions.[2]

Biotic Degradation

Microbial degradation is a primary mechanism for the dissipation of this compound in soil and water. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize this compound.

Aerobic Degradation: Under aerobic conditions, the degradation of this compound can be relatively rapid. The time required for 80% degradation has been reported to be over 360 days in fresh soil, but this decreases significantly to 31.8 days in soil previously adapted to similar compounds.[1] Complete degradation in different soil types has been observed to take between 47 and 205 days.[1]

While a specific, complete microbial degradation pathway for this compound is not extensively documented, it is presumed to follow a pathway analogous to that of the structurally similar and well-studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4] This proposed pathway involves the initial cleavage of the ether bond to form 2-chlorophenol, followed by hydroxylation and subsequent ring cleavage. The key enzymatic steps are likely carried out by dioxygenases and hydroxylases.

Microbial_Degradation_Pathway cluster_pathway Proposed Aerobic Microbial Degradation Pathway of this compound 2_Chlorophenoxyacetic_Acid This compound 2_Chlorophenol 2-Chlorophenol 2_Chlorophenoxyacetic_Acid->2_Chlorophenol Ether Cleavage (Dioxygenase) Chlorocatechol Chlorocatechol 2_Chlorophenol->Chlorocatechol Hydroxylation (Hydroxylase) Ring_Cleavage_Products Ring Cleavage Products Chlorocatechol->Ring_Cleavage_Products Ring Fission (Dioxygenase) TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle_Intermediates Further Metabolism

Figure 1: Proposed aerobic microbial degradation pathway for this compound.

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is significantly slower. The degradation of the related compound 2,4-D is more persistent in anaerobic aquatic environments, with a half-life ranging from 41 to 333 days.

Environmental Persistence and Mobility

The persistence of this compound in the environment is summarized by its half-life in different compartments. Its mobility is largely determined by its sorption behavior in soil.

Half-Life: The half-life of this compound varies depending on the environmental matrix and conditions.

CompartmentConditionHalf-LifeReference
Air Photochemical degradation~35 hours (estimated)[1]
Soil Aerobic, fresh>360 days (for 80% degradation)[1]
Soil Aerobic, adapted31.8 days (for 80% degradation)[1]
Soil Aerobic47 - 205 days (complete degradation)[1]
Water Aerobic15 days (for 2,4-D)
Water Anaerobic41 - 333 days (for 2,4-D)

Sorption in Soil: this compound is expected to have very high mobility in soil.[1] With a pKa of 3.05, it will exist primarily as an anion under most environmental conditions. Anions generally do not adsorb strongly to soils rich in organic carbon and clay.[1] The sorption of a chemical to soil is quantified by the soil sorption coefficient (K_d) and the organic carbon-normalized sorption coefficient (K_oc).

Soil ParameterValueSignificanceReference
Estimated K_oc 18Indicates very high mobility in soil.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the environmental fate of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Degradation Studies Sample_Collection Sample Collection (Soil, Water) Microcosm_Setup Microcosm Setup Sample_Collection->Microcosm_Setup Spiking Spiking with This compound Microcosm_Setup->Spiking Incubation Incubation (Controlled Conditions) Spiking->Incubation Time_Point_Sampling Time-Point Sampling Incubation->Time_Point_Sampling Extraction Extraction of Analyte Time_Point_Sampling->Extraction Analysis Quantification by HPLC or GC-MS Extraction->Analysis Data_Analysis Data Analysis (Degradation Kinetics) Analysis->Data_Analysis

Figure 2: Generalized workflow for studying the degradation of this compound.

Protocol 1: Determination of Microbial Degradation in Soil

Objective: To determine the rate of microbial degradation of this compound in soil under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • This compound (analytical standard)

  • Sterile deionized water

  • Microcosm vessels (e.g., glass jars with loose-fitting lids)

  • Incubator

  • Analytical balance

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Soil Characterization: Characterize the test soil for properties such as pH, organic carbon content, and texture.

  • Microcosm Preparation: Add a known weight of soil (e.g., 50 g) to each microcosm vessel. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity) with sterile deionized water.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent. Spike the soil in the microcosms to achieve the desired initial concentration. Include control microcosms with sterilized soil to assess abiotic degradation.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

  • Extraction: Extract the soil samples with an appropriate solvent. This typically involves shaking the soil with the solvent followed by centrifugation to separate the solid and liquid phases.

  • Analysis: Analyze the extracts for the concentration of this compound and its potential degradation products using a validated analytical method such as HPLC or GC-MS.

  • Data Analysis: Calculate the half-life and degradation rate constant by fitting the concentration data over time to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 2: Soil Sorption/Desorption Batch Equilibrium Study

Objective: To determine the soil-water partition coefficient (K_d) and the organic carbon-normalized partition coefficient (K_oc) of this compound.

Materials:

  • Test soil, sieved (<2 mm)

  • This compound (analytical standard)

  • 0.01 M CaCl₂ solution

  • Centrifuge tubes

  • Orbital shaker

  • Centrifuge

  • HPLC or GC-MS

Procedure:

  • Sorption Isotherm:

    • Prepare a series of aqueous solutions of this compound in 0.01 M CaCl₂ at different concentrations.

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add a known volume of each herbicide solution to the tubes.

    • Include control tubes with the herbicide solution but no soil to account for any potential loss of the compound.

    • Shake the tubes on an orbital shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the soil and the supernatant.

    • Analyze the concentration of this compound in the supernatant.

    • Calculate the amount of herbicide sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

    • Plot the sorbed concentration versus the equilibrium solution concentration to generate the sorption isotherm.

  • Data Analysis:

    • Fit the sorption data to the Freundlich or Langmuir isotherm models to determine the sorption coefficients.

    • Calculate K_d as the ratio of the concentration of the chemical in the soil to the concentration in the water at equilibrium.

    • Calculate K_oc by normalizing K_d to the organic carbon content of the soil (K_oc = (K_d / %OC) * 100).

Conclusion

The environmental fate of this compound is a complex interplay of its physicochemical properties and various degradation processes. It is characterized by high mobility in soil and a moderate persistence that is highly dependent on environmental conditions, particularly the presence of adapted microbial populations. While photodegradation can contribute to its dissipation in aquatic systems and the atmosphere, microbial degradation is the principal pathway for its removal from soil. Further research is warranted to fully elucidate the specific microbial pathways and enzymes involved in its breakdown to enhance the accuracy of environmental risk assessments. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

The Dawn of Selective Weed Control: A Technical History of Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the discovery, development, and scientific underpinnings of a revolutionary class of herbicides.

Introduction

The introduction of phenoxyacetic acid herbicides in the 1940s marked a pivotal moment in agricultural history, ushering in the era of selective chemical weed control.[1] These synthetic compounds, mimicking the natural plant growth hormone auxin, provided a powerful new tool for farmers, enabling the effective management of broadleaf weeds in vital cereal crops.[2][3] This technical guide delves into the history, development, chemical synthesis, and mode of action of these groundbreaking herbicides. It provides researchers, scientists, and drug development professionals with a detailed overview, including quantitative efficacy data, comprehensive experimental protocols, and visualizations of key biological and experimental pathways.

A Wartime Discovery: The Genesis of Phenoxyacetic Acid Herbicides

The story of phenoxyacetic acid herbicides is rooted in the agricultural pressures of World War II. In the United Kingdom, researchers at Imperial Chemical Industries (ICI) and the Rothamsted Experimental Station were tasked with finding ways to increase crop yields to support the war effort.[4][5] This research led to the independent and near-simultaneous discovery of the herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) in the early 1940s.[6]

Working under wartime secrecy, four groups across the UK and the United States made this breakthrough discovery.[6] In the UK, William G. Templeman and his team at ICI, along with Philip S. Nutman and his associates at Rothamsted, were instrumental.[6] Concurrently, in the United States, Franklin D. Jones at the American Chemical Paint Company and a team led by Ezra Kraus and John W. Mitchell at the University of Chicago and the U.S. Department of Agriculture made similar findings.[6]

The first commercial release of a phenoxyacetic acid herbicide, 2,4-D, occurred in 1945 by the American Chemical Paint Company under the trade name "Weedone".[4] This event revolutionized weed management, offering the first compound that could selectively control broadleaf weeds without harming grass crops like wheat and corn.[3][4]

Chemical Synthesis: From Precursors to Potent Herbicides

The synthesis of phenoxyacetic acid herbicides typically involves the reaction of a substituted phenol (B47542) with an alpha-haloacid in the presence of a base. The two most prominent members, 2,4-D and MCPA, are synthesized through well-established chemical pathways.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is commercially synthesized by reacting 2,4-dichlorophenol (B122985) with chloroacetic acid in an alkaline solution.[1][4]

Synthesis of (4-chloro-2-methylphenoxy)acetic acid (MCPA)

The synthesis of MCPA follows a similar principle, reacting 4-chloro-2-methylphenol (B52076) with chloroacetic acid in the presence of a base.[7]

Mode of Action: Mimicking a Natural Growth Regulator

Phenoxyacetic acid herbicides are classified as synthetic auxins.[5][8] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), which regulates cell division, elongation, and differentiation.[8][9] In susceptible broadleaf plants, these synthetic auxins induce rapid, uncontrolled, and disorganized growth, leading to a cascade of detrimental effects.[2][5] This includes epinasty (twisting of stems and petioles), stem and leaf malformations, and ultimately, disruption of the plant's vascular tissue, leading to death.[10] Monocotyledonous plants, such as grasses and cereal crops, are generally tolerant to these herbicides due to differences in their vascular structure and metabolic processes that can detoxify the compounds.[5]

dot

Auxin_Signaling_Pathway Figure 1: Simplified Auxin Signaling Pathway and the Action of Phenoxyacetic Acid Herbicides Auxin Natural Auxin (IAA) / Phenoxyacetic Acid Herbicide TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes binding of Ubiquitin Ubiquitination & Proteasomal Degradation Aux_IAA->Ubiquitin Leads to ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Ubiquitin->ARF Degradation of Aux/IAA relieves repression of ARE Auxin Response Elements (AREs) in DNA ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates Growth Uncontrolled Growth & Plant Death Gene_Expression->Growth Results in

Caption: Auxin signaling pathway and herbicide action.

Quantitative Data on Efficacy and Application

The efficacy of phenoxyacetic acid herbicides varies depending on the specific compound, the target weed species, its growth stage, and environmental conditions. The following tables summarize typical application rates and the weed control spectrum for several key phenoxyacetic acid herbicides.

Table 1: Application Rates of Common Phenoxyacetic Acid Herbicides

HerbicideCropTypical Application Rate (L/ha)Target Weeds
2,4-D AmineWheat, Barley, Spring Rye0.6 - 1.5Susceptible to less susceptible broadleaf weeds[6]
Established Pastures & Rangeland1.5 - 4.0Annual and biennial broadleaf weeds[6]
Corn (Post-emergent)0.5 - 1.0Broadleaf weeds[1]
MCPAWheat, Barley, Oats0.55 - 1.5Susceptible to less susceptible broadleaf weeds[11]
PasturesSee label for specific ratesBroadleaf weeds[12]
Mecoprop-PSeedling Grasses5.5Chickweed, Clover, Plantain[8]
Established Turf8.5Chickweed, Clover, Plantain, Buttercup[8]
Wheat, Barley, Oats5.5 - 7.0Black Medick, Chickweed, Cleavers, Wild Mustard[8]
Dichlorprop (B359615)Spring Wheat, Barley, Winter WheatSee label for specific ratesVolunteer canola, Wild buckwheat, Kochia[13]

Table 2: Weed Control Spectrum of Selected Phenoxyacetic Acid Herbicides (% Control)

Weed Species2,4-DMCPAMecopropDichlorprop2,4-DB
Palmer amaranth (B1665344) (Amaranthus palmeri)68-80%[14]---59-78%[14]
Common Chickweed (Stellaria media)FairGoodExcellent[8]Good-
White Clover (Trifolium repens)PoorGoodExcellent[8]--
Dandelion (Taraxacum officinale)ExcellentGood[12]Good (with 2,4-D)[2]Good-
Field Bindweed (Convolvulus arvensis)Good (requires repeated application)----
Kochia (Kochia scoparia)Good--Good[13]-
Wild Mustard (Sinapis arvensis)ExcellentExcellent[12]Excellent[8]--

Detailed Experimental Protocols

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Objective: To synthesize 2,4-D via the condensation of 2,4-dichlorophenol and chloroacetic acid.

Materials:

  • 2,4-dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Reaction vessel with a reflux condenser and stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare a solution of sodium hydroxide in water in the reaction vessel.

  • Slowly add 2,4-dichlorophenol to the NaOH solution while stirring.

  • In a separate beaker, dissolve chloroacetic acid in water.

  • Add the chloroacetic acid solution to the reaction vessel containing the sodium 2,4-dichlorophenoxide solution.

  • Heat the mixture under reflux for a specified period (e.g., 2-4 hours), with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture by slowly adding hydrochloric acid until the pH is acidic, causing the 2,4-D to precipitate.

  • Collect the precipitated 2,4-D by filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified 2,4-D in a drying oven at a moderate temperature.

Greenhouse Bioassay for Herbicide Efficacy

Objective: To determine the efficacy of a phenoxyacetic acid herbicide on a target weed species under controlled greenhouse conditions.

Materials:

  • Seeds of the target weed species and a tolerant crop species (control)

  • Herbicide formulation to be tested

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature, humidity, and lighting

  • Precision sprayer calibrated to deliver a specific volume per unit area

  • Analytical balance

  • Drying oven

Procedure:

  • Planting: Sow a predetermined number of seeds of the target weed and tolerant crop species in separate pots.

  • Growth: Place the pots in the greenhouse and allow the plants to grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare a series of herbicide dilutions to achieve a range of application rates. Apply the herbicide solutions to the plants using the precision sprayer. Include an untreated control group for comparison.

  • Observation: Return the pots to the greenhouse and observe the plants for a set period (e.g., 14-21 days).

  • Data Collection:

    • Visually assess the percentage of weed control and crop injury at regular intervals.

    • At the end of the observation period, harvest the above-ground biomass of the plants.

    • Dry the biomass in an oven until a constant weight is achieved.

    • Measure the dry weight of the treated and control plants.

  • Data Analysis: Calculate the percent reduction in biomass for the treated plants compared to the untreated control to determine the herbicide's efficacy.

dot

Greenhouse_Bioassay_Workflow Figure 2: Experimental Workflow for a Greenhouse Herbicide Bioassay start Start planting 1. Planting of Target Weed and Crop Species start->planting growth 2. Plant Growth to 2-4 Leaf Stage in Greenhouse planting->growth herbicide_prep 3. Preparation of Herbicide Dilutions growth->herbicide_prep application 4. Herbicide Application with Precision Sprayer herbicide_prep->application observation 5. Post-Application Observation (14-21 days) application->observation data_collection 6. Data Collection (Visual Assessment & Biomass) observation->data_collection data_analysis 7. Data Analysis (% Control & % Injury) data_collection->data_analysis end End data_analysis->end

Caption: Workflow for a greenhouse herbicide bioassay.

Determination of Acute Oral Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of a phenoxyacetic acid herbicide in a mammalian model (e.g., rats) following OECD Guideline 423 (Acute Toxic Class Method).

Materials:

  • Test substance (phenoxyacetic acid herbicide)

  • Test animals (e.g., Wistar rats), typically of a single sex

  • Appropriate vehicle for dosing (e.g., corn oil)

  • Oral gavage needles

  • Animal caging and husbandry supplies

  • Analytical balance

Procedure:

  • Dose Selection: Based on existing information, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Dosing: Administer the selected dose to a group of three animals by oral gavage.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure:

    • If mortality occurs in two or three of the animals, the test is repeated at a lower dose level.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the test is repeated at a higher dose level.

  • Endpoint: The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose, or when a dose that causes evident toxicity is identified. The LD50 is then estimated based on the dose levels at which mortality was and was not observed.

Analytical Method for Herbicide Residue in Soil

Objective: To extract and quantify phenoxyacetic acid herbicide residues from a soil sample using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Soil sample

  • Acetonitrile (B52724)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Weigh a representative portion of the soil sample into a centrifuge tube.

    • Add acetonitrile and a salt mixture (magnesium sulfate and sodium chloride).

    • Vortex vigorously for 1 minute to extract the herbicide residues into the acetonitrile.

  • Centrifugation: Centrifuge the sample to separate the soil particles from the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile extract to a new centrifuge tube containing a mixture of PSA and C18 sorbents and anhydrous magnesium sulfate.

    • Vortex for 30 seconds to remove interfering matrix components.

  • Centrifugation: Centrifuge the tube to pellet the d-SPE sorbent.

  • Analysis:

    • Take an aliquot of the cleaned-up extract for analysis by LC-MS/MS.

    • Quantify the herbicide concentration based on a calibration curve prepared with known standards.

Conclusion

The discovery and development of phenoxyacetic acid herbicides fundamentally transformed agricultural weed management. Their selective action against broadleaf weeds in essential grain crops provided an unprecedented level of control, contributing significantly to increased food production. Understanding the history of their discovery, the intricacies of their chemical synthesis, and their precise mode of action as synthetic auxins is crucial for their continued effective and responsible use. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy, environmental fate, and toxicological profiles of this historically significant and enduring class of herbicides. As agriculture continues to evolve, the principles learned from the development of phenoxyacetic acids will undoubtedly inform the creation of future weed management technologies.

References

2-Chlorophenoxyacetic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorophenoxyacetic acid, a synthetic auxin widely utilized in research and agriculture. This document details its chemical identity, physicochemical properties, synthesis, mechanism of action, and analytical methods, presented in a format tailored for scientific and research applications.

Chemical Identity and Properties

This compound is a chlorinated derivative of phenoxyacetic acid. It is recognized for its biological activity as a plant growth regulator, mimicking the effects of the natural plant hormone auxin.

CAS Number: 614-61-9[1]

Molecular Formula: C₈H₇ClO₃[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 186.59 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 149-151 °C
Boiling Point Decomposes before boiling
Solubility in Water 1.2 g/L at 20 °C
pKa 2.86

Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, a common method for preparing ethers. This process involves the reaction of a phenoxide with an organohalide.

Example Synthetic Protocol

This protocol is a representative example for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.

Reaction Scheme:

G reactant1 2-Chlorophenol (B165306) product This compound reactant1->product + reactant2 Chloroacetic acid reactant2->product + reagent NaOH (aq) reagent->product Reflux

Caption: Synthesis of this compound via Williamson ether synthesis.

Materials:

  • 2-Chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorophenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide.

  • Williamson Ether Synthesis: To the phenoxide solution, add a solution of chloroacetic acid, also neutralized with sodium hydroxide. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

  • Extraction and Purification: Extract the product into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Mechanism of Action: A Synthetic Auxin

This compound functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. The binding of auxin promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA (Repressor) SCF->Aux_IAA ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation targeted for Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Transcription Transcription Auxin_Genes->Transcription

Caption: Simplified diagram of the auxin signaling pathway disrupted by this compound.

Synthetic auxins like this compound are generally more resistant to degradation by the plant's metabolic machinery compared to IAA. This persistence leads to a continuous stimulation of the auxin signaling pathway, resulting in the phytotoxic effects observed at herbicidal concentrations.

Analytical Methods

The quantification of this compound in various matrices is crucial for research in plant science, environmental science, and toxicology. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose.

Example Analytical Protocol: Quantification by HPLC

This protocol provides a general framework for the analysis of this compound in plant tissue.

Workflow:

HPLC_Workflow SamplePrep Sample Preparation (Homogenization, Extraction) SPE Solid Phase Extraction (Cleanup) SamplePrep->SPE HPLC HPLC Analysis (Separation, Detection) SPE->HPLC DataAnalysis Data Analysis (Quantification) HPLC->DataAnalysis

Caption: General workflow for the quantification of this compound by HPLC.

Materials:

  • Plant tissue sample

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Sample Extraction: Homogenize a known weight of plant tissue in an appropriate solvent, such as acidified acetonitrile or methanol, to extract the analyte. Centrifuge the mixture to pellet the solid debris.

  • Sample Cleanup: Pass the supernatant through a pre-conditioned C18 SPE cartridge to remove interfering compounds. Wash the cartridge with a low-organic-content solvent and then elute the this compound with a high-organic-content solvent (e.g., methanol).

  • HPLC Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase. Inject a known volume of the sample into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acidified water and acetonitrile/methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 230 nm or by mass spectrometry for higher sensitivity and selectivity.

  • Quantification: Prepare a calibration curve using standards of known concentrations of this compound. Quantify the amount of the analyte in the sample by comparing its peak area to the calibration curve.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

Solubility Profile of 2-Chlorophenoxyacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility of 2-Chlorophenoxyacetic Acid in Aqueous and Organic Media, Providing Essential Data and Methodologies for Scientific and Drug Development Applications.

Introduction

This compound (2-CPA) is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone indole-3-acetic acid (IAA). While its primary application has been in agriculture as a herbicide and plant growth regulator, its structural similarity to other biologically active molecules makes its physicochemical properties, particularly solubility, of significant interest to researchers in various fields, including drug development and formulation science. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents. Understanding the solubility of this compound is crucial for its handling, formulation, and for interpreting its biological activity in various experimental settings.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Melting Point 148.5 °C[1]
pKa 3.05[1]
LogP (log Kow) 1.86[1]
Appearance White powder/needles[1]

Aqueous Solubility of this compound

The solubility of this compound in water is a critical parameter, particularly for environmental and biological studies.

SolventTemperature (°C)Solubility (g/L)Reference
Water251.280[1]

The aqueous solubility of this compound is relatively low, a characteristic typical of many organic acids. Its pKa of 3.05 indicates that it is a weak acid and will be predominantly in its ionized, more soluble carboxylate form in solutions with a pH above this value.

Solubility of Chlorophenoxyacetic Acid Derivatives in Organic Solvents

The following tables summarize the mole fraction solubility (x₁) of 4-Chlorophenoxyacetic acid in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x₁) of 4-Chlorophenoxyacetic Acid in Alcohols [2]

Temperature (K)Ethanol1-PropanolIsopropanol1-Butanol2-ButanolIsobutanol
283.150.13320.11510.08130.09830.08920.0731
288.150.15540.13480.09650.11540.10540.0863
293.150.18030.15710.11390.13490.12390.1015
298.150.20810.18230.13380.15710.14510.1189
303.150.23920.21070.15650.18230.16930.1388
308.150.27390.24280.18230.21090.19690.1615
313.150.31260.27890.21170.24340.22820.1873
318.150.35580.31950.24510.28030.26380.2166
323.150.40390.36510.28290.32210.30410.2498
328.150.45740.41620.32560.36930.34960.2873

Table 2: Mole Fraction Solubility (x₁) of 4-Chlorophenoxyacetic Acid in Esters, Acetonitrile, and 1,4-Dioxane [2]

Temperature (K)Ethyl FormateMethyl AcetateEthyl AcetatePropyl AcetateButyl AcetateAcetonitrile1,4-Dioxane
283.150.04650.09880.08830.07620.06730.04110.1511
288.150.05510.11530.10320.08910.07890.04850.1743
293.150.06510.13420.12010.10390.09210.05710.2003
298.150.07680.15590.13940.12090.10720.06710.2294
303.150.09040.18070.16130.14040.12460.07870.2621
308.150.10620.20890.18620.16270.14460.09210.2988
313.150.12460.24100.21450.18810.16740.10760.3399
318.150.14590.27740.24660.21710.19340.12550.3859
323.150.17060.31860.28290.24990.22300.14620.4374
328.150.19910.36520.32410.28710.25660.16990.4948

Experimental Protocol: Determination of Solubility via Shake-Flask Method and Gravimetric Analysis

A reliable and commonly used method for determining the equilibrium solubility of a compound is the shake-flask method, followed by gravimetric analysis of the saturated solution. This protocol provides a detailed procedure for this determination.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry collection vial. The filter should also be pre-warmed to the experimental temperature.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dry solute.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final constant weight of the vial with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric methods.

G Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-72 hours with agitation) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant with pre-warmed syringe D->E F Filter through pre-warmed syringe filter into a pre-weighed vial E->F G Weigh vial with filtered solution F->G H Evaporate solvent in oven G->H I Cool in desiccator H->I J Weigh vial with dry solute (repeat until constant weight) I->J K Calculate mass of solute and solvent J->K L Express solubility in desired units (g/L, mg/mL, mole fraction) K->L

Caption: A flowchart illustrating the sequential steps for determining the solubility of a solid compound in a solvent using the shake-flask method followed by gravimetric analysis.

Biological Relevance and Signaling

Chlorophenoxyacetic acids, including 2-CPA and its relatives like 2,4-Dichlorophenoxyacetic acid (2,4-D), are known to act as synthetic auxins in plants. Their herbicidal activity stems from their ability to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.

In the context of drug development and human health, the biological effects of these compounds are of considerable interest. While the primary mechanism of action is related to plant hormone signaling, studies on related compounds have explored their effects in mammalian systems. For instance, some chlorophenoxyacetic acid analogs have been investigated for their potential to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of metabolism and cellular differentiation. Specifically, chiral analogues of chlorophenoxyacetic acid have been shown to act as partial agonists of PPARγ.

The diagram below provides a simplified, conceptual overview of a potential interaction pathway for a chlorophenoxyacetic acid analog with PPARγ, leading to a biological response. It is important to emphasize that this is a generalized pathway and the specific interactions and downstream effects of this compound with mammalian signaling pathways require further investigation.

G Conceptual Signaling Pathway of a Chlorophenoxyacetic Acid Analog via PPARγ cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPA Chlorophenoxyacetic Acid Analog PPARg_RXR PPARγ-RXR Heterodimer CPA->PPARg_RXR Binds and acts as a partial agonist PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to PPRE in promoter region Gene_Expression Target Gene Transcription PPRE->Gene_Expression Modulates Biological_Response Biological Response (e.g., Antiproliferative Effects) Gene_Expression->Biological_Response Leads to

Caption: A simplified diagram illustrating the conceptual mechanism of a chlorophenoxyacetic acid analog acting as a partial agonist on the PPARγ receptor, leading to changes in gene expression and a subsequent biological response.

Conclusion

This technical guide has provided a summary of the available solubility data for this compound and its structural isomer, 4-Chlorophenoxyacetic acid. The aqueous solubility of 2-CPA is limited, and its solubility in organic solvents is expected to vary based on solvent polarity and hydrogen bonding capabilities, as demonstrated by the data for 4-CPA. The provided experimental protocol for solubility determination offers a robust method for obtaining precise solubility data for this compound in various solvents of interest. While the primary biological activity of 2-CPA is as a synthetic auxin in plants, the potential for related compounds to interact with mammalian signaling pathways, such as PPARs, highlights an area for further research that could be relevant to drug development. The information and methodologies presented herein serve as a valuable resource for researchers and scientists working with this compound.

References

2-Chlorophenoxyacetic Acid: A Technical Guide to its Application in Plant Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenoxyacetic acid (2-CPA) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). As a member of the phenoxyacetic acid group of auxins, 2-CPA is structurally similar to more commonly used synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D). In the realm of plant cell culture, 2-CPA plays a crucial role in promoting cell division and differentiation, making it a valuable tool for callus induction, somatic embryogenesis, and root formation. This technical guide provides an in-depth overview of 2-CPA, its mechanism of action, and its practical applications in plant cell culture, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Efficacy of 2-CPA and Other Synthetic Auxins

The optimal concentration of 2-CPA and other synthetic auxins is highly dependent on the plant species, the type of explant used, and the desired outcome (e.g., callus induction, somatic embryogenesis, or rooting). The following tables summarize typical concentration ranges and provide a comparative overview of the efficacy of different auxins in various plant cell culture applications.

Table 1: Typical Concentration Ranges of Synthetic Auxins for in Vitro Culture

Plant Growth RegulatorTypical Concentration Range (mg/L)Primary Applications in Plant Cell Culture
This compound (2-CPA) 0.1 - 5.0Callus induction, somatic embryogenesis, root induction.
2,4-Dichlorophenoxyacetic acid (2,4-D)0.1 - 4.0Highly effective for callus induction and somatic embryogenesis, particularly in cereals.[1]
α-Naphthaleneacetic acid (NAA)0.1 - 10.0Callus induction, root formation, often used in combination with cytokinins for shoot regeneration.
Indole-3-butyric acid (IBA)0.1 - 10.0Primarily used for root induction from shoots and cuttings.

Table 2: Comparative Efficacy of 2-CPA and Other Auxins in Callus Induction for Selected Species (Illustrative)

Plant SpeciesExplantAuxinConcentration (mg/L)Callus Induction Frequency (%)Reference (Analogous data for 2,4-D)
Triticum aestivum (Wheat)Mature Embryo2,4-D2.0~95%[2]
Oryza sativa (Rice)Mature Seed2,4-D2.0100%[3]
Capsicum frutescensStem2,4-D0.367%[4]
Taxus brevifoliaTwig2,4-D & Kinetin1.5 & 0.1High[5]
Clitoria ternateaCotyledon2,4-D0.5100%[6]

Note: Specific quantitative data for 2-CPA is often less prevalent in literature compared to 2,4-D. The data for 2,4-D is provided as a close analogue to guide experimental design with 2-CPA.

Experimental Protocols

Protocol 1: Preparation of 2-CPA Stock Solution (1 mg/mL)

Materials:

  • This compound (2-CPA) powder

  • 1N Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • Sterile volumetric flask (100 mL)

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

Procedure:

  • Weigh 100 mg of 2-CPA powder and place it in a sterile 100 mL volumetric flask.

  • Add a small volume (2-3 mL) of 1N NaOH to dissolve the 2-CPA powder. Gentle warming may be required.

  • Once fully dissolved, bring the volume up to 100 mL with sterile distilled water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the name of the solution (2-CPA), concentration (1 mg/mL), and the date of preparation.

  • Store the stock solution at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C.

Protocol 2: Callus Induction from Leaf Explants using 2-CPA

Materials:

  • Healthy, young leaves from the source plant

  • 70% (v/v) ethanol (B145695)

  • 10% (v/v) commercial bleach solution (e.g., Clorox) with a few drops of Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (B13894) (30 g/L)

  • Gelling agent (e.g., agar (B569324), 8 g/L)

  • 2-CPA stock solution (1 mg/mL)

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

Procedure:

1. Explant Preparation and Sterilization: a. Excise young, healthy leaves from the plant. b. Wash the leaves under running tap water for 10-15 minutes. c. In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds. d. Transfer the leaves to a 10% bleach solution with Tween-20 and agitate for 10-15 minutes. e. Rinse the leaves 3-4 times with sterile distilled water to remove any traces of bleach.

2. Media Preparation (per liter): a. Prepare MS basal medium according to the manufacturer's instructions. b. Add 30 g of sucrose and dissolve completely. c. Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl. d. Add 8 g of agar and heat the medium to dissolve the agar. e. Autoclave the medium at 121°C for 15-20 minutes. f. Allow the medium to cool to approximately 50-60°C. g. In the laminar flow hood, add the desired volume of sterile 2-CPA stock solution to achieve the final concentration (e.g., for a 2.0 mg/L final concentration, add 2 mL of the 1 mg/mL stock solution). h. Pour the medium into sterile petri dishes and allow it to solidify.

3. Inoculation and Incubation: a. Place the sterilized leaves on a sterile petri dish and cut them into small segments (explants) of approximately 1 cm². b. Place the leaf explants onto the surface of the prepared callus induction medium. c. Seal the petri dishes with parafilm. d. Incubate the cultures in the dark at 25 ± 2°C.

4. Subculture: a. Observe the cultures regularly for callus formation, which typically initiates from the cut edges of the explants. b. Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks to promote proliferation.

Mandatory Visualization

Signaling Pathways

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space Auxin 2-CPA / Auxin

Caption: Canonical auxin signaling pathway initiated by 2-CPA.

Experimental Workflows

Plant_Tissue_Culture_Workflow cluster_preparation Phase 1: Preparation cluster_culture Phase 2: In Vitro Culture cluster_regeneration Phase 3: Regeneration & Acclimatization Explant_Selection Explant Selection (e.g., Leaf, Stem) Surface_Sterilization Surface Sterilization Explant_Selection->Surface_Sterilization Inoculation Inoculation of Explant Surface_Sterilization->Inoculation Media_Preparation Media Preparation (MS + 2-CPA) Media_Preparation->Inoculation Callus_Induction Callus Induction (Dark Incubation) Inoculation->Callus_Induction Subculture Subculture of Callus Callus_Induction->Subculture Somatic_Embryogenesis Somatic Embryogenesis (Hormone-free medium) Subculture->Somatic_Embryogenesis Shoot_Development Shoot Development Somatic_Embryogenesis->Shoot_Development Rooting Rooting (Low auxin medium) Shoot_Development->Rooting Acclimatization Acclimatization (Transfer to soil) Rooting->Acclimatization

Logical Relationships

Auxin_Concentration_Effect Concentration 2-CPA Concentration Low_Conc Low Concentration->Low_Conc Optimal_Conc Optimal Concentration->Optimal_Conc High_Conc High Concentration->High_Conc Rooting Rooting Low_Conc->Rooting Callus_Embryogenesis Callus & Somatic Embryogenesis Optimal_Conc->Callus_Embryogenesis Inhibition_Toxicity Inhibition / Toxicity High_Conc->Inhibition_Toxicity Response Morphogenic Response

Caption: Dose-dependent morphogenic response to 2-CPA.

Conclusion

This compound is a potent synthetic auxin that serves as a valuable tool in plant cell culture for a variety of applications, most notably for the induction of callus and somatic embryos. Its mechanism of action is consistent with the canonical auxin signaling pathway, leading to the expression of auxin-responsive genes that drive cell division and differentiation. The successful application of 2-CPA is highly dependent on its concentration, the plant species, and the specific goals of the tissue culture experiment. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 2-CPA in their plant cell culture endeavors. Further empirical optimization is often necessary to achieve the desired outcomes for specific plant systems.

References

Microbial Degradation of 2-Chlorophenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

2-Chlorophenoxyacetic acid (2-CPA) is a synthetic auxin herbicide that has been used in agriculture. Due to its potential environmental persistence and toxicity, understanding its microbial degradation is crucial for developing effective bioremediation strategies. This technical guide provides an in-depth overview of the microbial degradation pathways of 2-CPA, primarily based on the well-elucidated pathways of the structurally similar herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D). This document details the key enzymes, intermediate compounds, and genetic basis of these pathways. Furthermore, it summarizes available quantitative data and presents detailed experimental protocols for the study of 2-CPA biodegradation. Visual diagrams of the degradation pathways and experimental workflows are provided to facilitate comprehension for researchers, scientists, and drug development professionals.

Introduction

Chlorophenoxyacetic acid herbicides, including this compound (2-CPA), have been utilized for weed control in various agricultural settings. The environmental fate of these compounds is of significant concern, and microbial degradation represents the primary mechanism for their removal from soil and water. Numerous microorganisms, particularly bacteria, have demonstrated the ability to utilize these compounds as a sole source of carbon and energy. The metabolic pathways involved in the breakdown of these herbicides are often initiated by an oxidative cleavage of the ether linkage, followed by the degradation of the resulting aromatic ring. This guide focuses on the microbial degradation of 2-CPA, drawing heavily on the extensive research conducted on the analogous herbicide, 2,4-D.

Microbial Degradation Pathways of this compound

The microbial degradation of 2-CPA is believed to proceed through a pathway analogous to that of 2,4-D, which is initiated by the cleavage of the ether bond. The most extensively studied pathway is the tfd (two, four-D) pathway, first characterized in Cupriavidus necator JMP134.

The initial step in the degradation of 2-CPA is the conversion to 2-chlorophenol (B165306). This reaction is catalyzed by a family of α-ketoglutarate-dependent dioxygenases. The subsequent steps involve the hydroxylation of the aromatic ring, followed by ring cleavage and further metabolism to central metabolic intermediates.

The Canonical tfd Pathway (Adapted for 2-CPA)

The canonical pathway for 2,4-D degradation involves a series of enzymatic reactions encoded by the tfd genes. A homologous pathway is proposed for 2-CPA degradation:

  • Ether Bond Cleavage: The degradation is initiated by an α-ketoglutarate-dependent dioxygenase, analogous to TfdA, which cleaves the ether linkage of 2-CPA to form 2-chlorophenol and glyoxylate.

  • Hydroxylation: The resulting 2-chlorophenol is then hydroxylated to form 3-chlorocatechol (B1204754) by a phenol (B47542) hydroxylase, similar to TfdB.

  • Ring Cleavage: The aromatic ring of 3-chlorocatechol is cleaved by a chlorocatechol 1,2-dioxygenase (an intradiol dioxygenase), analogous to TfdC, to produce 2-chloro-cis,cis-muconate (B1241311).

  • Lactone Formation: The 2-chloro-cis,cis-muconate is then converted to 2-chloromuconolactone by a chloromuconate cycloisomerase, similar to TfdD.

  • Dehalogenation and Further Metabolism: Subsequent enzymatic steps, analogous to those catalyzed by TfdE and TfdF, lead to the removal of the chlorine atom and the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Microbial_Degradation_of_2CPA cluster_pathway Proposed Degradation Pathway of this compound 2-CPA This compound 2-CP 2-Chlorophenol 2-CPA->2-CP TfdA-like dioxygenase 3-CC 3-Chlorocatechol 2-CP->3-CC Phenol hydroxylase 2-CCM 2-Chloro-cis,cis-muconate 3-CC->2-CCM Chlorocatechol 1,2-dioxygenase Intermediates Further Intermediates 2-CCM->Intermediates Multiple enzymatic steps TCA TCA Cycle Intermediates->TCA Isolation_Workflow Soil_Sample Soil/Water Sample (from contaminated site) Enrichment Enrichment Culture: Minimal Salt Medium (MSM) + 2-CPA as sole carbon source Soil_Sample->Enrichment Incubation Incubation (e.g., 30°C, 150 rpm) Enrichment->Incubation Subculturing Serial Dilution & Plating on MSM Agar + 2-CPA Incubation->Subculturing Isolation Isolation of Pure Colonies Subculturing->Isolation Characterization Biochemical & Molecular Characterization (e.g., 16S rRNA sequencing) Isolation->Characterization

Unraveling the Photodegradation of 2-Chlorophenoxyacetic Acid in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the photodegradation of 2-chlorophenoxyacetic acid (2-CPA) in aqueous environments. While 2-CPA is a compound of interest, comprehensive studies on its specific photodegradation products are limited. Therefore, this guide synthesizes available data on 2-CPA and draws parallels from the extensively studied analogous compound, 2,4-dichlorophenoxyacetic acid (2,4-D), as well as its primary degradation intermediate, 2-chlorophenol (B165306) (2-CP). The degradation mechanisms, experimental protocols, and analytical methodologies detailed herein provide a robust framework for researchers investigating the environmental fate of this and similar compounds.

Core Concepts in Photodegradation

Photodegradation is a process where a chemical substance is broken down by light. In aqueous solutions, this can occur through two primary mechanisms:

  • Direct Photolysis: The direct absorption of photons by the target molecule, leading to its excitation and subsequent decomposition.

  • Indirect Photolysis: The degradation of the target molecule by reactive species, such as hydroxyl radicals (•OH), which are generated by photosensitizers in the water that absorb light energy.

For chlorophenoxyacetic acids, indirect photolysis, particularly through advanced oxidation processes (AOPs) like photocatalysis with titanium dioxide (TiO₂), is a major pathway for their removal from water.[1] In these processes, UV irradiation of the semiconductor catalyst generates electron-hole pairs, which in turn produce highly reactive hydroxyl radicals that attack the organic pollutant.[2]

The Photodegradation Pathway of this compound

Based on the degradation pathways of 2,4-D and 2-chlorophenol, the photodegradation of 2-CPA is proposed to proceed through the following key steps:

  • Side-Chain Oxidation: The initial attack by hydroxyl radicals often occurs at the ether linkage, leading to the cleavage of the acetic acid side chain and the formation of 2-chlorophenol (2-CP) .

  • Hydroxylation of the Aromatic Ring: Subsequent attacks by hydroxyl radicals on the aromatic ring of 2-CP lead to the formation of hydroxylated intermediates. The primary products are expected to be hydroquinone and catechol .

  • Dechlorination: The chlorine atom is removed from the aromatic ring, a critical step in the detoxification process. This can occur at various stages of the degradation cascade.

  • Aromatic Ring Opening: The hydroxylated aromatic intermediates are unstable and readily undergo ring cleavage, forming short-chain carboxylic acids such as maleic acid, oxalic acid, formic acid, and acetic acid .

  • Mineralization: Ultimately, these simple organic acids are further oxidized to carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻), representing the complete mineralization of the original pollutant.

The following diagram illustrates the proposed photodegradation pathway of this compound.

Proposed photodegradation pathway of 2-CPA.

Quantitative Analysis of Degradation Products

While specific quantitative data for the photodegradation products of 2-CPA is scarce, studies on the closely related 2,4-D provide valuable insights into the expected concentrations and evolution of intermediates over time. The following table summarizes representative quantitative data from a photocatalytic degradation experiment of a similar chlorophenoxyacetic acid.

Time (min)2,4-D (mg/L)2,4-Dichlorophenol (mg/L)Hydroquinone (mg/L)Total Organic Carbon (TOC) (mg/L)
050.00.00.025.0
3025.08.52.115.2
6010.012.34.59.8
902.59.13.25.1
120< 0.14.21.52.3
180< 0.10.5< 0.10.8

Note: This data is illustrative and based on the degradation of 2,4-D. The actual concentrations and degradation rates for 2-CPA may vary.

Detailed Experimental Protocols

This section outlines a general experimental protocol for studying the photodegradation of 2-CPA in an aqueous solution using TiO₂ photocatalysis.

Materials and Reagents
  • This compound (analytical standard)

  • Titanium dioxide (e.g., Degussa P25)

  • Ultrapure water

  • Methanol (B129727), Acetonitrile (B52724) (HPLC grade)

  • Formic acid (for mobile phase adjustment)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent for GC-MS analysis (e.g., pentafluorobenzyl bromide)

Photoreactor Setup

A batch photoreactor is typically used, consisting of a cylindrical quartz vessel to allow for UV light penetration.[2] A UV lamp (e.g., medium-pressure mercury lamp, typically emitting at 365 nm) is placed either centrally within the reactor or externally to irradiate the solution. The solution is continuously stirred to ensure a homogenous suspension of the TiO₂ catalyst. The temperature of the reactor should be controlled using a water jacket.

The following diagram illustrates a typical experimental workflow for a photodegradation study.

G cluster_prep Sample Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Sample Analysis A Prepare aqueous solution of 2-CPA B Add TiO2 catalyst A->B C Irradiate with UV light in photoreactor B->C D Collect samples at time intervals C->D E Filter to remove TiO2 D->E F Solid-Phase Extraction (SPE) (optional) E->F G Analyze by HPLC-UV/MS or GC-MS F->G

Experimental workflow for 2-CPA photodegradation.
Experimental Procedure

  • Preparation of the Suspension: Prepare a stock solution of 2-CPA in ultrapure water. In the photoreactor, add the desired volume of the 2-CPA solution and the appropriate amount of TiO₂ catalyst (a common loading is 0.5-1.0 g/L).

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the 2-CPA and the catalyst surface.

  • Photocatalytic Reaction: Turn on the UV lamp to initiate the photodegradation reaction.

  • Sampling: At specific time intervals, withdraw aliquots of the suspension from the reactor.

  • Sample Preparation for Analysis: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the TiO₂ particles and quench the reaction. The filtrate can be directly analyzed or further concentrated using solid-phase extraction (SPE) for trace-level analysis. For GC-MS analysis, a derivatization step is often necessary to increase the volatility of the acidic analytes.

Analytical Methods

The identification and quantification of 2-CPA and its degradation products are typically performed using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for quantifying the parent compound and major aromatic intermediates. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and acidified water. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying a wide range of volatile and semi-volatile degradation products. Due to the low volatility of the acidic byproducts, a derivatization step is usually required before GC-MS analysis. This involves converting the carboxylic acids and phenols into their more volatile esters or ethers.

Conclusion

The photodegradation of this compound in aqueous solutions is a complex process involving a series of oxidative reactions. While specific data on 2-CPA is not abundant, the well-documented degradation pathways of analogous compounds like 2,4-D provide a strong basis for understanding its environmental fate. The primary degradation products are expected to be 2-chlorophenol, hydroquinone, and catechol, which are further broken down into short-chain carboxylic acids before complete mineralization. This technical guide provides researchers with a comprehensive overview of the expected degradation pathway, quantitative considerations, and detailed experimental and analytical protocols to facilitate further investigation into the photodegradation of 2-CPA and related compounds. Future research should focus on obtaining specific quantitative data for 2-CPA to validate the proposed pathways and accurately assess its environmental persistence.

References

2-Chlorophenoxyacetic Acid: An Unwanted Impurity in MCPA Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used selective herbicide for the control of broadleaf weeds in agriculture. The manufacturing process of MCPA, like many chemical syntheses, can result in the formation of impurities. One such process-related impurity is 2-chlorophenoxyacetic acid. Although typically present at low levels, the structural similarity of this impurity to the active ingredient and other related phenoxyacetic acids necessitates a thorough understanding of its formation, detection, and potential toxicological significance. This technical guide provides a comprehensive overview of this compound as an impurity in MCPA herbicides, including its origin, analytical quantification methods, and toxicological considerations.

Formation of this compound in MCPA Synthesis

The primary route for the industrial synthesis of MCPA involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base[1]. The formation of this compound as an impurity can be attributed to two main pathways:

  • Presence of Isomeric Impurities in Starting Materials: The 2-methyl-4-chlorophenol starting material may contain isomeric impurities, primarily 2-chlorophenol. This contaminant will react with chloroacetic acid under the same reaction conditions to produce this compound alongside the main MCPA product.

  • Chlorination of Unsubstituted Phenoxyacetic Acid: If the synthesis starts from phenoxyacetic acid followed by chlorination, there is a possibility of incomplete or non-selective chlorination, leading to the formation of various chlorinated isomers, including this compound.

The precise concentration of this compound in technical grade MCPA is not widely published and can vary depending on the manufacturing process and the purity of the starting materials. Regulatory specifications for MCPA often set limits for total organic impurities, but may not specify individual isomeric impurities.

Analytical Methodologies for Quantification

The quantification of this compound in the presence of a large excess of MCPA requires sensitive and selective analytical methods. The structural similarity of these isomers presents a chromatographic challenge. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of phenoxyacetic acid herbicides.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, acidified with a small amount of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group and improve peak shape. A typical mobile phase could be a mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of approximately 230 nm or 280 nm, where both MCPA and this compound exhibit absorbance.

  • Sample Preparation: A stock solution of the MCPA technical sample is prepared in a suitable solvent like methanol (B129727) or the mobile phase. This solution is then diluted to an appropriate concentration and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: External standard calibration is used for quantification. Standard solutions of this compound of known concentrations are prepared and injected to create a calibration curve. The concentration of the impurity in the MCPA sample is then determined by comparing its peak area to the calibration curve.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. Phenoxyacetic acids are not sufficiently volatile for direct GC analysis and require derivatization.

Experimental Protocol: GC-MS Method (with Derivatization)

  • Derivatization: The carboxylic acid groups of MCPA and this compound are converted to a more volatile ester form, typically methyl esters. This can be achieved using derivatizing agents such as diazomethane, boron trifluoride in methanol (BF3-methanol), or by acidic esterification with methanol and sulfuric acid.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Temperature Program: An oven temperature program is used to achieve separation. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Characteristic ions for the methyl esters of MCPA and this compound would be selected for SIM mode.

  • Sample Preparation: The MCPA sample is dissolved in a suitable solvent, and the derivatization procedure is carried out. The resulting solution is then injected into the GC-MS.

  • Quantification: Similar to HPLC, quantification is performed using an external standard calibration curve prepared with derivatized standards of this compound.

Data Presentation

The following tables summarize key analytical parameters for the quantification of this compound in MCPA.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Liquid chromatography with UV detectionGas chromatography with mass spectrometric detection
Derivatization Not requiredRequired (e.g., methylation)
Typical Column C18 reversed-phase5% Phenyl-methylpolysiloxane capillary
Mobile Phase/Carrier Gas Acetonitrile/acidified waterHelium
Detection UV absorbance (e.g., 230 nm)Mass-to-charge ratio of fragment ions
Quantification External standard calibrationExternal standard calibration
Advantages Simple, direct analysisHigh sensitivity and specificity
Disadvantages Lower sensitivity compared to GC-MSRequires derivatization step

Table 1: Comparison of Analytical Methods.

AnalyteRetention Time (min) - HPLCKey Mass Fragments (m/z) - GC-MS (Methyl Ester)
MCPA Dependent on exact conditionsTo be determined experimentally
This compound Dependent on exact conditionsTo be determined experimentally

Table 2: Chromatographic and Mass Spectrometric Data (Illustrative - to be determined experimentally).

Visualization of Logical Relationships

Formation Pathway of this compound Impurity

G cluster_0 MCPA Synthesis A 2-methyl-4-chlorophenol (Starting Material) C MCPA (Main Product) A->C + Chloroacetic Acid D 2-chlorophenol (Isomeric Impurity) A->D Contains B Chloroacetic Acid B->C E This compound (Impurity) D->E + Chloroacetic Acid

Caption: Formation of this compound from an isomeric impurity in the starting material.

Analytical Workflow for Impurity Quantification

G cluster_1 Analytical Workflow Sample MCPA Technical Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Analysis HPLC-UV or GC-MS Analysis Filtration->Analysis Quantification Quantify using calibration curve Analysis->Quantification

Caption: General analytical workflow for the quantification of this compound in MCPA.

Toxicological Significance

The toxicological profile of this compound is not as extensively studied as that of MCPA or other major herbicides like 2,4-D. However, as a member of the chlorophenoxyacetic acid class, it is prudent to consider its potential for similar toxicological effects.

Chlorophenoxy herbicides, as a class, have been associated with a range of health effects in animal studies, including effects on the liver, kidney, and nervous system. Some epidemiological studies have suggested a possible link between exposure to phenoxy herbicides and certain types of cancer, although the evidence is not conclusive and often confounded by exposure to other chemicals, including dioxins which can be contaminants in some older phenoxy herbicide formulations.

Given the structural similarity, it is plausible that this compound shares some of the toxicological properties of MCPA and 2,4-D. Therefore, controlling its level in the final product is a matter of good manufacturing practice and a precautionary measure to ensure the safety of the herbicide formulation. The acceptable level of this impurity would typically be determined by regulatory agencies based on a risk assessment.

Conclusion

This compound is a known process-related impurity in MCPA herbicides, primarily arising from isomeric impurities in the starting materials. Its presence can be effectively monitored and quantified using standard chromatographic techniques such as HPLC-UV and GC-MS. While specific toxicological data for this compound is limited, its structural relationship to other chlorophenoxy herbicides warrants efforts to minimize its concentration in the final product. This technical guide provides the foundational knowledge for researchers and scientists to develop and validate analytical methods for the control of this impurity and to understand its relevance in the context of herbicide safety and quality.

References

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Chlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chlorophenoxyacetic acid (2-CPA) is an organic compound that can be found as an impurity in certain herbicides, such as 4-chloro-2-methylphenoxy acetic acid (MCPA).[1] Its presence in environmental and biological samples necessitates reliable and sensitive analytical methods for detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.[2] However, due to the low volatility of 2-CPA in its acidic form, a chemical derivatization step is essential to convert it into a more volatile form suitable for GC analysis.[3]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrumental analysis.

Experimental Protocols

Sample Preparation

The extraction procedure should be optimized based on the sample matrix. Below are general protocols for water and soil samples.

A. Water Samples (Liquid-Liquid Extraction - LLE)

  • Acidification: Take a 100 mL water sample and acidify to a pH of approximately 2 using concentrated hydrochloric acid (HCl).

  • Internal Standard: Spike the sample with an appropriate internal standard.

  • Extraction: Transfer the acidified sample to a separatory funnel. Add 30 mL of an organic solvent such as diethyl ether or dichloromethane. Shake vigorously for 2-3 minutes, periodically venting the funnel.[4]

  • Phase Separation: Allow the layers to separate. Collect the organic (bottom) layer.

  • Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[4]

B. Soil and Sediment Samples (Solid-Phase Extraction - SPE)

  • Sample Weighing: Weigh 10-20 g of a representative soil or sediment sample.

  • Extraction: Extract the sample using an appropriate solvent system (e.g., acetone/hexane mixture) with the aid of sonication or shaking.

  • Cleanup and Concentration: The extract is then cleaned up and concentrated using a solid-phase extraction cartridge, such as graphitized carbon black, to remove interfering matrix components.[5][6]

  • Elution: The acidic compound is eluted from the SPE cartridge, and the eluate is collected for the derivatization step.

Derivatization: Silylation

To enhance volatility for GC analysis, the carboxylic acid group of 2-CPA must be converted to an ester. Silylation is a common and effective method.

  • Drying: Evaporate the concentrated sample extract to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a solvent like pyridine (B92270) or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 45 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. The resulting derivative is the trimethylsilyl (B98337) (TMS) ester of 2-CPA.

GC-MS Instrumental Analysis

The following table outlines typical GC-MS parameters for the analysis of derivatized 2-CPA. Parameters may require optimization for specific instruments and columns.

ParameterSetting
Gas Chromatograph
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Inlet ModeSplitless
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Scan Range50 - 400 amu (for Full Scan mode)

Data Presentation

Quantitative analysis is performed by comparing the peak area of the analyte to that of a known standard.[4] The following table summarizes the key mass spectrometric data and typical performance metrics for the TMS-derivative of 2-CPA.

CompoundRetention Time (min)Quantification Ion (m/z)Qualifier Ions (m/z)Typical LODTypical LOQTypical Recovery (%)
2-CPA (TMS Ester)~10-12258 (M+)141, 2005 - 100 pg[3]0.1 - 0.2 µg/L[6]70 - 99%[6]

Note: Retention time is approximate and highly dependent on the specific GC system and conditions. Ions are predicted for the TMS derivative. The base peak for underivatized 2-CPA is m/z 128, with other significant ions at m/z 186 (molecular ion) and 141.[1]

Visualized Workflow

The overall process from sample collection to final data analysis is illustrated in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, etc.) Extraction 2. Extraction (LLE or SPE) Sample->Extraction Derivatization 3. Derivatization (Silylation) Extraction->Derivatization GCMS 4. GC-MS Analysis (Separation & Detection) Derivatization->GCMS DataAnalysis 5. Data Analysis & Quantification GCMS->DataAnalysis

Caption: Figure 1: General experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Derivatization of 2-Chlorophenoxyacetic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenoxyacetic acid is a polar, non-volatile compound that is challenging to analyze directly using gas chromatography (GC).[1] Derivatization is a crucial sample preparation step that converts the analyte into a more volatile and thermally stable form, making it suitable for GC analysis.[2][3][4] This process enhances chromatographic separation, improves peak shape, and increases sensitivity, particularly when using detectors like an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[2][5] The most common derivatization approaches for acidic herbicides like this compound are esterification and silylation.[3][6][7]

This document provides detailed protocols for two widely used derivatization methods: esterification via methylation with Boron Trifluoride-Methanol (BF3-Methanol) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is a robust and widely used method for the derivatization of carboxylic acids.[7] The use of BF3 as a catalyst in a methanol (B129727) solution provides an effective means of converting this compound into its more volatile methyl ester derivative.[5][8][9] This method is particularly advantageous as it proceeds under mild conditions and the reagents are relatively easy to handle compared to more hazardous alternatives like diazomethane.[1][6][10]

Experimental Protocol

Materials and Reagents:

  • This compound standard

  • Sample extract containing this compound, evaporated to dryness

  • Boron Trifluoride-Methanol solution (10-14% w/w)[8][9]

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • 5 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Ensure the extracted sample containing this compound is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.[8] Water can interfere with the reaction and lead to low yields.[8]

  • Reagent Addition: To the dried residue in a 5 mL reaction vial, add 2 mL of the BF3-Methanol solution.[8]

  • Reaction: Securely cap the vial and heat the mixture at 60°C for 10-60 minutes in a heating block or water bath.[8][9] The optimal time may need to be determined for specific sample matrices.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the reaction vial.[8]

  • Phase Separation: Vortex the vial vigorously for 1-2 minutes to ensure the methyl ester derivative is extracted into the hexane layer.[8] Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[9]

  • Analysis: The hexane extract containing the derivatized this compound is now ready for injection into the GC system.

Method 2: Silylation with BSTFA

Silylation is a rapid and effective derivatization technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.[3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts quickly to form volatile and thermally stable TMS derivatives.[9][11][12] The addition of a catalyst like trimethylchlorosilane (TMCS) can further increase the reactivity of BSTFA.[9][12]

Experimental Protocol

Materials and Reagents:

  • This compound standard

  • Sample extract containing this compound, evaporated to dryness

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS)[9]

  • Pyridine (B92270) or another suitable solvent (e.g., acetone (B3395972), acetonitrile)

  • 5 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: The sample extract must be completely free of water, as silylating reagents are highly moisture-sensitive.[4][9] Evaporate the sample to complete dryness.

  • Reagent Addition: Add a suitable solvent such as pyridine or acetone to the dried sample to redissolve it. Then, add an excess of BSTFA (e.g., 50-100 µL) to the vial.[9]

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the mixture at 60°C for 60 minutes.[9][12] For some phenols and related compounds, the reaction can be completed in a much shorter time at room temperature, especially when acetone is used as the solvent.[11][13]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC. No further workup is typically required.

Quantitative Data Summary

The performance of the GC method will depend on the chosen derivatization technique, sample matrix, and detector. The following table summarizes typical quantitative data for the analysis of chlorophenoxy acids.

ParameterEsterification (BF3-Methanol)Silylation (BSTFA)Reference(s)
Derivative Methyl EsterTrimethylsilyl (TMS) Ester[5]
Reaction Temp. 60 - 80°CRoom Temperature - 60°C[2][8][9]
Reaction Time 10 - 60 minutes< 1 - 60 minutes[8][9][11]
Typical Detector GC-ECD, GC-MSGC-MS[10][14][15]
LOD (Water) 10 ng/mL (SIM-MS)5 - 100 pg (Full Scan MS)[14][15]
Recovery ~91-92%Not specified[10]

Visualizations

Workflow for Derivatization and GC Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Sample Collection (e.g., Water, Soil) Extraction Extraction of This compound Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Deriv Add Derivatizing Agent (e.g., BF3-Methanol or BSTFA) Evaporation->Deriv Reaction Heat to Complete Reaction Deriv->Reaction Workup Post-Reaction Workup (if necessary) Reaction->Workup GC GC Injection Workup->GC Separation Chromatographic Separation GC->Separation Detection Detection (MS or ECD) Separation->Detection Data Data Analysis and Quantification Detection->Data

Caption: General workflow for the analysis of this compound.

Esterification Reaction of this compound

cluster_reactants Reactants cluster_products Products CPA This compound Catalyst BF3 (Catalyst) Heat (60°C) CPA->Catalyst MeOH Methanol MeOH->Catalyst Ester Methyl 2-Chlorophenoxyacetate (Volatile Derivative) Water Water Catalyst->Ester Catalyst->Water

Caption: Esterification of this compound with BF3-Methanol.

References

Application Notes and Protocols for the Sample Preparation of 2-Chlorophenoxyacetic Acid Residue in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenoxyacetic acid (2-CPA) is a member of the phenoxyacetic acid class of herbicides, used to control broadleaf weeds. Monitoring its residue in soil is crucial for environmental assessment and ensuring food safety, as persistent residues can affect subsequent crops and enter the food chain. Effective sample preparation is a critical step for accurate and reliable quantification of 2-CPA residues. This document provides detailed protocols for the extraction and cleanup of 2-CPA from soil samples, tailored for researchers, scientists, and professionals in analytical chemistry and drug development. The methods described are based on established techniques for phenoxyacetic acid herbicides, such as solvent extraction with solid-phase extraction (SPE) cleanup and the widely adopted QuEChERS methodology.

Experimental Protocols

Two primary protocols for the sample preparation of 2-CPA in soil are presented below.

Protocol 1: Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup

This traditional and robust method involves extracting the analyte from the soil matrix using an organic solvent, followed by a cleanup step using an SPE cartridge to remove interfering co-extractives.

1.1. Principle

The acidic nature of 2-CPA allows for efficient extraction under acidic or basic conditions. Following solvent extraction, the crude extract is passed through a C18 SPE cartridge. The non-polar C18 stationary phase retains the analyte while more polar interferences are washed away. The purified analyte is then eluted with a suitable solvent.

1.2. Materials and Reagents

  • Soil Sample: Air-dried, homogenized, and sieved (<2 mm)

  • Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Formic acid, Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Equipment: High-speed blender or homogenizer, Mechanical shaker, Centrifuge, Rotary evaporator, pH meter

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Glassware: Centrifuge tubes, Erlenmeyer flasks, beakers, graduated cylinders

1.3. Step-by-Step Procedure

  • Sample Weighing: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile acidified with 1% formic acid.

    • Alternatively, for alkaline extraction, use a sodium hydroxide solution, shake, and then acidify the extract to pH 3 with hydrochloric acid.[1]

    • Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection of Supernatant: Carefully decant the supernatant into a clean flask. Repeat the extraction step with another 20 mL of the extraction solvent, combine the supernatants.

  • Solvent Evaporation: Concentrate the combined extracts to approximately 1-2 mL using a rotary evaporator at 40°C.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar impurities.

  • Elution: Elute the 2-CPA from the cartridge using 10 mL of methanol into a clean collection tube.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase used for the subsequent chromatographic analysis (e.g., HPLC-MS/MS or HPLC-DAD).[2][3]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup into fewer steps, significantly reducing sample preparation time and solvent consumption.[4][5]

2.1. Principle

This method employs an initial extraction with acetonitrile, followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is used to clean up the extract by removing specific interferences.

2.2. Materials and Reagents

  • Soil Sample: Air-dried, homogenized, and sieved (<2 mm)

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • QuEChERS Salts: Pre-packaged pouches containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA) for removing organic acids and polar inter-extractives, C18 for removing non-polar interferences, and anhydrous MgSO₄ to remove residual water.[6]

  • Equipment: High-speed homogenizer, Centrifuge

  • Glassware: 50 mL and 15 mL centrifuge tubes

2.3. Step-by-Step Procedure

  • Sample Weighing and Hydration: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube. Add 10 mL of HPLC-grade water and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing the cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Collect an aliquot for direct injection into the analytical instrument or dilute as necessary.

Data Presentation

The following table summarizes the performance data from various studies on phenoxyacetic acid herbicides in soil, which are analogous to 2-CPA.

MethodAnalyte(s)Mean Recovery (%)LODLOQRSD (%)Citation(s)
HPLC-DAD with SPE CleanupMCPA87.1 - 98.20.02 ng0.01 mg/kg0.60 - 3.44[2][3]
UPLC-MS/MS with PSA CleanupMCPA75.1 - 93.90.004 mg/kg0.01 mg/kg3.0 - 9.3[6]
HPLC-MS/MS with SPE CleanupMCPANot SpecifiedNot Specified0.001 mg/kgNot Specified[1]
HPLC with Solvent Extraction2,4-D80 - 1000.45 µg/mL2 µg/mLNot Specified[7][8]
QuEChERS with LC-MS/MS146 Pesticides103 (median)0.2 ng/g (median)Not Specified~4 (median)[4]

Note: MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) are structurally similar to 2-CPA, and these values provide a strong indication of the expected performance for 2-CPA methods.

Visualization of Workflow

The following diagram illustrates the general workflow for the preparation of soil samples for 2-CPA residue analysis.

G cluster_collection Sample Collection & Initial Prep cluster_extraction Extraction cluster_cleanup Cleanup cluster_final Final Preparation A Soil Sampling (Composite Samples) B Air Drying, Sieving (<2mm) & Homogenization A->B C Weigh 10g of Soil B->C D Add Extraction Solvent (e.g., Acetonitrile) C->D E Homogenize / Shake D->E F Centrifuge to Separate Solid and Liquid Phases E->F G Collect Supernatant (Crude Extract) F->G H Purification Step (SPE or d-SPE) G->H I Evaporation under Nitrogen H->I J Reconstitution in Mobile Phase I->J K Final Extract for LC-MS/MS or GC-MS Analysis J->K

Caption: General workflow for soil sample preparation for 2-CPA analysis.

References

Detecting 2-Chlorophenoxyacetic Acid in Water by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenoxyacetic acid is a phenoxy herbicide that can potentially contaminate water sources through agricultural runoff and industrial discharge. Its monitoring in environmental water samples is crucial for ensuring public health and environmental safety. This application note provides a detailed protocol for the sensitive and selective detection of this compound in various water matrices, including drinking, ground, and surface water, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. Water samples are first acidified and then subjected to solid-phase extraction (SPE) for cleanup and concentration. The extracted analyte is then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent specificity by monitoring the transition of a specific precursor ion to a product ion.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Acidification: For each 40 mL water sample, add 1.0 mL of 2 N hydrochloric acid (HCl) to adjust the pH.[1]

  • SPE Cartridge Conditioning: Use an Oasis MCX SPE cartridge (60-mg, 3-mL). Condition the cartridge by passing 1 mL of methanol (B129727), followed by two 1 mL aliquots of 0.1 N HCl.[1]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Cartridge Washing: Wash the cartridge with 1 mL of 0.1 N HCl to remove interfering substances.

  • Analyte Elution: Elute the this compound from the cartridge with two 0.5 mL aliquots of a methanol and water mixture.

  • Final Preparation: The collected eluate can be directly transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, then return to initial conditions for column re-equilibration.
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 185.0
Product Ion 1 (Quantifier) (m/z) 127.0
Product Ion 2 (Qualifier) (m/z) 91.0
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Data Presentation

The following table summarizes typical quantitative data for the analysis of a related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), which is expected to have similar performance characteristics to this compound under this method.

ParameterWater TypeValue
Limit of Detection (LOD) Drinking, Ground, Surface0.03 µg/L[3]
Limit of Quantification (LOQ) Drinking, Ground, Surface0.10 µg/L[3]
Linearity (r²) ->0.99
Recovery Tap, Ground, Surface70-120%
Relative Standard Deviation (RSD) -<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Water Sample Collection (40 mL) Acidification Acidification (1 mL 2N HCl) SampleCollection->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Analyte Elution SPE->Elution LC_Separation LC Separation Elution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in water.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Analyte This compound StationaryPhase C18 Stationary Phase Analyte->StationaryPhase interacts with Ionization ESI- StationaryPhase->Ionization enters MobilePhase Mobile Phase (Water/Acetonitrile Gradient) MobilePhase->StationaryPhase elutes Precursor Precursor Ion (m/z 185.0) Ionization->Precursor forms CID Collision-Induced Dissociation Precursor->CID selected in Q1 Product1 Product Ion 1 (Quantifier, m/z 127.0) CID->Product1 fragments to Product2 Product Ion 2 (Qualifier, m/z 91.0) CID->Product2 fragments to

References

Determining the Optimal Concentration of 2-Chlorophenoxyacetic Acid for Callus Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the optimal concentration of the synthetic auxin, 2-Chlorophenoxyacetic acid (2-CPA), for callus induction in plant tissue culture. While 2-CPA is recognized as a synthetic auxin, detailed public data and established protocols regarding its specific application and optimal concentrations for callus induction are notably scarce in scientific literature. The closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is far more extensively studied and utilized for this purpose.

Therefore, this guide will first address the available information on 2-CPA and then provide a detailed, practical protocol for the widely-used alternative, 2,4-D. This will serve as a robust starting point for researchers, who can adapt the principles and methodologies for their specific plant species and for exploratory studies with 2-CPA.

Section 1: Understanding this compound (2-CPA) in Callus Induction

This compound (also known as p-Chlorophenoxyacetic acid or 4-CPA) is a synthetic auxin, a class of plant growth regulators that play a crucial role in various aspects of plant growth and development, including cell division and differentiation.[1][2] In plant tissue culture, auxins are fundamental for inducing callus, an unorganized mass of plant cells, from explants (small pieces of plant tissue).[3]

The general mechanism of auxin action involves its perception by cellular receptors, which triggers a signaling cascade leading to changes in gene expression that promote cell division and growth, ultimately resulting in callus formation.

While the principle of using 2-CPA for callus induction is sound, the lack of specific, peer-reviewed studies detailing optimal concentrations across different plant species makes it necessary for researchers to conduct empirical studies to determine the ideal concentration for their particular plant system. The general working concentration for auxins in plant cell culture typically ranges from 0.01 to 10.0 mg/L.[2]

Section 2: Application Notes and Protocols for 2,4-Dichlorophenoxyacetic Acid (2,4-D) as a Primary Alternative

Given the extensive documentation and successful application of 2,4-D in callus induction across a wide range of plant species, the following sections provide detailed protocols and data for this compound. These can be used as a reliable starting point for callus induction experiments and as a methodological template for testing 2-CPA.

Data Presentation: Efficacy of 2,4-D in Callus Induction

The optimal concentration of 2,4-D for callus induction is highly dependent on the plant species and the type of explant used. Below is a summary of effective 2,4-D concentrations from various studies.

Plant SpeciesExplant TypeBasal Medium2,4-D Concentration (mg/L)Key Findings
Triticum aestivum (Wheat)Mature SeedsLS3.5Optimal for callus induction and proliferation.[4]
Triticum aestivum (Wheat)AntherP-41.0Higher callus yield and regeneration frequencies.[5]
Clitoria ternatea (Butterfly Pea)Cotyledon and HypocotylHalf-strength MS0.5Resulted in 100% callus induction and friable callus morphology.[6][7]
Capsicum frutescensStemMS0.3Highest callus induction rate (67%).[1]
Oryza sativa (Indica Rice)Mature SeedsMS2.0, 4.0, 6.0All concentrations resulted in 100% callus induction frequency. 2.0 mg/L was selected as optimal.
Physalis angulataLeafMS2.0Induced callus in the shortest time (10.6 days) and resulted in the highest fresh and dry weight.[8]
Orthosiphon stamineusPetioleMS5.0Achieved 100% callus induction.[9]
Experimental Protocols

Protocol 1: Preparation of 2,4-D Stock Solution (1 mg/mL)

Materials:

  • 2,4-Dichlorophenoxyacetic acid (powder)

  • 95% Ethanol (B145695) or 1N NaOH

  • Sterile distilled or deionized water

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

  • 0.22 µm syringe filter

  • Sterile storage bottles (amber or foil-wrapped)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • In a chemical fume hood, accurately weigh 100 mg of 2,4-D powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small amount (2-5 mL) of 95% ethanol or 1N NaOH to dissolve the 2,4-D powder completely.

  • Once dissolved, slowly add sterile distilled water to the flask while stirring continuously until the volume reaches the 100 mL mark.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the name of the solution, concentration, preparation date, and your initials.

  • Store the stock solution at 4°C for short-term use (up to a month) or at -20°C for long-term storage.

Protocol 2: General Protocol for Callus Induction Using 2,4-D

Materials:

  • Explant material (e.g., leaf discs, stem segments, mature seeds)

  • Basal medium (e.g., Murashige and Skoog (MS), Gamborg's B5)

  • Sucrose (B13894)

  • Gelling agent (e.g., agar, gellan gum)

  • 2,4-D stock solution (1 mg/mL)

  • Sterile petri dishes or culture vessels

  • Sterile forceps and scalpels

  • Laminar flow hood

  • Autoclave

  • pH meter

Procedure:

  • Media Preparation:

    • Prepare the desired basal medium (e.g., MS medium) by dissolving the powdered medium and sucrose (typically 30 g/L) in distilled water.

    • Add the desired concentration of 2,4-D from the stock solution. For example, to prepare a medium with 2.0 mg/L 2,4-D, add 2 mL of the 1 mg/mL stock solution to 1 L of medium.

    • Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.

    • Add the gelling agent (e.g., 8 g/L agar) and heat the medium to dissolve it completely.

    • Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

  • Explant Preparation:

    • Select healthy, young explant material.

    • Surface sterilize the explants. A common procedure involves washing with a detergent, followed by immersion in 70% ethanol for 30-60 seconds, and then in a sodium hypochlorite (B82951) solution (1-2% available chlorine) for 10-20 minutes, followed by three to five rinses with sterile distilled water. The duration of sterilization steps will vary depending on the explant type.

  • Inoculation:

    • In a laminar flow hood, aseptically place the sterilized explants onto the surface of the prepared callus induction medium.

  • Incubation:

    • Seal the culture vessels and incubate them in a growth chamber. Typically, cultures are kept in the dark to promote callus formation, at a temperature of 25 ± 2°C.

  • Subculture:

    • Observe the cultures regularly for callus initiation.

    • Once a sufficient amount of callus has formed, subculture it onto fresh medium of the same composition to promote proliferation. Subculturing is typically done every 3-4 weeks.

Mandatory Visualizations

Signaling Pathway for Auxin-Induced Callus Formation

Auxin_Signaling_Pathway Auxin Auxin (e.g., 2-CPA, 2,4-D) SCFTIR1_AFB SCF-TIR1/AFB Ubiquitin Ligase Complex Auxin->SCFTIR1_AFB Binds to and activates Aux_IAA Aux/IAA Repressor Proteins SCFTIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes (e.g., for cell cycle progression) ARF->Auxin_Responsive_Genes Activates transcription Cell_Division Cell Division & Proliferation Auxin_Responsive_Genes->Cell_Division Callus Callus Formation Cell_Division->Callus

Caption: Generalized auxin signaling pathway leading to callus formation.

Experimental Workflow for Determining Optimal Auxin Concentration

Experimental_Workflow Start Start: Select Plant Species and Explant Prepare_Media Prepare Basal Medium with a Range of Auxin Concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 mg/L) Start->Prepare_Media Sterilize_Explant Surface Sterilize Explants Start->Sterilize_Explant Inoculate Inoculate Explants onto Prepared Media Prepare_Media->Inoculate Sterilize_Explant->Inoculate Incubate Incubate Cultures in Controlled Environment (Dark, 25°C) Inoculate->Incubate Observe Observe Weekly for Callus Induction and Morphology Incubate->Observe Collect_Data After 4-6 Weeks, Collect Data: - Callus Induction Frequency (%) - Callus Fresh Weight - Callus Morphology Observe->Collect_Data Analyze Analyze Data to Determine Optimal Concentration Collect_Data->Analyze End End: Optimal Concentration Identified Analyze->End

Caption: Workflow for optimizing auxin concentration for callus induction.

Conclusion

The successful induction of callus is a critical first step for many applications in plant biotechnology, including somatic embryogenesis, genetic transformation, and the production of secondary metabolites. While this compound is a potential candidate for callus induction, the current lack of detailed protocols necessitates an empirical approach to determine its optimal concentration. The provided protocols and data for the widely-used auxin, 2,4-D, offer a robust framework for researchers to initiate their callus induction experiments. By following the outlined experimental workflow, scientists can systematically determine the optimal auxin type and concentration for their specific research needs, paving the way for further advancements in plant science and drug development.

References

Application Notes and Protocols: Synthesis and Metabolic Profiling of Radiolabeled 2-Chlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of radiolabeled 2-Chlorophenoxyacetic acid ([¹⁴C]-2-CPA) and its subsequent use in metabolic studies. The protocols detailed below are intended to guide researchers in the preparation of this critical tracer for investigating its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction

This compound (2-CPA) is a synthetic auxin used as a plant growth regulator. Understanding its metabolic fate in non-target organisms is crucial for environmental and toxicological risk assessment. Radiolabeling, particularly with Carbon-14 (¹⁴C), offers a sensitive and specific method to trace the parent compound and its metabolites in biological systems. This document outlines the synthesis of [¹⁴C]-2-CPA and provides a detailed protocol for a rodent metabolic study.

Synthesis of [¹⁴C]-2-Chlorophenoxyacetic Acid

The synthesis of [¹⁴C]-2-Chlorophenoxyacetic acid is most effectively achieved via a Williamson ether synthesis. This method involves the reaction of 2-chlorophenol (B165306) with a radiolabeled chloroacetic acid, specifically [1-¹⁴C]chloroacetic acid. The radiolabel is introduced in the carboxyl group of the chloroacetic acid, a position that is generally metabolically stable.

Experimental Protocol: Synthesis of [1-¹⁴C]-2-Chlorophenoxyacetic Acid

Materials:

  • 2-Chlorophenol

  • [1-¹⁴C]Chloroacetic acid (specific activity ~50-60 mCi/mmol)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone (B3395972), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

  • Scintillation cocktail

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Preparation of Sodium 2-chlorophenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chlorophenol (1.2 equivalents) in anhydrous acetone. Add powdered sodium hydroxide (1.2 equivalents) in portions while stirring. Stir the resulting suspension at room temperature for 1 hour.

  • Radiolabeling Reaction: To the suspension of sodium 2-chlorophenoxide, add a solution of [1-¹⁴C]chloroacetic acid (1.0 equivalent) in a minimal amount of anhydrous acetone.

  • Reaction Monitoring: The reaction mixture is stirred at reflux (approximately 56°C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system and a radioactivity scanner.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. To the residue, add 1M HCl to acidify the mixture to pH 2-3. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude [1-¹⁴C]-2-chlorophenoxyacetic acid. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate.

  • Analysis and Characterization:

    • Radiochemical Purity: Determine the radiochemical purity of the final product by HPLC equipped with a radioactivity detector.

    • Specific Activity: The specific activity (mCi/mmol) is determined by measuring the radioactivity of a known mass of the purified product using a liquid scintillation counter.

    • Chemical Identity: The chemical identity and purity can be confirmed by co-elution with a non-radiolabeled analytical standard of this compound using HPLC.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis 2-Chlorophenol 2-Chlorophenol Sodium_2-chlorophenoxide_formation Formation of Sodium 2-chlorophenoxide 2-Chlorophenol->Sodium_2-chlorophenoxide_formation NaOH NaOH NaOH->Sodium_2-chlorophenoxide_formation [1-14C]Chloroacetic_acid [1-14C]Chloroacetic acid Williamson_Ether_Synthesis Williamson Ether Synthesis [1-14C]Chloroacetic_acid->Williamson_Ether_Synthesis Sodium_2-chlorophenoxide_formation->Williamson_Ether_Synthesis Workup_Extraction Work-up & Extraction Williamson_Ether_Synthesis->Workup_Extraction Column_Chromatography Silica Gel Column Chromatography Workup_Extraction->Column_Chromatography Analysis Purity & Specific Activity Analysis Column_Chromatography->Analysis Final_Product [1-14C]-2-Chlorophenoxyacetic acid Analysis->Final_Product

Caption: Workflow for the synthesis of [1-¹⁴C]-2-Chlorophenoxyacetic acid.

Metabolic Studies of [¹⁴C]-2-Chlorophenoxyacetic Acid in Rodents

Metabolic studies using radiolabeled compounds are essential to determine the ADME properties of a substance. The following protocol describes a typical in vivo study in rats.

Experimental Protocol: Rodent Metabolic Study

Materials:

  • Male Wistar rats (8-10 weeks old)

  • [¹⁴C]-2-Chlorophenoxyacetic acid (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for separate collection of urine and feces

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • HPLC system with a radioactivity detector

  • Tissue solubilizer

  • Oxidizer for combustion of fecal and tissue samples

Procedure:

  • Animal Acclimation and Dosing: Acclimate rats in metabolic cages for at least 48 hours before dosing. Administer a single oral gavage dose of [¹⁴C]-2-chlorophenoxyacetic acid (e.g., 10 mg/kg body weight).

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose).

  • Mass Balance and Excretion:

    • Determine the total radioactivity in each urine and feces sample by liquid scintillation counting. For feces, homogenization and combustion using a sample oxidizer may be necessary prior to counting.

    • Calculate the cumulative percentage of the administered radioactive dose excreted in urine and feces over time.

  • Metabolite Profiling:

    • Pool urine samples from each time point.

    • Analyze the urine samples directly by radio-HPLC to separate the parent compound from its metabolites.

    • Quantify the relative percentage of the parent compound and each metabolite in the urine.

  • Tissue Distribution (Optional Terminal Study):

    • At the end of the collection period (e.g., 96 hours), euthanize the animals.

    • Collect selected tissues (e.g., liver, kidneys, fat, muscle, and blood).

    • Homogenize the tissues and determine the concentration of radioactivity in each tissue using liquid scintillation counting after solubilization or combustion.

Data Presentation: Quantitative Summary of a Hypothetical Metabolic Study

The following tables summarize expected quantitative data from a metabolic study of [¹⁴C]-2-CPA in rats, based on findings for the structurally similar compound 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2][3][4]

Table 1: Synthesis and Product Characteristics

ParameterValue
Radiochemical Yield65-75%
Radiochemical Purity>98%
Specific Activity55 mCi/mmol

Table 2: Cumulative Excretion of Radioactivity in Rats (% of Administered Dose)

Time (hours)UrineFecesTotal
0-2485.2 ± 5.13.1 ± 1.288.3 ± 6.3
0-4892.5 ± 4.84.5 ± 1.597.0 ± 6.3
0-9694.1 ± 4.55.2 ± 1.699.3 ± 6.1

Data are presented as mean ± standard deviation (n=4 rats).

Table 3: Metabolite Profile in Rat Urine (0-24h Pool)

Compound% of Total Radioactivity in Urine
This compound (Parent)~95%
Metabolite 1 (e.g., Hydroxylated derivative)~3%
Metabolite 2 (e.g., Conjugate)~2%
Metabolic Pathway

Based on the metabolism of similar phenoxyacetic acid herbicides, the primary metabolic pathways for this compound in rats are expected to be minor, with the majority of the compound excreted unchanged.[3] Potential minor metabolic transformations could include hydroxylation of the aromatic ring followed by conjugation (e.g., glucuronidation or sulfation).

Metabolic_Pathway 2-CPA This compound (Parent Compound) Hydroxylated_2-CPA Hydroxylated Metabolite 2-CPA->Hydroxylated_2-CPA Minor Pathway (Hydroxylation) Excretion Excretion 2-CPA->Excretion Major Pathway (~95%) Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) Hydroxylated_2-CPA->Conjugated_Metabolite Conjugation Conjugated_Metabolite->Excretion

Caption: Proposed metabolic pathway of this compound in rats.

Analytical Methods for Metabolite Identification

The identification and quantification of this compound and its metabolites in biological matrices can be achieved using various analytical techniques.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a radioactivity detector is the primary tool for separating and quantifying the parent compound and its radiolabeled metabolites in urine. A C8 or C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water (containing a small amount of formic or acetic acid for better peak shape) is typically employed.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For structural elucidation of metabolites, GC-MS can be used after derivatization of the acidic functional groups (e.g., methylation or pentafluorobenzylation) to increase volatility.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for both quantification and structural identification of metabolites without the need for derivatization.

Conclusion

The synthesis of radiolabeled this compound is a critical step in understanding its metabolic fate. The protocols and data presented here provide a framework for researchers to conduct their own studies. The use of [¹⁴C]-2-CPA in well-designed metabolic studies will yield valuable data for assessing the potential risks associated with this plant growth regulator.

References

Application Notes and Protocols for the Analysis of 2-Chlorophenoxyacetic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 2-Chlorophenoxyacetic acid (2-CPAA) and its primary metabolites, 2-chloro-4-hydroxyphenoxyacetic acid and o-chlorophenol, in environmental samples. The methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic auxin herbicide that requires sensitive and reliable analytical methods for monitoring its presence and metabolic fate in the environment. Understanding its degradation pathway is crucial for assessing its environmental impact. The primary metabolites of 2-CPAA through microbial degradation are generally understood to be 2-chloro-4-hydroxyphenoxyacetic acid via hydroxylation and o-chlorophenol through the cleavage of the ether linkage.

Analytical Methods

The following sections detail validated analytical methodologies for the detection and quantification of 2-CPAA and its key metabolites. The quantitative data presented is largely based on methods developed for the structurally similar and more extensively studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and should be considered as a reference. Method validation for 2-CPAA and its specific metabolites is highly recommended.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Linearity (R²)
2-CPAAWater~5~1580-110>0.995
o-ChlorophenolWater~10~3075-105>0.995
2-chloro-4-hydroxyphenoxyacetic acidWater~10~3070-110>0.99

Note: Data is extrapolated from methods for similar analytes.[1][2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Linearity (R²)
2-CPAA (as methyl ester)Water~0.1~0.585-115>0.998
o-Chlorophenol (derivatized)Water~0.05~0.290-110>0.999

Note: Data is based on methods for related chlorophenoxy acids and phenols.[3]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Linearity (R²)
2-CPAAWater~0.01~0.0590-110>0.999
o-ChlorophenolWater~0.02~0.185-115>0.998
2-chloro-4-hydroxyphenoxyacetic acidWater~0.05~0.280-120>0.995

Note: Data is indicative and based on high-sensitivity methods for trace herbicide analysis.[4][5]

Experimental Protocols

Protocol 1: Analysis of 2-CPAA and Metabolites in Water by LC-MS/MS

This protocol describes a sensitive method for the simultaneous determination of 2-CPAA and its polar metabolites in water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Acidification: Acidify 100 mL of the water sample to pH 2.5-3.0 with formic acid.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 3.0).

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Analyte Elution: Elute the analytes with 5 mL of methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1260 Infinity HPLC system or equivalent.[6]

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 2.1 x 150 mm, 3.5 µm).[7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Specific precursor and product ions for each analyte should be determined by direct infusion of analytical standards.

Protocol 2: Analysis of 2-CPAA and o-Chlorophenol by GC-MS

This protocol is suitable for the analysis of the parent compound and the less polar metabolite, o-chlorophenol, after derivatization.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Extraction: Acidify 100 mL of the water sample to pH <2 with concentrated sulfuric or hydrochloric acid. Extract twice with 50 mL of dichloromethane (B109758) or a suitable organic solvent.

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate (B86663) to remove residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Derivatization (for 2-CPAA): Add a methylating agent (e.g., diazomethane (B1218177) or BF3-methanol) to convert 2-CPAA to its methyl ester. Follow established safety protocols for handling derivatizing agents. For o-chlorophenol, acetylation with acetic anhydride (B1165640) can be performed.[8]

  • Solvent Exchange: Evaporate the solvent and redissolve the derivatized residue in a solvent suitable for GC injection (e.g., hexane (B92381) or toluene).

2. GC-MS Conditions

  • GC System: Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for each analyte.

Visualizations

Microbial Degradation Pathway of this compound

G CPAA This compound Hydroxylation Hydroxylation CPAA->Hydroxylation Dioxygenase EtherCleavage Ether Cleavage CPAA->EtherCleavage Monooxygenase Metabolite1 2-Chloro-4-hydroxyphenoxyacetic Acid Hydroxylation->Metabolite1 Metabolite2 o-Chlorophenol EtherCleavage->Metabolite2 RingCleavage Ring Cleavage Pathway Metabolite1->RingCleavage Metabolite2->RingCleavage Intermediates Further Intermediates RingCleavage->Intermediates Mineralization Mineralization (CO2 + H2O) Intermediates->Mineralization

Caption: Proposed microbial degradation pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample (100 mL) Acidify Acidify to pH 3 Sample->Acidify SPE_Load Load Sample Acidify->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis (Negative ESI, MRM) Reconstitute->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

Caption: Workflow for the analysis of 2-CPAA and its metabolites by LC-MS/MS.

References

Application Note: Quantitative Analysis of 2-Chlorophenoxyacetic Acid Using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenoxyacetic acid is a synthetic auxin used as an herbicide and plant growth regulator. Accurate and efficient quantification of this compound is crucial in agricultural, environmental, and toxicological studies. This application note details a straightforward and reliable method for determining the concentration of this compound in solution using UV-Vis spectrophotometry. The method is based on the principle that this compound absorbs ultraviolet light, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.[1][2][3][4]

Principle of the Method

UV-Vis spectrophotometry measures the attenuation of a light beam after it passes through a sample.[4] this compound exhibits characteristic absorption in the UV region of the electromagnetic spectrum due to the π → π* electronic transitions within its aromatic ring.[5] The Beer-Lambert law (A = εbc) forms the basis of this quantitative analysis, where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L·mol⁻¹·cm⁻¹), a constant specific to the compound at a given wavelength.[4]

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (mol·L⁻¹).

By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be generated to determine the concentration of an unknown sample.

Instrumentation and Materials
  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning in the UV range (200-400 nm).

  • Cuvettes: 1 cm path length quartz cuvettes are required for UV measurements.[6]

  • Chemicals and Reagents:

    • This compound (≥98% purity)

    • Methanol (HPLC grade) or 0.1 N Hydrochloric Acid (HCl)

    • Deionized water

  • Labware:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

Experimental Protocol

Determination of Maximum Absorption Wavelength (λmax)

The optimal wavelength for quantitative analysis corresponds to the wavelength of maximum absorbance (λmax), as this provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

Protocol:

  • Prepare a stock solution: Accurately weigh approximately 50 mg of this compound and dissolve it in a 100 mL volumetric flask with the chosen solvent (e.g., 0.1 N HCl) to create a 500 µg/mL stock solution.

  • Prepare a working solution: Dilute the stock solution to a concentration of approximately 25 µg/mL.

  • Scan the spectrum:

    • Fill a quartz cuvette with the blank solution (the solvent used to prepare the solutions).[7]

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the range of 200-400 nm.

    • Rinse the cuvette with the 25 µg/mL working solution, then fill the cuvette with this solution.

    • Scan the absorbance of the working solution from 200-400 nm.

  • Identify λmax: Determine the wavelength at which the maximum absorbance occurs. For this compound in 0.1 N HCl, the expected λmax is around 272 nm and 279 nm.[8] The most prominent peak should be selected for the analysis.

Preparation of Standard Solutions

A series of standard solutions with known concentrations are prepared by diluting the stock solution. These standards will be used to construct a calibration curve.

Protocol:

  • Prepare a 100 µg/mL stock solution of this compound in the chosen solvent.

  • Perform serial dilutions to prepare a set of at least five standard solutions. The concentration range should bracket the expected concentration of the unknown sample. An example dilution scheme is provided in the table below.

Table 1: Preparation of Standard Solutions

Standard IDStock Solution (100 µg/mL) Volume (mL)Final Volume (mL)Final Concentration (µg/mL)
STD-11.01010.0
STD-22.01020.0
STD-33.01030.0
STD-44.01040.0
STD-55.01050.0
Construction of the Calibration Curve

Protocol:

  • Set the spectrophotometer to the predetermined λmax (e.g., 279 nm).

  • Zero the instrument using the blank solution.

  • Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with a small amount of the next standard before filling it for measurement.

  • Record the absorbance for each standard concentration.

  • Plot the data with absorbance on the y-axis and concentration on the x-axis.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A R² value > 0.995 is generally considered acceptable.

Table 2: Example Calibration Data

Concentration (µg/mL)Absorbance at 279 nm
10.00.155
20.00.310
30.00.465
40.00.620
50.00.775
Measurement of Unknown Sample Concentration

Protocol:

  • Prepare the unknown sample by dissolving it in the same solvent used for the standards. Ensure the sample is diluted to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the unknown sample at the same λmax.

  • Calculate the concentration of the unknown sample using the equation from the linear regression of the calibration curve:

    Concentration = (Absorbance - y-intercept) / slope

    If any dilution was performed, remember to multiply the calculated concentration by the dilution factor to obtain the original concentration.

Workflow and Data Visualization

The overall experimental workflow for determining the concentration of this compound is illustrated below.

UV_Vis_Workflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Spectrophotometry cluster_analysis Phase 3: Data Analysis prep_stock Prepare Stock Solution (100 µg/mL) prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown lambda_max Determine λmax (e.g., 279 nm) lambda_max->measure_standards lambda_max->measure_unknown calibration_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration_curve calculate_conc Calculate Unknown Concentration measure_unknown->calculate_conc linear_regression Perform Linear Regression (y = mx + c, R²) calibration_curve->linear_regression linear_regression->calculate_conc

Caption: Workflow for quantitative analysis of this compound.

Considerations and Troubleshooting

  • Solvent Selection: The choice of solvent can affect the λmax and molar absorptivity.[5] It is crucial to use the same solvent for the blank, standards, and unknown samples. Using a dilute acid like 0.1 N HCl can help maintain a consistent protonation state of the analyte.[5][8]

  • Purity of Analyte: Impurities in the this compound standard can affect the accuracy of the calibration curve.[8] It is recommended to use a standard of known high purity.

  • Linear Range: The Beer-Lambert law is only valid over a specific concentration range where absorbance is linearly proportional to concentration.[1][2] If the absorbance of the unknown sample is higher than the highest standard, it should be diluted and re-measured. Generally, absorbance values should be kept between 0.1 and 1.0 for best accuracy.

  • Cuvette Handling: Ensure cuvettes are clean and free of scratches. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces.[9]

This application note provides a comprehensive protocol for the reliable quantification of this compound using UV-Vis spectrophotometry, suitable for quality control and research applications.

References

Application of 2-Chlorophenoxyacetic Acid in Inducing Somatic Embryogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Somatic embryogenesis is a remarkable process in which plant somatic cells, under suitable in vitro conditions, are induced to form bipolar structures known as somatic embryos, which can develop into whole plants. This process is a cornerstone of plant biotechnology, enabling mass clonal propagation, genetic transformation, and the production of synthetic seeds. The induction of this developmental pathway typically requires the application of external stimuli, most notably plant growth regulators.

Synthetic auxins are powerful inducers of somatic embryogenesis. While 2,4-Dichlorophenoxyacetic acid (2,4-D) is the most extensively studied and widely used synthetic auxin for this purpose, other related compounds, including 2-Chlorophenoxyacetic acid (2-CPA), have also been shown to be effective. 2-CPA, a phenoxyacetic acid derivative, acts as an auxin mimic to reprogram somatic cells, leading to the initiation of embryogenic callus—a crucial first step in indirect somatic embryogenesis. These application notes provide an overview, quantitative data, and detailed protocols for the use of 2-CPA in inducing somatic embryogenesis, with a specific focus on its successful application in the medicinal plant Catharanthus roseus.

Data Presentation

The application of this compound for inducing an embryogenic response has been documented, with effective concentrations being species and explant-dependent. The following table summarizes the key quantitative data from a successful study using 2-CPA.

Plant SpeciesExplant TypeBasal Medium2-CPA Concentration (mg/L)Incubation PeriodOutcomeReference
Catharanthus roseusHypocotylMurashige & Skoog (MS)1.0 - 2.03 WeeksInitiation of Embryogenic Callus[1][2]

Experimental Protocols

The process of indirect somatic embryogenesis is typically divided into distinct stages: induction, proliferation, maturation, and germination. 2-CPA is primarily used in the initial induction stage.

Protocol 1: Induction of Embryogenic Callus with 2-CPA

This protocol is based on the successful induction of embryogenic callus in Catharanthus roseus[1][2].

1. Explant Preparation: a. Sterilize seeds of the target plant species using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 10-20 minutes in a 1-2% sodium hypochlorite (B82951) solution with a drop of Tween-20, and rinsed 3-4 times with sterile distilled water). b. Germinate the sterile seeds on a hormone-free, half-strength MS basal medium in the dark. c. After 7-10 days of germination, aseptically excise the hypocotyls and cut them into 5-10 mm segments to be used as explants.

2. Callus Induction Medium (CIM) Preparation: a. Prepare Murashige and Skoog (MS) basal medium, including vitamins and minerals. b. Supplement the medium with 30 g/L sucrose. c. Add this compound (2-CPA) to a final concentration of 1.0 to 2.0 mg/L. Prepare a stock solution of 2-CPA (e.g., 1 mg/mL in 1N NaOH and diluted with distilled water) to facilitate accurate addition. d. Adjust the pH of the medium to 5.7 - 5.8 using 0.1N NaOH or 0.1N HCl. e. Add a gelling agent (e.g., 7-8 g/L agar (B569324) or 2-3 g/L Gelrite) and heat to dissolve completely. f. Dispense the medium into sterile petri dishes or culture vessels.

3. Culture Initiation and Incubation: a. Place the prepared hypocotyl explants horizontally onto the surface of the CIM. b. Seal the culture vessels with paraffin (B1166041) film or suitable closures. c. Incubate the cultures in complete darkness at a constant temperature of 24 ± 2°C.

4. Observation and Subculture: a. Observe the explants weekly for signs of callus formation. Embryogenic callus is typically yellowish, granular, and friable in appearance. b. After 3-4 weeks, subculture the proliferating embryogenic callus onto fresh CIM to promote further growth.

Protocol 2: Proliferation, Maturation, and Germination of Somatic Embryos

Once embryogenic callus is successfully induced with 2-CPA, it must be transferred to a medium with a different hormonal composition to allow for the development and maturation of somatic embryos.

1. Embryo Proliferation & Development: a. Prepare MS basal medium as described above. b. To promote the formation of somatic embryos from the callus, supplement the medium with a different auxin, such as α-naphthaleneacetic acid (NAA) at 1.0 mg/L, often in combination with a cytokinin like 6-Benzylaminopurine (BAP)[1][2]. The removal of the strong auxin signal from 2-CPA is often critical for embryo development to proceed. c. Culture the embryogenic callus on this medium under a 16-hour photoperiod at 24 ± 2°C. Globular, heart, and torpedo-shaped embryos should become visible within several weeks.

2. Embryo Maturation: a. For maturation, transfer well-developed (torpedo-stage) somatic embryos to a fresh MS medium, which may be hormone-free or supplemented with a low concentration of gibberellic acid (GA₃) (e.g., 1.0 mg/L) to enhance maturation and subsequent germination[1].

3. Germination and Plantlet Conversion: a. Mature somatic embryos, often identified by the presence of distinct cotyledons, are transferred to a germination medium. This is typically a half-strength or full-strength MS medium, which can be hormone-free or supplemented with a low concentration of a cytokinin (e.g., 0.5 mg/L BAP) to encourage shoot development[1]. b. Once plantlets have developed a healthy root and shoot system, they can be transferred to a sterile rooting medium (if necessary) before being acclimatized to ex vitro conditions in a greenhouse.

Visualizations

Experimental Workflow

The following diagram outlines the multi-stage workflow for generating plants via somatic embryogenesis, highlighting the specific stage where 2-CPA is applied.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Development & Maturation cluster_2 Phase 3: Regeneration Explant Explant Preparation (e.g., Hypocotyls) Induction Culture on MS Medium + 2-CPA (1.0-2.0 mg/L) (Incubation in Darkness) Explant->Induction Callus Embryogenic Callus Formation Induction->Callus Development Culture on MS Medium + NAA / BAP (Development of Embryos) Callus->Development Maturation Culture on Maturation Medium (e.g., MS + GA3) Development->Maturation Germination Germination on MS Medium (Hormone-free or + BAP) Maturation->Germination Plantlet Plantlet Conversion Germination->Plantlet Acclimatization Acclimatization Plantlet->Acclimatization

Caption: Workflow for indirect somatic embryogenesis using 2-CPA for induction.

Generalized Auxin Signaling Pathway in Somatic Embryogenesis

2-CPA, like other synthetic auxins, triggers a complex signaling cascade that leads to the reprogramming of somatic cells. This involves the perception of the auxin signal, changes in gene expression, and the activation of key developmental transcription factors.

G Auxin External Auxin (e.g., 2-CPA) Perception Auxin Perception (TIR1/AFB Receptors) Auxin->Perception Degradation Degradation of Aux/IAA Repressors Perception->Degradation ARF Activation of Auxin Response Factors (ARFs) Degradation->ARF TFs Upregulation of Embryogenic Transcription Factors (LEC, WUS, BBM) ARF->TFs Reprogramming Somatic Cell Reprogramming TFs->Reprogramming Embryo Embryogenic Cell Formation Reprogramming->Embryo

Caption: Simplified signaling cascade for auxin-induced somatic embryogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-Chlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 2-Chlorophenoxyacetic acid (2-CPA). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and interferences encountered during the analytical determination of 2-CPA. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common interferences in 2-CPA analysis arise from three main sources:

  • Matrix Effects: Components of the sample matrix (e.g., soil, water, biological fluids) can co-elute with 2-CPA and either suppress or enhance the analyte signal in techniques like LC-MS, leading to inaccurate quantification.[1][2]

  • Structurally Similar Compounds: Other phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) or 4-Chlorophenoxyacetic acid (4-CPA), can have similar retention times and mass spectral fragmentation patterns, leading to potential misidentification or co-elution.[3] Impurities in standards or reagents can also be a source of interference.[3]

  • Sample Preparation and Handling: Contamination from lab equipment, solvents, or improper sample storage can introduce extraneous peaks. Incomplete derivatization in GC-based methods can also lead to poor peak shape and inaccurate results.[4]

Q2: Why am I observing poor peak shape (e.g., tailing) for 2-CPA in my HPLC analysis?

A2: Peak tailing for acidic compounds like 2-CPA is a frequent issue in reverse-phase HPLC.[4][5] It is often caused by secondary interactions between the acidic analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[5] The pH of the mobile phase plays a crucial role; at mid-range pH, these silanol groups can be deprotonated and interact with the analyte.[5]

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: Yes, direct analysis of acidic compounds like 2-CPA by GC-MS is challenging due to their low volatility and tendency to exhibit peak tailing.[4] Derivatization, such as methylation or pentafluorobenzylation, is a critical step to convert the carboxylic acid group into a more volatile ester, which improves chromatographic performance and sensitivity.[4][6][7]

Q4: How can I minimize matrix effects in my LC-MS analysis of 2-CPA?

A4: Minimizing matrix effects is essential for accurate quantification.[1] Several strategies can be employed:

  • Effective Sample Preparation: Use solid-phase extraction (SPE), liquid-liquid extraction (LLE), or solid-phase microextraction (SPME) to clean up the sample and remove interfering matrix components.[6][8][9]

  • Use of an Internal Standard: An isotopically labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for signal suppression or enhancement.[10]

  • Standard Addition: This method can be used to accurately quantify the analyte in a complex matrix by adding known amounts of the standard to the sample.[11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Inconsistent or Non-Reproducible Retention Times in HPLC
  • Potential Cause: Unstable mobile phase pH or temperature fluctuations.

  • Recommended Action:

    • Ensure the mobile phase is adequately buffered to maintain a constant pH. Phosphate or acetate (B1210297) buffers are commonly used.[5]

    • Use a column oven to maintain a stable and consistent column temperature.

    • Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.[12]

Issue 2: Low Signal Intensity or Signal Suppression in LC-MS
  • Potential Cause: Matrix effects from co-eluting endogenous compounds in the sample.[2]

  • Recommended Action:

    • Improve sample cleanup by optimizing the SPE or LLE protocol.

    • Dilute the sample to reduce the concentration of interfering matrix components.

    • Modify the chromatographic method to better separate 2-CPA from interfering compounds.

    • Quantify the matrix effect by comparing the signal of a post-extraction spiked sample to a neat standard.[1]

Issue 3: Extraneous Peaks in the Chromatogram
  • Potential Cause: Contamination from solvents, glassware, or the sample itself. Impurities in the analytical standard can also be a source.[3]

  • Recommended Action:

    • Run a blank analysis of your solvent and sample preparation procedure to identify the source of contamination.

    • Ensure all glassware is thoroughly cleaned.

    • Use high-purity solvents and reagents.

    • Verify the purity of your 2-CPA standard. Reagent-grade standards of similar compounds have been noted to contain impurities.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of phenoxyacetic acids from water samples.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the Sample: Acidify the water sample (e.g., 100 mL) to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid). Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elute the Analyte: Elute the 2-CPA from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis or a suitable solvent for derivatization for GC analysis.

Protocol 2: Derivatization of 2-CPA for GC-MS Analysis (Methylation)

This protocol describes a common derivatization procedure to increase the volatility of 2-CPA.

  • Sample Preparation: The extracted and dried sample residue is placed in a reaction vial.

  • Reagent Addition: Add a methylating agent, such as diazomethane (B1218177) or a solution of BF3-methanol.

  • Reaction: Gently heat the mixture (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Neutralization and Extraction: After the reaction, neutralize any excess acid and extract the methylated derivative into an organic solvent like hexane.

  • Analysis: The organic extract is then ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the analysis of phenoxyacetic acids from various sources.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation
HPLC-DAD2,4-D & MCPAUrine15 µg/L-81-85%[13]
GC-ECD2,4-D & MCPAUrine1 µg/L-87-94%[13]
HPLC2,4-DWater0.004 µg/L0.01 µg/L96-115%[8]
GC-MS (SIM)2,4-DUrine & Serum10 ng/mL--[7]

Visualizations

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue Encountered peak_tailing Poor Peak Shape (Tailing)? start->peak_tailing low_signal Low Signal Intensity? peak_tailing->low_signal No adjust_ph Adjust Mobile Phase pH (Lower) peak_tailing->adjust_ph Yes extra_peaks Extraneous Peaks? low_signal->extra_peaks No improve_cleanup Improve Sample Cleanup (SPE/LLE) low_signal->improve_cleanup Yes check_blank Run Blank Analysis extra_peaks->check_blank Yes add_modifier Add Mobile Phase Modifier adjust_ph->add_modifier Still Tailing use_is Use Internal Standard improve_cleanup->use_is Still Low check_standard Verify Standard Purity check_blank->check_standard Contamination Found

References

Improving the solubility of 2-Chlorophenoxyacetic acid for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting assistance for improving the solubility of 2-Chlorophenoxyacetic acid (2-CPA) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white crystalline solid.[1] Its solubility in water at 25°C is approximately 1,280 mg/L (or 1.278 g/L).[1][2][3] It is more soluble in organic solvents.[1] For a structurally similar compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), solubility is high in organic solvents like ethanol (B145695), DMSO, and dimethylformamide, at approximately 30 mg/mL.[4]

Q2: What are the best solvents for preparing a stock solution of this compound?

A2: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used and effective solvents for this purpose.[4][5]

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for compounds dissolved in organic stock solutions. This occurs because the compound is much less soluble in the aqueous medium than in the concentrated organic solvent. It is crucial to add the stock solution to the aqueous medium while mixing to ensure rapid dispersion and prevent localized high concentrations that lead to precipitation.[5]

Q4: How does pH affect the solubility of this compound?

A4: this compound is a weak acid with a pKa of 3.05.[1][2] This means that at a pH above 3.05, it will exist predominantly in its more soluble anionic (salt) form. In contrast, at a pH below 3.05, it will be in its less soluble, protonated acidic form. Therefore, increasing the pH of the aqueous solution can enhance its solubility.

Q5: Can I heat the solution to improve solubility?

A5: Gently warming the solution can help increase the dissolution rate for many compounds.[5] For the related compound 2,4-D, a protocol mentions that heat may be required to achieve a high concentration (100 mg/mL) in 95% ethanol.[6] However, be cautious about the thermal stability of the compound and the volatility of the solvent. For cell culture applications, ensure the final solution is cooled to the appropriate temperature before use.

Solubility Data Summary

The following table summarizes the solubility of this compound and the related compound, 2,4-Dichlorophenoxyacetic acid, in various solvents.

CompoundSolventTemperatureSolubility
This compoundWater25 °C1.278 g/L[1][3]
2,4-Dichlorophenoxyacetic acidEthanolNot Specified~30 mg/mL[4]
2,4-Dichlorophenoxyacetic acidDMSONot Specified~30 mg/mL[4]
2,4-Dichlorophenoxyacetic acidDimethyl formamideNot Specified~30 mg/mL[4]
2,4-Dichlorophenoxyacetic acid1:1 Ethanol:PBS (pH 7.2)Not Specified~0.5 mg/mL[4]
2,4-Dichlorophenoxyacetic acid95% EthanolNot Specified100 mg/mL (heat may be required)[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is based on standard laboratory practices for preparing stock solutions of hydrophobic compounds.[5]

Materials:

  • This compound (MW: 186.59 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh 1.87 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the tube.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[5]

  • Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.[5]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.[5]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Dilution: To prepare the final working concentration, dilute the stock solution into the cell culture medium. Crucially, add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring. This rapid mixing is essential to prevent the compound from precipitating out of solution.[5]

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Final Mix: Gently mix the final working solution thoroughly before adding it to your in vitro assay.

  • Storage: It is not recommended to store aqueous working solutions for more than one day.[4] Prepare fresh working solutions for each experiment.

Troubleshooting Guide

Problem: The this compound powder is not dissolving in the organic solvent.

Possible CauseRecommended Solution
Insufficient mixingVortex the solution vigorously for an extended period (2-5 minutes).
Solution is saturatedThe concentration may be too high for the chosen solvent. Try reducing the concentration or using a different organic solvent like ethanol if DMSO was unsuccessful.
Low TemperatureGently warm the solution in a 37°C water bath to aid dissolution.[5]

Problem: The compound precipitates immediately after adding the stock solution to the aqueous medium.

Possible CauseRecommended Solution
Poor mixing techniqueThe stock solution was not dispersed quickly enough. Ensure you add the stock solution directly into the bulk of the aqueous medium while it is being actively vortexed or stirred.[5]
Final concentration is too highThe final concentration in the aqueous medium exceeds the solubility limit. Perform a serial dilution to lower the final concentration.
pH of the medium is too lowFor acidic compounds like 2-CPA, a lower pH reduces solubility. While altering media pH is often not feasible, be aware that acidic conditions will decrease solubility.
Temperature shockEnsure both the stock solution and the aqueous medium are at room temperature before mixing.

Visualizations

G cluster_prep Stock Solution Preparation Workflow cluster_working Working Solution Preparation weigh 1. Weigh 2-CPA Powder add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex Vigorously (Warm if needed) add_dmso->vortex filter 4. Filter Sterilize (Optional) vortex->filter aliquot 5. Aliquot and Store at -20°C filter->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw For Experiment add_stock 8. Add Stock to Medium (While Vortexing) thaw->add_stock prepare_medium 7. Prepare Aqueous Medium prepare_medium->add_stock use_now 9. Use Immediately add_stock->use_now

Caption: Workflow for preparing 2-CPA stock and working solutions.

G start Solubility Issue Encountered precip_in_media Precipitation in Aqueous Medium? start->precip_in_media not_dissolving Not Dissolving in Organic Solvent? precip_in_media->not_dissolving No check_mixing Improve Mixing Technique: Add stock to vortexing medium precip_in_media->check_mixing Yes vortex_more Vortex Longer / Gently Warm not_dissolving->vortex_more Yes lower_conc Lower Final Concentration check_mixing->lower_conc Still Precipitates end Problem Resolved lower_conc->end try_another_solvent Try Alternative Solvent (e.g., Ethanol) vortex_more->try_another_solvent Still Undissolved try_another_solvent->end

Caption: Troubleshooting flowchart for 2-CPA solubility issues.

References

Stability of 2-Chlorophenoxyacetic acid stock solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Chlorophenoxyacetic acid stock solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my this compound stock solution?

A1: The stability of this compound in a stock solution is primarily influenced by three main factors: temperature, light exposure, and the pH of the solvent.[1] Storing the solution under appropriate conditions is crucial to prevent degradation and ensure experimental reproducibility.

Q2: How should I store my this compound stock solution to ensure maximum stability?

Q3: Can I store my stock solution at room temperature?

A3: Storing stock solutions at room temperature is generally not recommended for extended periods. Higher temperatures can accelerate degradation processes.[3] If short-term storage at room temperature is necessary, it is crucial to protect the solution from light.

Q4: Is this compound susceptible to photodegradation?

A4: Yes, chlorophenoxyacetic acids can be susceptible to degradation upon exposure to light, particularly UV radiation.[4][5][6] It is advisable to store stock solutions in light-protecting containers, such as amber bottles, to minimize photodegradation.

Q5: What is the effect of pH on the stability of this compound in an aqueous solution?

A5: The pH of an aqueous solution can significantly impact the hydrolysis of phenoxyacetic acids. While specific kinetic data for this compound is not detailed in the search results, for the related compound 2,4-D, hydrolysis is faster in acidic solutions compared to neutral pH.[7] The pKa of this compound is 3.05, indicating it will exist primarily as an anion in solutions with a pH above this value. For many pesticides, a neutral pH of 6-7 is considered ideal for stability in aqueous solutions.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results using the same stock solution. Degradation of the stock solution due to improper storage.1. Prepare a fresh stock solution of this compound. 2. Ensure the new stock solution is stored at 2-8°C in a dark container. 3. Compare the results from the fresh stock with previous experiments.
Precipitate forms in the refrigerated stock solution. The concentration of the stock solution may be too high for the solvent at a lower temperature.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If it redissolves, consider preparing a slightly more dilute stock solution for refrigerated storage. 3. Alternatively, prepare smaller batches of the higher concentration stock solution more frequently.
Discoloration of the stock solution over time. This could be an indication of chemical degradation.1. Discard the discolored solution. 2. Prepare a fresh stock solution. 3. Review your storage conditions to ensure they are optimal (cool, dark, and appropriate pH).

Stability Data Summary

While specific quantitative stability data for this compound stock solutions under various storage conditions is limited in the provided search results, the following table summarizes the expected stability trends based on general chemical principles and data for related compounds like 2,4-D.

Storage Condition Temperature Light Exposure Expected Stability Recommendation
Ideal2-8°CDark (Amber Vial)HighRecommended for long-term storage.
Sub-optimalRoom TemperatureDark (Amber Vial)ModerateSuitable for short-term storage only.
Sub-optimal2-8°CLight (Clear Vial)Moderate to LowRisk of photodegradation. Not recommended.
PoorRoom TemperatureLight (Clear Vial)LowHigh risk of degradation. Avoid this condition.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in Ethanol (B145695)

Materials:

  • This compound (solid)

  • 95% Ethanol

  • Analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask (e.g., 10 mL)

  • Pipette

  • Amber glass storage bottle with a screw cap

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 186.59 g/mol . To prepare 10 mL of a 10 mM solution, you will need:

    • Mass (g) = 10 mmol/L * 0.010 L * 186.59 g/mol = 0.01866 g or 18.66 mg

  • Weigh the compound: Carefully weigh out approximately 18.66 mg of this compound onto weighing paper using an analytical balance.

  • Dissolve the compound: Transfer the weighed solid into the 10 mL volumetric flask. Add a small amount of 95% ethanol (e.g., 5-7 mL) to dissolve the solid. Swirl gently to ensure it is fully dissolved. A product information sheet for the related compound 2,4-D suggests that heat may be required to dissolve it in ethanol at high concentrations.[8]

  • Bring to volume: Once the solid is completely dissolved, add 95% ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer for storage: Transfer the prepared stock solution to a labeled amber glass storage bottle. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

  • Store appropriately: Store the stock solution at 2-8°C in the dark.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume mix Mix Thoroughly volume->mix transfer Transfer to Amber Vial mix->transfer store Store at 2-8°C, Dark transfer->store use Use in Experiments store->use

Caption: Experimental workflow for the preparation and storage of this compound stock solutions.

degradation_pathway cluster_factors Degradation Factors CPA This compound (Stable) Degradation Degradation Products (Inactive) CPA->Degradation Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation pH Inappropriate pH pH->Degradation

Caption: Factors influencing the degradation of this compound in solution.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot common issues encountered during the chromatographic analysis of phenoxyacetic acids. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates peak tailing, although for many assays, a value up to 1.5 may be acceptable. This distortion can negatively impact the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.

Q2: What are the primary causes of peak tailing when analyzing acidic compounds like phenoxyacetic acids?

A2: The most frequent cause of peak tailing is the existence of more than one retention mechanism for the analyte. For acidic compounds such as phenoxyacetic acids, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes, causing tailing.[1][2]

  • Mobile Phase pH Near Analyte pKa: When the pH of the mobile phase is close to the pKa of the phenoxyacetic acid, the compound can exist in both its ionized and un-ionized forms, leading to peak broadening and tailing.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in distorted peak shapes.[4]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band broadening and peak distortion.

  • Column Degradation: Physical issues with the column, such as the formation of a void at the column inlet or a partially blocked inlet frit, are common causes of peak tailing.

  • Extra-Column Effects: Problems outside of the analytical column, such as excessive tubing length or dead volume in the HPLC system, can contribute to peak broadening and tailing.[3]

Q3: How does the mobile phase pH specifically affect the peak shape of phenoxyacetic acids?

A3: The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like phenoxyacetic acids.

  • Low pH: At a pH well below the pKa of the phenoxyacetic acid (a general rule is at least 2 pH units below), the acid will be in its protonated, un-ionized form. This un-ionized form is typically more hydrophobic and interacts more uniformly with the reversed-phase stationary phase, leading to sharp, symmetrical peaks.[5]

  • pH Near pKa: When the mobile phase pH is close to the analyte's pKa, a mixture of the ionized and un-ionized forms of the acid will exist. This dual state leads to different interactions with the stationary phase, resulting in peak broadening or even splitting.[3]

  • High pH: At a pH above the pKa, the phenoxyacetic acid will be in its deprotonated, ionized form. While separation is still possible, this ionized form is more prone to secondary interactions with residual silanols on the stationary phase, which can cause significant peak tailing.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of phenoxyacetic acids.

Guide 1: Initial System and Method Check

Question: I am observing peak tailing for all my phenoxyacetic acid standards. Where should I start troubleshooting?

Answer: When all peaks in a chromatogram exhibit tailing, the issue is often related to the HPLC system or a fundamental method parameter. Follow these steps:

  • Check for Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[3]

    • Action: Ensure that the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) is used to connect the injector, column, and detector. Check all fittings to ensure they are properly connected and not contributing to dead volume.

  • Inspect the Guard Column and In-line Filter: A contaminated or blocked guard column or in-line filter can distort peak shape.

    • Action: Replace the in-line filter frit and the guard column. If the problem is resolved, implement a regular replacement schedule.

  • Evaluate the Column's Condition: The analytical column itself may be the source of the problem.

    • Action:

      • Column Flushing: If you suspect contamination, perform a column flushing procedure (see Experimental Protocol 1).

      • Column Replacement: If flushing does not resolve the issue, the column may be permanently damaged (e.g., a void has formed). Replace the column with a new one of the same type.

Guide 2: Optimizing Mobile Phase Conditions

Question: My system seems to be fine, but I still have tailing peaks for my phenoxyacetic acids. How can I optimize my mobile phase?

Answer: Mobile phase optimization is crucial for achieving good peak shape with ionizable compounds.

  • Adjust Mobile Phase pH: The most common cause of peak tailing for acidic compounds is an inappropriate mobile phase pH.

    • Action: Lower the pH of the aqueous portion of your mobile phase to be at least 1.5 to 2 pH units below the pKa of your target phenoxyacetic acid. For most phenoxyacetic acids, a pH of 2.5-3.0 is a good starting point. Use a suitable buffer, such as phosphate (B84403) or formate, to maintain a stable pH.

  • Optimize Buffer Concentration: The concentration of the buffer can also impact peak shape.

    • Action: Ensure your buffer concentration is sufficient to maintain the desired pH. A concentration range of 10-50 mM is typically effective.[4] Insufficient buffer concentration may not adequately suppress the ionization of residual silanols on the column.[6]

Guide 3: Addressing Analyte-Specific Issues

Question: I am analyzing a mixture of phenoxyacetic acids, and only some of them are tailing. What could be the cause?

Answer: When only specific peaks are tailing, the issue is likely related to the chemical properties of those analytes and their interaction with the stationary phase.

  • Consider Secondary Interactions: Even with an optimized mobile phase, some acidic compounds can still interact with active sites on the column.

    • Action:

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped have fewer residual silanol groups, which minimizes the potential for secondary interactions.[2][7]

      • Consider a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase, which can help to shield residual silanols and improve the peak shape of polar acidic compounds.

  • Check for Column Overload: Ensure that the concentration of the tailing analytes is not saturating the column.

    • Action: Dilute your sample and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Data Presentation

The following table provides hypothetical data illustrating the effect of mobile phase pH on the peak asymmetry of a typical phenoxyacetic acid (pKa ≈ 3.0).

Mobile Phase pHAsymmetry Factor (As)Peak Shape Description
2.51.1Symmetrical
3.0 (at pKa)1.8Significant Tailing
3.51.5Moderate Tailing
4.5> 2.0Severe Tailing/Broadening

Experimental Protocols

Protocol 1: HPLC Column Flushing and Regeneration

Objective: To remove contaminants from a reversed-phase HPLC column that may be causing peak tailing and high backpressure.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the detector cell.

  • Reverse the Column (Optional but Recommended): Reverse the direction of flow through the column. This is more effective at flushing particulates from the inlet frit. Note: Always check the column manufacturer's instructions to ensure it can be back-flushed.

  • Flush with a Series of Solvents: Flush the column with a sequence of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use a flow rate that is about half of your typical analytical flow rate.

    • Step 1: Buffer Removal: Flush with 10-20 column volumes of HPLC-grade water (if your mobile phase contained a buffer).

    • Step 2: Intermediate Polarity Flush: Flush with 10-20 column volumes of methanol (B129727) or acetonitrile.

    • Step 3: Non-Polar Flush: Flush with 10-20 column volumes of isopropanol.

    • Step 4: Return to Intermediate Polarity: Flush with 10-20 column volumes of methanol or acetonitrile.

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

Mandatory Visualization

Below are diagrams to visualize key concepts in troubleshooting peak tailing.

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_issue System Issue Likely all_peaks->system_issue Yes specific_peaks Are only specific peaks tailing? all_peaks->specific_peaks No check_extracolumn Check Extra-Column Volume (Tubing, Fittings) system_issue->check_extracolumn check_guard Check/Replace Guard Column & In-line Filter check_extracolumn->check_guard column_issue Column Issue check_guard->column_issue flush_column Flush Column (Protocol 1) column_issue->flush_column replace_column Replace Column flush_column->replace_column end Symmetrical Peaks replace_column->end chemical_issue Chemical/Method Issue Likely specific_peaks->chemical_issue Yes optimize_ph Optimize Mobile Phase pH (2 units below pKa) chemical_issue->optimize_ph optimize_buffer Optimize Buffer Concentration (10-50 mM) optimize_ph->optimize_buffer check_overload Check for Column Overload (Dilute Sample) optimize_buffer->check_overload consider_column_chem Consider Different Column Chemistry (e.g., Polar-Embedded) check_overload->consider_column_chem consider_column_chem->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Chemical Interactions Leading to Peak Tailing

Chemical_Interactions cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Residual Silanol (Si-OH) interaction Secondary Interaction (Ionic) silanol->interaction c18 C18 Chains retention Desired Hydrophobic Interaction c18->retention acid_ionized Phenoxyacetic Acid (Ionized, R-COO⁻) pH > pKa acid_ionized->interaction Attraction acid_neutral Phenoxyacetic Acid (Neutral, R-COOH) pH < pKa acid_neutral->retention peak_tailing Peak Tailing interaction->peak_tailing good_peak Symmetrical Peak retention->good_peak

Caption: Interactions of phenoxyacetic acid with the stationary phase.

References

Matrix effects in the analysis of 2-Chlorophenoxyacetic acid in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address matrix effects in the analysis of 2-Chlorophenoxyacetic acid (2,4-D) in complex samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?

A1: The "matrix" refers to all components within a sample apart from the analyte of interest (in this case, 2,4-D).[1] These components can include salts, lipids, proteins, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of 2,4-D in the mass spectrometer's ion source.[1][3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][3][4][5] For an acidic compound like 2,4-D, ion suppression is a particularly common challenge when analyzing complex biological or environmental matrices.[1]

Q2: How can I determine if my 2,4-D assay is suffering from matrix effects?

A2: The most common and quantitative method is the post-extraction spike .[1] This involves comparing the instrument response of 2,4-D spiked into a blank matrix extract with the response of 2,4-D in a pure solvent at the same concentration.[1][2] A significant difference between these two responses indicates the presence of matrix effects.[1] Another qualitative technique is the post-column infusion experiment , where a constant flow of 2,4-D is introduced into the mass spectrometer.[1][5] Injecting a blank matrix extract will reveal dips or rises in the baseline signal at retention times where interfering components elute, thereby identifying regions of ion suppression or enhancement.[1][5]

Q3: What are the most effective strategies to minimize or eliminate matrix effects?

A3: A multi-faceted approach is typically the most effective.[1] Key strategies include:

  • Optimizing Sample Preparation: This is the most effective way to circumvent ion suppression.[2][6] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than simpler methods like protein precipitation.[1][7] For many food and soil samples, a QuEChERS-based method is highly effective.[8]

  • Chromatographic Separation: Modifying chromatographic conditions (e.g., mobile phase, gradient, column chemistry) can help separate 2,4-D from matrix components that cause interference.[2][9]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS, such as 2,4-D-¹³C₆, co-elutes with the analyte and is affected by matrix effects in a similar way.[1][6][10] This allows for compensation, as the ratio of the analyte to the internal standard remains consistent, leading to more reliable quantification.[1][2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples being analyzed can help compensate for matrix-induced changes in ionization efficiency.[2][11]

Q4: For plant or food samples, are there any special considerations for 2,4-D extraction?

A4: Yes. In plant matrices, 2,4-D can form conjugates, where it becomes covalently bonded to other matrix components like sugars or proteins.[12][13] To ensure the analysis measures the total 2,4-D residue, a preliminary step of alkaline hydrolysis is often required.[12][13][14] This step breaks these covalent bonds, releasing the free 2,4-D acid for extraction and analysis.[12][14]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Inappropriate Mobile Phase pH. For acidic analytes like 2,4-D, the mobile phase pH should be at least 2 pH units below its pKa to ensure it is in its neutral, protonated form.[1] This minimizes secondary interactions with the stationary phase that can cause peak tailing.[15]

  • Solution 1: Adjust the mobile phase pH to be between 2.5 and 3.5.[15] Incorporate a buffer to maintain a constant pH.[16]

  • Possible Cause 2: Secondary Interactions with Stationary Phase. Residual silanol (B1196071) groups on silica-based columns can interact with the analyte, causing tailing.[15]

  • Solution 2: Use a modern, end-capped column with high-purity silica (B1680970) to reduce the number of free silanol groups.[15]

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to peak fronting.[1]

  • Solution 3: Reduce the injection volume or dilute the sample concentration.[1]

Issue: Low or Inconsistent Analyte Recovery

  • Possible Cause 1: Inefficient Extraction. The pH of the sample during extraction is critical for acidic compounds.

  • Solution 1: Acidify the sample to a pH well below the pKa of 2,4-D before extraction with an organic solvent.[1][6] This ensures the analyte is protonated and more soluble in the organic phase. For LLE, optimize the extraction solvent.[1] For SPE, ensure the correct sorbent and elution solvents are used; a mixed-mode or polymeric sorbent may improve recovery.[1]

  • Possible Cause 2: Incomplete Hydrolysis (Plant/Food Matrices). Conjugated forms of 2,4-D are not being cleaved, leading to an underestimation of the total residue.

  • Solution 2: Incorporate an alkaline hydrolysis step using a base like sodium hydroxide (B78521) before the primary extraction.[14]

  • Possible Cause 3: Analyte Instability. 2,4-D may be degrading during sample storage or processing.

  • Solution 3: Evaluate the stability of 2,4-D under your specific experimental conditions and minimize sample processing time.[1]

Issue: High Signal Variability Between Samples

  • Possible Cause 1: Significant and Variable Matrix Effects. Different samples have varying levels of interfering components.

  • Solution 1: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) to compensate for this variability.[1]

  • Possible Cause 2: Inconsistent Sample Preparation. Variations in the execution of the sample prep protocol can lead to inconsistent results.

  • Solution 2: Ensure the sample preparation protocol is followed precisely and consistently for all samples.[1] Implement a more rigorous cleanup method like SPE or a dSPE step in a QuEChERS protocol to remove more interferences.[1][8]

Section 3: Data Presentation: Performance Metrics

The following tables summarize typical performance data for the analysis of 2,4-D in various complex matrices, as reported in analytical literature.

Table 1: Method Recovery and Limits of Quantification (LOQ) in Various Matrices

Matrix TypeAnalytical MethodMean Recovery (%)Limit of Quantification (LOQ)Citation(s)
Water & SoilHPLC80 - 100%2 µg/mL[17]
Drinking/Ground/Surface WaterLC-MS/MS74 - 146% (at LOD)0.10 µg/L[18]
SoilLC-MS/MS (QuEChERS)86 - 107%0.010 - 0.75 mg/kg[8]
WaterHPLC (SALLE)95.98 - 115%0.01 µg/L[19]
Soybean & CornLC-MS/MS86 - 107%10 ng/g (ppb)[14]

Table 2: Regulatory Guideline Values for 2,4-D in Drinking Water

Regulatory BodyGuideline Value (µg/L)Citation(s)
U.S. Environmental Protection Agency (EPA)70[20]
Health Canada100[20]
World Health Organization (WHO)30[20]

Section 4: Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol provides a quantitative measure of matrix effects (ME) and recovery efficiency (RE).[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike 2,4-D and its SIL-IS (if used) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, soil extract) through the entire sample preparation procedure. Spike 2,4-D and SIL-IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike 2,4-D and SIL-IS into the blank matrix at the very beginning of the procedure, then process through the entire sample preparation method.

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery Efficiency (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.[1]

      • A value > 100% indicates ion enhancement.[1]

      • A value = 100% indicates no matrix effect.[1]

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Extraction of 2,4-D from Water Samples via Solid-Phase Extraction (SPE)

This protocol is based on methods used for environmental water analysis.[18][20]

  • Sample Acidification: Take 40 mL of the water sample and acidify by adding 1.0 mL of 2 N hydrochloric acid (HCl).[20]

  • SPE Cartridge Conditioning: Use an Oasis MCX SPE cartridge (e.g., 60-mg, 3-mL). Pre-condition it by passing 1 mL of methanol, followed by two 1 mL aliquots of 0.1 N HCl.[18][20]

  • Sample Loading: Apply the acidified sample to the conditioned SPE cartridge at a flow rate of approximately 1 mL/min. Discard the eluate.[18]

  • Washing: (Optional, but recommended) Wash the cartridge with a small volume of a weak organic solvent to remove less polar interferences.

  • Elution: Elute the retained 2,4-D with an appropriate solvent (e.g., 1 mL of 5% ammonium (B1175870) hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for injection into the LC-MS/MS system.[1]

Protocol 3: Extraction of 2,4-D from Soil via Modified QuEChERS

This protocol combines alkaline hydrolysis with a buffered QuEChERS extraction for comprehensive analysis.[8]

  • Alkaline Hydrolysis: To a 5 g soil sample in a 50 mL centrifuge tube, add a specific volume of water and a strong base (e.g., sodium hydroxide solution). Shake vigorously for 30 minutes to convert any esters or salts into the 2,4-D acid form.[8][14]

  • Neutralization & Extraction: Neutralize the sample with acid (e.g., sulfuric acid).[14] Add 10 mL of acidified acetonitrile (B52724).

  • Salting Out: Add QuEChERS salts (e.g., anhydrous magnesium sulfate (B86663) and sodium chloride) to induce phase separation.[14] Shake vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tube at ≥5000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents.[8] PSA removes acidic interferences, while C18 removes nonpolar interferences.[8]

  • Final Preparation: Vortex the dSPE tube for 30 seconds and centrifuge. Transfer the cleaned extract, acidify with formic acid to a final concentration of 0.1%, and inject for LC-MS/MS analysis.[8]

Section 5: Visual Guides and Workflows

The following diagrams illustrate key workflows for troubleshooting and executing experiments related to 2,4-D analysis.

G cluster_start Problem Identification cluster_diag Diagnosis cluster_solutions Mitigation Strategies start Poor Reproducibility, Low Signal, or Non-Linearity Observed diag Perform Post-Extraction Spike to Quantify Matrix Effect (ME) start->diag Quantitative Check infusion Perform Post-Column Infusion to Identify Suppression Zones start->infusion Qualitative Check s1 Implement Rigorous Sample Cleanup (SPE, LLE, dSPE) diag->s1 If ME is significant (e.g., <80% or >120%) s2 Use Stable Isotope-Labeled Internal Standard (SIL-IS) diag->s2 If ME is significant (e.g., <80% or >120%) s3 Develop Matrix-Matched Calibration Curve diag->s3 If ME is significant (e.g., <80% or >120%) s5 Dilute Sample Extract diag->s5 If ME is significant (e.g., <80% or >120%) s4 Optimize Chromatography (Shift Analyte Retention Time) infusion->s4 If analyte elutes in suppression zone G cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation A Set A (Neat) Spike Analyte + IS into pure solvent analysis Analyze Sets A, B, C by LC-MS/MS A->analysis B Set B (Post-Spike) Process Blank Matrix, then spike Analyte + IS B->analysis C Set C (Pre-Spike) Spike Analyte + IS into Blank Matrix, then process C->analysis calc_me Calculate Matrix Effect: ME% = (Area_B / Area_A) * 100 analysis->calc_me calc_re Calculate Recovery: RE% = (Area_C / Area_B) * 100 analysis->calc_re G start Weigh Soil Sample (e.g., 5 g) step1 Alkaline Hydrolysis (Add water + NaOH, Shake) start->step1 step2 Neutralize & Extract (Add acid + Acetonitrile) step1->step2 step3 Add QuEChERS Salts (MgSO₄, NaCl) & Shake step2->step3 step4 Centrifuge to Separate Layers step3->step4 step5 dSPE Cleanup (Transfer supernatant to dSPE tube with PSA+C18) step4->step5 step6 Vortex & Centrifuge step5->step6 end Final Extract for LC-MS/MS Analysis step6->end

References

Technical Support Center: Optimizing pH for 2-Chlorophenoxyacetic Acid Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the extraction of 2-Chlorophenoxyacetic acid from soil. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful and efficient extraction experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from soil, with a focus on pH-related problems.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incorrect pH of Extraction Solvent: The pH of the solvent is critical for the protonation state of the analyte. For efficient extraction into an organic solvent, the pH should be significantly lower than the pKa of this compound (~3.05).Adjust the pH of the aqueous sample or the initial extraction solvent to approximately 2. This ensures the analyte is in its neutral, less polar form, which has a higher affinity for the organic phase.
Incomplete Liberation from Soil Matrix: The analyte may be strongly adsorbed to soil particles, especially in soils with high organic matter or clay content. Adsorption of similar compounds like 2,4-D has been shown to be higher at lower pH values (pH 3-4).While a low pH is necessary for the final liquid-liquid extraction step, an initial alkaline extraction (e.g., with a dilute NaOH solution) can help to deprotonate the acid, breaking its bonds with the soil matrix and facilitating its release into the initial aqueous extract. This would be followed by acidification of the extract before proceeding with organic solvent extraction.
Co-extraction of Interfering Substances (e.g., Humic Acids) Extraction at Neutral or Alkaline pH: Humic and fulvic acids, common components of soil organic matter, are more soluble at neutral to alkaline pH and can be co-extracted, leading to a dark-colored extract and interference in subsequent analyses.[1][2][3][4]Maintain a low pH (around 2) during the extraction with the organic solvent. If an initial alkaline extraction is performed, ensure the subsequent acidification step is thorough. A solid-phase extraction (SPE) clean-up step after the initial extraction can also be highly effective at removing these interferences.[5]
Emulsion Formation During Liquid-Liquid Extraction Presence of Surfactants or Fine Particulates: High concentrations of organic matter or fine clay particles in the soil can stabilize emulsions between the aqueous and organic phases, making separation difficult.Centrifuge the sample to break the emulsion. The addition of a saturated NaCl solution ("salting out") can also help to increase the polarity of the aqueous phase and disrupt the emulsion.
Inconsistent or Non-Reproducible Results Inhomogeneous Soil Sample: Soil samples may not be uniform, leading to variability in the concentration of the analyte in different subsamples.Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. This typically involves air-drying, crushing, and sieving the soil through a 2 mm mesh.[6]
Fluctuations in pH: Inconsistent pH adjustment between samples will lead to variable extraction efficiencies.Use a calibrated pH meter and ensure the pH of each sample is accurately and consistently adjusted to the target value.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from soil?

A1: The optimal pH for the liquid-liquid extraction of this compound into an organic solvent is approximately 2.[7][8] This is because the pKa of this compound is around 3.05, and a pH well below the pKa ensures that the molecule is in its neutral (protonated) form, which is more soluble in organic solvents.

Q2: Why is a low pH important for the extraction of acidic compounds like this compound?

A2: At a pH below its pKa, an acidic compound like this compound exists predominantly in its un-ionized (protonated) form. This form is less polar and therefore has a higher partition coefficient for a non-polar or moderately polar organic solvent over the aqueous phase. This leads to a more efficient transfer of the analyte from the aqueous sample into the organic extraction solvent.

Q3: Can I use a very high pH for the initial extraction from the soil?

A3: Yes, an initial extraction with an alkaline solution (e.g., dilute NaOH) can be beneficial. This will deprotonate the this compound to its anionic form, increasing its solubility in the aqueous phase and helping to release it from binding sites on the soil organic matter and clay particles. However, this alkaline extract must then be acidified to a pH of about 2 before proceeding with the extraction into an organic solvent.

Q4: I've read that the adsorption of phenoxyacetic acids to soil is higher at low pH. How does this affect the extraction?

A4: This is a valid point and highlights a key consideration in the extraction process. While lower pH increases the adsorption of these compounds to soil, it is also necessary for the final partitioning into an organic solvent. To overcome this, a two-step approach is often effective: 1) an initial extraction with an alkaline solution to desorb the analyte from the soil, followed by 2) acidification of the resulting aqueous extract to protonate the analyte for efficient liquid-liquid extraction.

Q5: What are the consequences of not optimizing the pH?

A5: Failure to optimize the pH will likely result in significantly lower recovery of this compound. If the pH is too high (above the pKa), the analyte will be in its ionized form and will remain preferentially in the aqueous phase. This can lead to an underestimation of the concentration of the compound in the soil sample. Additionally, extracting at a non-optimal pH can increase the co-extraction of interfering substances.

Data Presentation

The following table summarizes the effect of pH on the extraction efficiency of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally similar compound to this compound. This data is representative of the expected trend for this compound.

pH of Aqueous Sample Extraction Efficiency (%) Observations
2.099.19Maximum extraction efficiency is achieved. The analyte is predominantly in its neutral form.
4.0~80Extraction efficiency begins to decrease as the pH approaches and exceeds the pKa, leading to partial ionization of the analyte.
6.0~50A significant portion of the analyte is in its ionized form, reducing its affinity for the organic solvent.
8.0< 20The analyte is almost entirely in its ionized form, resulting in poor extraction into the organic phase.
10.0< 5Very low extraction efficiency due to the complete ionization of the carboxylic acid group.

Data is based on studies of 2,4-D and is intended to be illustrative for this compound.[7][8]

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from soil with pH optimization.

Objective: To extract this compound from a soil sample for subsequent analysis (e.g., by HPLC or GC-MS).

Materials:

  • Soil sample, air-dried and sieved (2 mm)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated and 1 M

  • Organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture like acetone/hexane)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • pH meter, calibrated

  • Mechanical shaker or vortex mixer

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Initial Alkaline Extraction (Optional but Recommended for High Organic Matter Soils):

    • Add 20 mL of 0.1 M NaOH to the soil sample in the centrifuge tube.

    • Cap the tube and shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.

    • Carefully decant the supernatant (the aqueous extract) into a clean beaker.

  • Acidification:

    • Place the beaker with the aqueous extract on a magnetic stirrer.

    • Slowly add 1 M H₂SO₄ or HCl dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding acid until the pH of the solution is stable at 2.0.

  • Liquid-Liquid Extraction:

    • Transfer the acidified aqueous extract to a separatory funnel.

    • Add 20 mL of the chosen organic solvent (e.g., ethyl acetate) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.

    • Allow the layers to separate. The organic layer will typically be the top layer if using ethyl acetate.

    • Drain the lower aqueous layer and collect the upper organic layer in a clean flask.

    • Repeat the extraction of the aqueous layer with two more 20 mL portions of the organic solvent, combining all organic extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Decant the dried organic extract into a round-bottom flask.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • The concentrated extract can then be reconstituted in a suitable solvent (e.g., acetonitrile (B52724) or mobile phase) for instrumental analysis.

Mandatory Visualization

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation A Homogenized Soil Sample (10g) B Add 0.1M NaOH (Optional, for high OM soil) A->B C Shake for 30 min B->C D Centrifuge & Collect Supernatant C->D E Acidify Supernatant to pH 2 D->E Aqueous Extract F Liquid-Liquid Extraction with Organic Solvent E->F G Combine Organic Layers F->G Organic Phase H Dry with Na2SO4 G->H I Concentrate Extract H->I J Reconstitute for Analysis I->J

Caption: Experimental workflow for the pH-optimized extraction of this compound from soil.

References

Preventing photodegradation of 2-Chlorophenoxyacetic acid during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 2-Chlorophenoxyacetic acid (2-CPAA) during experiments.

Troubleshooting Guide

Issue: My 2-CPAA standard/sample is showing degradation in the form of decreasing concentration or appearance of unknown peaks in my chromatogram.

QuestionPossible CauseSuggested Solution
1. How are you storing your 2-CPAA solutions? Exposure to ambient or direct light.Store all 2-CPAA solutions, including stock and working solutions, in amber glass vials or flasks to protect them from UV and visible light.[1][2][3][4] If amber glassware is unavailable, wrap clear glassware in aluminum foil.
Inappropriate solvent.Prepare stock solutions in a stable, HPLC-grade solvent such as acetonitrile (B52724) or methanol (B129727) and store them at low temperatures (e.g., -18°C) when not in use.[5]
2. What are the conditions of your experimental setup? Use of clear glassware or tubing during the experiment.Whenever possible, use amber-colored volumetric flasks, pipettes, and autosampler vials. If clear components are unavoidable, minimize the exposure time to light.
Prolonged exposure to light during sample preparation or analysis.Prepare samples in a shaded area or under yellow light. Minimize the time samples spend in the autosampler before injection.
3. Are you observing degradation even with light protection? Presence of photosensitizers in the sample matrix.Be aware that certain compounds in your sample matrix could act as photosensitizers, accelerating degradation even in low light conditions.
Inherent instability under specific experimental conditions (e.g., pH).The pH of the solution can influence the degradation rate of chlorophenoxyacetic acids.[6] Evaluate the stability of 2-CPAA at the pH of your experimental medium.

Frequently Asked Questions (FAQs)

Q1: Why is this compound light-sensitive?

A1: Like other chlorophenoxyacetic acids, 2-CPAA contains a chromophore (the substituted aromatic ring) that can absorb ultraviolet (UV) radiation. This absorption of light energy can lead to the excitation of electrons and subsequent chemical reactions, such as the cleavage of the chloro- or ether bond, resulting in the degradation of the molecule.

Q2: What is the best solvent for preparing 2-CPAA stock solutions to minimize photodegradation?

A2: Acetonitrile and methanol are commonly used solvents for preparing stock solutions of analytical standards. Both are suitable, but acetonitrile is often preferred for HPLC applications due to its lower UV absorbance and better elution strength. For long-term storage, prepare the stock solution in one of these solvents and keep it in an amber vial in a freezer.

Q3: How can I quantify the extent of photodegradation in my samples?

A3: You can quantify the degradation of 2-CPAA by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). By comparing the peak area of 2-CPAA in a light-exposed sample to that of a protected (control) sample, you can calculate the percentage of degradation.

Q4: Will working under normal laboratory fluorescent lighting cause significant degradation?

A4: While direct sunlight or a UV lamp will cause the most rapid degradation, prolonged exposure to ambient laboratory lighting can also contribute to the degradation of photosensitive compounds. It is a best practice to always protect 2-CPAA solutions from light, regardless of the source.

Q5: Are there any chemical stabilizers I can add to my 2-CPAA solution?

A5: While antioxidants or UV quenchers can be used to stabilize some molecules, their addition can interfere with your experiment and the analytical method. The most practical and non-invasive methods for preventing photodegradation in a laboratory setting are the exclusion of light and the use of appropriate solvents and storage conditions.

Data Presentation

The following table summarizes the photodegradation kinetics of chlorophenoxyacetic acids that are structurally similar to 2-CPAA. This data is provided to illustrate the expected behavior and the importance of light protection. Note: Direct quantitative data for 2-CPAA was not available in the cited literature; the data for 2,4-D is presented as a close analog.

CompoundExperimental ConditionsSolventLight SourceDegradation Rate Constant (k)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)Aqueous solutionWaterUV (253.7 nm)5.77 (±0.66) × 10⁻⁵ cm² mJ⁻¹ (pseudo-first-order)[2]
4-Chlorophenoxyacetic acid (4-CPA)Aqueous solutionWaterUV lightSlower than 2,4,5-T but faster than direct photolysis in sunlight[7]
Phenoxyacetic acid (PAA)Aqueous TiO2 dispersionWaterUV light3.6 x 10⁻² min⁻¹[1]

Experimental Protocols

Protocol for Assessing the Photostability of this compound in Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing.

1. Objective: To determine the extent of photodegradation of a 2-CPAA solution when exposed to light and to evaluate the effectiveness of protective measures (e.g., amber glassware).

2. Materials:

  • This compound (analytical standard)

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks (clear and amber), Class A

  • Pipettes, Class A

  • Autosampler vials (clear and amber)

  • HPLC or UPLC-MS/MS system with a suitable column (e.g., C18)

  • A controlled light source (photostability chamber) or a location with consistent light exposure (e.g., a specific spot on a lab bench)

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-CPAA in your chosen solvent (e.g., 1 mg/mL in acetonitrile).

    • From the stock solution, prepare two sets of working solutions at a concentration relevant to your experiments (e.g., 10 µg/mL).

      • Prepare one set in clear volumetric flasks.

      • Prepare the other set in amber volumetric flasks.

  • Exposure Conditions:

    • Light-Exposed Samples: Transfer aliquots of the working solution from the clear volumetric flask into clear autosampler vials. Place these vials under the desired light source.

    • Protected (Control) Samples: Transfer aliquots of the working solution from the amber volumetric flask into amber autosampler vials. Additionally, wrap these vials in aluminum foil to serve as dark controls. Place them alongside the light-exposed samples.

  • Time Points:

    • Collect one light-exposed and one protected vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours). The time points should be adjusted based on the expected sensitivity of 2-CPAA.

  • Analysis:

    • Analyze the samples from each time point immediately using a validated HPLC-UV or UPLC-MS/MS method.

    • The mobile phase can consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the peak area of 2-CPAA at an appropriate wavelength (e.g., around 230 nm or 283 nm for chlorophenoxyacetic acids) or by its mass-to-charge ratio.

4. Data Analysis:

  • Calculate the percentage of 2-CPAA remaining at each time point for both the light-exposed and protected samples relative to the initial concentration (time 0).

  • Plot the percentage of 2-CPAA remaining versus time for both sets of samples.

  • The difference in the degradation profile between the light-exposed and protected samples will indicate the extent of photodegradation.

Visualizations

TroubleshootingWorkflow start Degradation of 2-CPAA Observed check_storage Check Storage Conditions: - Amber Glassware? - Protected from Light? - Appropriate Solvent & Temperature? start->check_storage check_setup Review Experimental Setup: - Clear Glassware/Tubing? - Prolonged Light Exposure? check_storage->check_setup Yes solution_storage Implement Light Protection: - Use Amber Vials - Wrap in Foil - Store in Dark/Cold check_storage->solution_storage No check_matrix Consider Sample Matrix: - Presence of Photosensitizers? - Extreme pH? check_setup->check_matrix Yes solution_setup Minimize Light Exposure During Experiment: - Use Amber Components - Work in Shaded Area check_setup->solution_setup No solution_matrix Perform Stability Test in Matrix: - Evaluate Degradation at Experimental pH check_matrix->solution_matrix Possible end_node Problem Resolved check_matrix->end_node Unlikely solution_storage->end_node solution_setup->end_node solution_matrix->end_node

Caption: Troubleshooting workflow for identifying the cause of 2-CPAA degradation.

PhotostabilityProtocol cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_stock Prepare 2-CPAA Stock Solution prep_clear Prepare Working Solution in Clear Flask prep_stock->prep_clear prep_amber Prepare Working Solution in Amber Flask prep_stock->prep_amber expose_light Aliquot to Clear Vials (Light-Exposed) prep_clear->expose_light expose_dark Aliquot to Amber Vials (Dark Control) prep_amber->expose_dark sampling Sample at Time Points (0, 2, 4, 8, 24h) expose_light->sampling expose_dark->sampling analysis Analyze by HPLC or UPLC-MS/MS sampling->analysis data_analysis Calculate % Degradation and Plot vs. Time analysis->data_analysis end_node Assess Photostability data_analysis->end_node

Caption: Experimental workflow for assessing the photostability of 2-CPAA.

References

Identifying and quantifying impurities in technical grade 2-Chlorophenoxyacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the identification and quantification of impurities in technical grade 2-Chlorophenoxyacetic acid (2-CPA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in technical grade this compound?

A1: Technical grade this compound may contain several impurities originating from the manufacturing process and raw materials. Common impurities include isomers, precursors, and by-products such as:

  • Isomers: 4-Chlorophenoxyacetic acid and 3-Chlorophenoxyacetic acid.

  • Starting Material Residues: 2-Chlorophenol.

  • By-products of Synthesis: 2,4-Dichlorophenoxyacetic acid (2,4-D) and other polychlorinated phenoxyacetic acids.[1]

  • Related Compounds: Phenoxyacetic acid.

Q2: What are the typical concentration ranges for these impurities?

A2: The concentration of impurities can vary between manufacturers and batches. However, based on data for related technical grade chlorophenoxyacetic acids, the following are indicative ranges:

ImpurityTypical Concentration Range (%)
Isomers (e.g., 4-Chlorophenoxyacetic acid)1.0 - 5.0
2-Chlorophenol0.1 - 1.0
2,4-Dichlorophenoxyacetic acid (2,4-D)0.5 - 2.0
Other polychlorinated phenoxyacetic acids< 0.5
Phenoxyacetic acid< 1.0

Q3: Which analytical techniques are most suitable for analyzing these impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the main component and known impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities and for the confirmation of impurity structures, often after a derivatization step.[3][4][5]

Experimental Protocols

HPLC-UV Method for Quantification of Impurities

This method is suitable for the routine quality control of technical grade this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Reference standards for this compound and known impurities

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards of 2-CPA and each impurity in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 50 mg of the technical grade 2-CPA sample, dissolve it in the mobile phase, and dilute to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 280 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Calculate the concentration of each impurity using the external standard method based on the peak areas.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (Acetonitrile:Water:Acid) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solutions (2-CPA & Impurities) Standard->HPLC Sample Sample Solution (Technical 2-CPA) Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Identify Identify Peaks (by Retention Time) Chromatogram->Identify Calculate Calculate Concentration (External Standard) Identify->Calculate

HPLC Analysis Workflow for 2-CPA Impurities.

GC-MS Method for Identification and Quantification of Volatile Impurities

This method is ideal for identifying unknown volatile impurities and confirming the identity of known ones. A derivatization step is typically required for the analysis of acidic compounds like 2-CPA.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

  • Autosampler

Reagents:

Procedure:

  • Derivatization (Methylation):

    • Accurately weigh approximately 10 mg of the technical grade 2-CPA sample into a vial.

    • Add 1 mL of anhydrous methanol and a catalytic amount of concentrated sulfuric acid (or 1 mL of 14% BF3-methanol).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial, add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.

    • Transfer the hexane layer to a clean vial and dry it over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 50-500 m/z

  • Analysis: Inject the derivatized sample extract into the GC-MS system.

  • Identification and Quantification:

    • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and the retention times of derivatized reference standards.

    • Quantify the impurities using an external or internal standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Identification & Quantification Sample Technical 2-CPA Sample Derivatization Derivatization (Methylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying of Organic Layer Extraction->Drying GCMS GC-MS System Drying->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra LibrarySearch Library Search (e.g., NIST) MassSpectra->LibrarySearch Quant Quantification MassSpectra->Quant

GC-MS Analysis Workflow for 2-CPA Impurities.

Troubleshooting Guide

Issue: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: this compound is an acidic compound. Ensure the mobile phase pH is at least 2 units below the pKa of the analyte and its impurities to ensure they are in their non-ionized form. A pH of around 2.5-3.0 is generally recommended.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Use a modern, end-capped C18 column to minimize interactions with residual silanols. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help, but may affect MS compatibility.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

Issue: Inconsistent retention times in HPLC.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, typically 10-20 column volumes.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

    • Solution: Use a column oven to maintain a constant temperature. If preparing the mobile phase online, ensure the pump's mixing performance is optimal. Premixing the mobile phase can improve reproducibility.

  • Possible Cause 3: Column degradation.

    • Solution: If retention times consistently decrease and peak shapes worsen over time, the column may need to be replaced.

Issue: Low recovery of analytes in GC-MS analysis.

  • Possible Cause 1: Incomplete derivatization.

    • Solution: Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). Ensure all reagents are fresh and anhydrous.

  • Possible Cause 2: Adsorption of analytes in the injector or column.

    • Solution: Use a deactivated inlet liner. Ensure the column is in good condition and has low bleed.

  • Possible Cause 3: Inefficient extraction.

    • Solution: Ensure thorough mixing during the liquid-liquid extraction step. Check the pH of the aqueous phase to ensure the analytes are in a form that is readily extracted into the organic solvent.

Issue: Co-elution of impurities.

  • Possible Cause 1: Insufficient chromatographic resolution.

    • Solution (HPLC): Modify the mobile phase composition (e.g., change the organic solvent ratio or the type of organic modifier). A gradient elution program may be necessary to separate all impurities.

    • Solution (GC): Adjust the oven temperature program (e.g., use a slower ramp rate). Using a column with a different stationary phase may also improve separation.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues Problem Analytical Issue Encountered PeakShape Poor Peak Shape Problem->PeakShape RetentionTime Inconsistent Retention Times Problem->RetentionTime Coelution_HPLC Co-elution Problem->Coelution_HPLC LowRecovery Low Analyte Recovery Problem->LowRecovery Coelution_GCMS Co-elution Problem->Coelution_GCMS pH_Check Check Mobile Phase pH PeakShape->pH_Check Column_Check Assess Column Condition PeakShape->Column_Check Overload_Check Check for Overload PeakShape->Overload_Check Equilibration Verify Column Equilibration RetentionTime->Equilibration Temp_Control Ensure Temp. Control RetentionTime->Temp_Control MobilePhase_Prep Check Mobile Phase Prep. RetentionTime->MobilePhase_Prep Modify_MobilePhase Modify Mobile Phase Coelution_HPLC->Modify_MobilePhase Gradient Implement Gradient Elution Coelution_HPLC->Gradient Derivatization_Opt Optimize Derivatization LowRecovery->Derivatization_Opt Adsorption_Check Check for Adsorption LowRecovery->Adsorption_Check Extraction_Opt Optimize Extraction LowRecovery->Extraction_Opt Temp_Program Adjust Temp. Program Coelution_GCMS->Temp_Program Column_Select Change Column Phase Coelution_GCMS->Column_Select

Troubleshooting Logic for 2-CPA Analysis.

References

Technical Support Center: Analysis of 2-Chlorophenoxyacetic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the method validation of 2-Chlorophenoxyacetic acid (2,4-D) analysis in various plant tissues. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for 2,4-D analysis in plants: GC-MS or LC-MS/MS?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable, but the choice depends on your laboratory's capabilities and specific requirements.

  • LC-MS/MS: This is often the preferred method for its high sensitivity, selectivity, and ability to directly analyze 2,4-D without derivatization.[1][2] This simplifies sample preparation and avoids potential issues with derivatization efficiency and reagent toxicity.[1]

  • GC-MS: This technique requires a derivatization step to make the acidic 2,4-D volatile enough for gas chromatography.[3][4] Common derivatization agents include diazomethane (B1218177) alternatives like BCl3/2-chloroethanol or silylating agents.[5][6] While robust, this additional step can introduce variability and potential for error.[3]

Q2: Why is alkaline hydrolysis often included in the sample preparation for 2,4-D?

A2: In plant tissues, 2,4-D can exist not only as the free acid but also as various salts, esters, and conjugates.[1][7] Alkaline hydrolysis, typically using sodium hydroxide (B78521), is a crucial step to convert all these forms into the single, analyzable salt form of the acid.[1][8] This ensures a comprehensive and accurate measurement of the total 2,4-D residue.[7]

Q3: What is derivatization and why is it necessary for GC-MS analysis of 2,4-D?

A3: Derivatization is a chemical reaction that converts a compound into a different, more analytically suitable form. For GC analysis, 2,4-D, being a carboxylic acid, is highly polar and not sufficiently volatile.[4] The derivatization process, typically esterification, replaces the acidic proton with an alkyl group (e.g., methyl or 2-chloroethyl ester), which increases its volatility and thermal stability, allowing it to pass through the GC column.[4][5]

Q4: What are typical acceptance criteria for method validation parameters like recovery and precision?

A4: According to guidelines like SANTE/11312/2021, typical acceptance criteria for pesticide residue analysis are:

  • Recovery: The average recovery should be within the range of 70-120%.

  • Precision (Repeatability): The relative standard deviation (RSD) for replicate measurements under the same conditions should be ≤ 20%.

Q5: What is a matrix effect and how can I mitigate it in LC-MS/MS analysis?

A5: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can cause ion suppression or enhancement, leading to inaccurate quantification. To mitigate this, you can:

  • Use an Internal Standard: An isotopically labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.[8]

  • Prepare Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte.[8] This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Improve Sample Cleanup: Implement additional cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[9]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[1]

Troubleshooting Guides

Problem 1: Low Analyte Recovery (<70%)
Potential Cause Suggested Solution
Incomplete Extraction Ensure the plant tissue is thoroughly homogenized for maximum surface area. Increase extraction time or use a more vigorous shaking/mixing method.[1] Verify the correct solvent and pH for the extraction.
Inefficient Hydrolysis If analyzing for total 2,4-D, ensure the alkaline hydrolysis step is complete. Check the concentration and volume of the base (e.g., NaOH) and the incubation time and temperature.[1][7]
Analyte Loss During Cleanup If using Solid-Phase Extraction (SPE), ensure the cartridge has been conditioned and equilibrated properly. Verify that the elution solvent is appropriate and of sufficient volume to completely elute the analyte.
Analyte Degradation 2,4-D is generally stable, but check the pH and temperature of all solutions and extracts. Avoid prolonged exposure to harsh conditions.
Poor Derivatization (GC-MS) Optimize the derivatization reaction conditions (temperature, time, reagent amount). Ensure the sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction.[4]
Problem 2: High Variability in Results (RSD > 20%)
Potential Cause Suggested Solution
Inconsistent Sample Homogenization The analyte may not be uniformly distributed in the plant tissue. Ensure each subsample is representative by thoroughly homogenizing the entire sample before weighing.
Imprecise Liquid Handling Use calibrated pipettes and consistent techniques for all liquid transfer steps, especially for adding internal standards and preparing calibration curves.
Fluctuations in Instrument Performance Check for leaks in the LC or GC system. Ensure the mass spectrometer is properly tuned and calibrated. Monitor system suitability by injecting a standard at the beginning and end of the sequence.
Inconsistent Derivatization (GC-MS) Small variations in reaction time, temperature, or reagent addition can lead to inconsistent derivatization yields. Automate the process if possible or ensure strict adherence to the SOP.
Problem 3: Poor Peak Shape (e.g., Tailing, Splitting)
Potential Cause Suggested Solution
Column Contamination Matrix components can accumulate on the analytical column. Use a guard column and/or implement a column wash step at the end of each run. If the problem persists, try flushing or replacing the column.
Incompatible Mobile Phase/Solvent Ensure the final extract solvent is compatible with the initial mobile phase (LC) to prevent peak distortion. For GC, ensure the injection solvent is appropriate.
Active Sites in GC System For underivatized acids (not recommended) or other polar compounds, active sites in the GC inlet or column can cause tailing. Use a deactivated inlet liner and check column integrity.[4]
Incorrect pH of Mobile Phase (LC) For acidic analytes like 2,4-D, the mobile phase pH should be kept low (e.g., by adding formic or acetic acid) to ensure the analyte is in its neutral, protonated form for good retention and peak shape on a C18 column.[1]

Quantitative Data Summary

The following tables summarize typical method validation performance data gathered from various studies.

Table 1: Recovery and Precision Data for 2,4-D in Plant Matrices

MatrixFortification LevelMean Recovery (%)RSD (%)Analytical MethodReference
Soybean & Corn10, 100, 500 ng/g86 - 107< 10LC-MS/MS[1]
Fresh Produce0.1 ppm91 - 92Not SpecifiedGC-ECD[5]
Crude Palm OilNot Specified85 - 1175 - 11LC-QToF-MS[2]
Wheat & Linseed7 - 19 µg/kg76 - 1175 - 13LC-MS/MS[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLODLOQAnalytical MethodReference
WaterNot Specified0.10 µg/LLC-MS/MS[11]
Ground & Surface Water5 - 100 pg (instrumental)Not SpecifiedGC-MS[3]
TomatoesNot Specified≤ 0.05 mg/kgLC-MS/MS[12]

Experimental Protocols

Protocol 1: LC-MS/MS Method for 2,4-D in Soybean/Corn

This protocol is a generalized procedure based on the method described by Chamkasem & Morris.[1]

  • Sample Homogenization: Homogenize a representative sample of the plant tissue (e.g., 5 g).

  • Alkaline Hydrolysis: Add 15 mL of water and 300 µL of 5 N sodium hydroxide to the homogenized sample in a 50-mL centrifuge tube. Shake vigorously for 30 minutes.

  • Neutralization & Extraction: Add 300 µL of 5 N sulfuric acid to neutralize the sample, followed by 10 mL of acetonitrile (B52724). Shake for 2 minutes.

  • Salting-Out (QuEChERS-like step): Add a salt mixture (e.g., 6 g magnesium sulfate (B86663) and 1.5 g sodium chloride) to the tube. Shake vigorously for another 2 minutes to partition the acetonitrile from the aqueous layer.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.

  • Dilution & Filtration: Take an aliquot of the upper acetonitrile layer, dilute it 1:1 with water, and filter through a 0.2 µm filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system.

    • Column: Reversed-phase C18 or mixed-mode column (e.g., Acclaim™ Trinity™ Q1).[1]

    • Mobile Phase: Gradient elution using acidified water and acetonitrile.

    • Detection: Tandem mass spectrometer operating in negative ion-spray ionization mode, monitoring for specific MRM (Multiple Reaction Monitoring) transitions for 2,4-D.

Protocol 2: GC-MS Method with Derivatization

This is a general protocol synthesized from principles of phenoxy acid analysis by GC.[3][4][5]

  • Extraction: Perform an extraction as described in steps 1-5 of the LC-MS/MS protocol to isolate the 2,4-D in an organic solvent.

  • Solvent Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen. It is critical to remove all water.

  • Derivatization:

    • Reconstitute the dry residue in a suitable solvent (e.g., toluene).

    • Add the derivatizing agent (e.g., a silylating agent like trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) or an esterification agent).[3][6]

    • Heat the mixture according to the reagent manufacturer's instructions (e.g., 60-80°C for 30-60 minutes) to form the ester derivative.

  • Cleanup (Optional): A cleanup step using an SPE cartridge (e.g., silica) may be necessary to remove excess derivatizing reagent and matrix interferences.

  • GC-MS Analysis: Inject the final derivatized sample into the GC-MS system.

    • Column: A low- to mid-polarity capillary column (e.g., DB-5MS).[11]

    • Injection: Splitless injection mode.

    • Detection: Mass spectrometer in Electron Impact (EI) ionization mode, monitoring for characteristic ions of the 2,4-D derivative.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_report Outcome P1 Homogenize Plant Tissue P2 Alkaline Hydrolysis P1->P2 P3 Extraction with Solvent P2->P3 P4 Cleanup (e.g., SPE) P3->P4 A1 Instrumental Analysis (LC-MS/MS or GC-MS) P4->A1 A2 Data Acquisition A1->A2 V1 Linearity & Range A2->V1 V2 Accuracy (Recovery) A2->V2 V3 Precision (RSD%) A2->V3 V4 Selectivity A2->V4 V5 LOQ & LOD A2->V5 R1 Validated Method Report V1->R1 V2->R1 V3->R1 V4->R1 V5->R1

Caption: General workflow for method validation of 2,4-D analysis.

G Start Start: Low Recovery (<70%) Q1 Is sample fully homogenized? Start->Q1 A1_Yes Homogenize thoroughly and re-extract Q1->A1_Yes No Q2 Is hydrolysis step complete? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Optimize hydrolysis: Check time, temp, [NaOH] Q2->A2_Yes No Q3 Using SPE cleanup? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Check SPE procedure: Conditioning, elution solvent Q3->A3_Yes Yes Q4 Using GC-MS? Q3->Q4 No A3_Yes->Q4 A4_Yes Optimize derivatization reaction and ensure sample is dry Q4->A4_Yes Yes End Review extraction solvent and phase transfer steps Q4->End No A4_Yes->End

Caption: Troubleshooting flowchart for low analyte recovery.

References

Reducing background noise in GC-ECD analysis of 2-Chlorophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the Gas Chromatography with Electron Capture Detection (GC-ECD) analysis of 2-Chlorophenoxyacetic acid.

Troubleshooting Guides

High background noise in your chromatogram can obscure the peak of interest for this compound, leading to inaccurate quantification. This guide provides a systematic approach to identifying and resolving the source of the noise.

Question: I am observing a high and noisy baseline in my GC-ECD analysis of this compound. What are the potential causes and how can I troubleshoot this issue?

Answer:

A high and noisy baseline in GC-ECD analysis can originate from several sources, broadly categorized into issues with the gas supply, the GC system (inlet, column, detector), and the sample preparation process. Follow the steps outlined below to diagnose and rectify the problem.

Step 1: Initial System Checks

Before proceeding with more in-depth troubleshooting, ensure the following basic conditions are met:

  • System Stability: Allow the GC-ECD system to fully stabilize. Some detectors may require up to 24 hours to reach equilibrium.[1]

  • Method Parameters: Verify that the correct GC method parameters (temperatures, pressures, and flow rates) for your analysis are loaded and that they are within the recommended ranges for your column and instrument.

Step 2: Isolate the Source of the Noise

To pinpoint the origin of the background noise, a systematic isolation process is recommended. This can be visualized in the troubleshooting workflow diagram below.

Troubleshooting Workflow for High Background Noise in GC-ECD

GC_ECD_Troubleshooting cluster_0 Start: High Background Noise Observed cluster_1 Phase 1: Gas Supply and Leaks cluster_2 Phase 2: GC System Components cluster_3 Phase 3: Sample and Method cluster_4 Resolution start High Background Noise gas_check Check Gas Purity and Traps start->gas_check leak_check Perform Leak Check gas_check->leak_check Gases OK resolved Problem Resolved gas_check->resolved Contaminated Gas/ Traps Replaced inlet_check Inspect and Clean Inlet leak_check->inlet_check No Leaks leak_check->resolved Leak Found and Fixed column_check Condition or Replace Column inlet_check->column_check Inlet Clean inlet_check->resolved Septum/Liner Replaced detector_check Check and Clean Detector column_check->detector_check Column OK column_check->resolved Column Conditioned/ Replaced blank_run Run a Solvent Blank detector_check->blank_run Detector Clean detector_check->resolved Detector Cleaned derivatization_check Review Derivatization Protocol blank_run->derivatization_check Blank is Noisy blank_run->resolved Blank is Clean derivatization_check->resolved Protocol Optimized

Caption: A logical workflow for troubleshooting high background noise in GC-ECD analysis.

Detailed Troubleshooting Steps:

Phase 1: Gas Supply and Leaks

  • Check Gas Purity: Impurities in the carrier gas (e.g., Nitrogen or Argon/Methane) and makeup gas are a common source of baseline noise.[2]

    • Ensure you are using high-purity gases.

    • Check that your gas traps (moisture, oxygen, and hydrocarbon) are not expired and are functioning correctly.

    • A sudden increase in noise after changing a gas cylinder often points to a contaminated cylinder.[3]

  • Perform a Leak Check: Air leaks, especially in the injector, can cause significant noise in ECDs.[4][5]

    • Use an electronic leak detector to check fittings around the injector, detector, and column connections.

    • Pay close attention to the septum, as a worn or improperly installed septum is a frequent source of leaks.

Phase 2: GC System Components

  • Inspect and Clean the Inlet: Contamination in the injector port is a primary suspect for baseline noise.[6][7]

    • Septum: A degrading septum can release particles into the inlet liner.[1] Replace the septum regularly, using a high-temperature, low-bleed septum.

    • Liner: Non-volatile residues from previous injections can accumulate in the liner. Replace the liner with a clean, deactivated one.

    • Injector Body: If the liner and septum replacement do not resolve the issue, the injector body itself may need to be cleaned.

  • Column Conditioning and Care:

    • Column Bleed: Operating the column near its maximum temperature limit can cause the stationary phase to degrade and "bleed," resulting in a rising baseline. If you suspect column bleed, bake out the column according to the manufacturer's instructions.

    • Contamination: If the column is contaminated with semi-volatile compounds from previous samples, this can cause a noisy baseline.[7] Consider trimming the first few centimeters of the column from the injector end. If the problem persists, the column may need to be replaced.

  • Detector Maintenance:

    • Contamination: The ECD is sensitive to contamination from column bleed and sample matrix components. A gradual increase in baseline noise over time often points to a dirty detector.[3]

    • Bakeout: Perform a detector bakeout as recommended by the instrument manufacturer.

    • Cleaning: In severe cases, the detector cell may require cleaning by a qualified service engineer.

Phase 3: Sample and Method

  • Run a Solvent Blank: Inject a sample of the solvent used to dissolve your derivatized this compound.

    • If the blank injection results in a clean baseline, the source of the noise is likely related to your sample or the derivatization reagents.

    • If the blank is noisy, the problem lies within the GC system or gas supply.

  • Review Derivatization Protocol: The derivatization step required to make this compound volatile can introduce background noise.

    • Reagent Purity: Ensure the purity of your derivatization reagents. For example, when using BCl3/2-chloroethanol, it has been noted that the reagent can produce unwanted background peaks.[8]

    • Excess Reagent: Incomplete removal of excess derivatization reagent can lead to a high background signal.

    • Side Reactions: The derivatization reaction may produce byproducts that are detected by the ECD.

Data Presentation

Table 1: Typical GC-ECD Operating Parameters for Derivatized this compound Analysis

ParameterTypical Value/RangeNotes
Column
Stationary Phase5% Phenyl Methylpolysiloxane (e.g., DB-5, TG-5MS)A common, versatile phase for pesticide analysis.[7][9]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.[9]
Temperatures
Inlet Temperature250 °CEnsure complete vaporization of the derivatized analyte.
Oven ProgramInitial: 60-80°C, hold for 1-2 minA temperature program is typically used to separate the analyte from other components.[9][10]
Ramp: 10-20°C/min to 240-300°C, hold for 2-5 min
Detector Temperature300-320 °CHigher than the final oven temperature to prevent condensation.
Gas Flows
Carrier GasNitrogen or Argon/Methane (P-5)High-purity gas is essential.
Flow Rate1-2 mL/min (constant flow mode)
Makeup GasNitrogen or Argon/Methane (P-5)Flow rate is critical for ECD sensitivity and linearity.
Makeup Gas Flow25-60 mL/minConsult your instrument manual for optimal flow rates.
Injection
Injection ModeSplitlessFor trace analysis to maximize analyte transfer to the column.
Injection Volume1-2 µL

Table 2: Interpreting GC-ECD Background Noise Levels

Background Signal (at idle, ambient oven temperature)InterpretationRecommended Action
< 20 pAExcellentNo action needed. System is clean and ready for analysis.
20 - 50 pAGoodMonitor for any upward trend.
50 - 100 pAModerateInvestigate potential sources of contamination. Start with inlet maintenance.
> 100 pAHighSystem requires troubleshooting. Follow the workflow to identify and resolve the issue.

Note: These values are general guidelines. Refer to your instrument manufacturer's specifications for expected background levels.

Experimental Protocols

Derivatization of this compound for GC-ECD Analysis

This compound is a polar compound with low volatility, making it unsuitable for direct GC analysis. A derivatization step is necessary to convert the carboxylic acid group into a more volatile ester.

Method 1: Methylation with Diazomethane (B1218177)

Warning: Diazomethane is highly toxic, carcinogenic, and potentially explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Sample Preparation: Ensure the extracted this compound sample is completely dry, as water will react with diazomethane.

  • Diazomethane Generation: Generate diazomethane from a precursor (e.g., Diazald®) using a diazomethane generation kit, following the manufacturer's instructions strictly.

  • Methylation:

    • Dissolve the dried sample extract in a suitable solvent like diethyl ether or a mixture of diethyl ether and methanol (B129727).

    • Slowly add the ethereal diazomethane solution dropwise to the sample until a faint yellow color persists, indicating a slight excess of diazomethane.[11]

    • Allow the reaction to proceed for 10-15 minutes at room temperature.[11]

  • Quenching: Gently bubble nitrogen gas through the solution to remove any excess diazomethane.

  • Solvent Exchange: Evaporate the ether and reconstitute the sample in a solvent suitable for GC injection, such as hexane (B92381) or isooctane.

Method 2: Esterification with Boron Trifluoride (BF3)-Methanol

This method is a safer alternative to using diazomethane.

  • Sample Preparation: The dried sample extract is placed in a reaction vial.

  • Reagent Addition: Add 2 mL of 10-14% BF3-methanol reagent to the sample vial.[12][13]

  • Reaction:

    • Seal the vial and heat it at 60-100°C for 5-10 minutes.[12][14]

  • Extraction:

    • After cooling, add 1 mL of water and 1 mL of hexane to the vial.

    • Shake the vial vigorously to extract the methyl ester into the hexane layer.[12]

  • Cleanup:

    • Carefully remove the upper hexane layer.

    • Wash the hexane extract with a saturated sodium chloride solution to remove any remaining methanol or reagent.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to the desired final volume for GC-ECD analysis.

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gc_analysis GC-ECD Analysis cluster_data_analysis Data Analysis sample_collection Sample Collection (e.g., water, soil) extraction Extraction of This compound sample_collection->extraction cleanup Extract Cleanup and Concentration extraction->cleanup derivatization Esterification (e.g., with BF3-Methanol) cleanup->derivatization injection Sample Injection derivatization->injection separation Chromatographic Separation injection->separation detection ECD Detection separation->detection quantification Quantification detection->quantification

References

Validation & Comparative

Comparative Herbicidal Activity: 2-Chlorophenoxyacetic Acid vs. 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

A Scientific Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal activities of 2-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid (2,4-D). Both are synthetic auxin herbicides belonging to the phenoxyacetic acid class, widely used for the control of broadleaf weeds. This document synthesizes available experimental data on their efficacy, outlines detailed experimental protocols for their evaluation, and visualizes their shared mechanism of action.

Mechanism of Action: Synthetic Auxins

The primary mode of action involves their binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors. This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the unregulated expression of auxin-responsive genes. This cascade of events disrupts normal plant development, resulting in characteristic symptoms of auxin herbicide injury, such as leaf epinasty (downward curling), stem twisting, and callus formation.

While both compounds share this fundamental mechanism, the presence of a second chlorine atom on the phenyl ring of 2,4-D is thought to influence its binding affinity to the receptor complex and its overall herbicidal efficacy compared to the monochlorinated this compound.

dot

Signaling_Pathway cluster_cell Plant Cell Herbicide This compound or 2,4-D TIR1_AFB TIR1/AFB Receptor Complex Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway for synthetic auxin herbicides.

Comparative Herbicidal Efficacy

Direct, side-by-side quantitative comparisons of the herbicidal efficacy of this compound and 2,4-D are limited in publicly available literature. However, based on their chemical structures and the known structure-activity relationships of phenoxyacetic acid herbicides, it is generally understood that the dichlorinated form (2,4-D) exhibits broader and more potent herbicidal activity against a wider range of broadleaf weeds compared to its monochlorinated counterpart.

To provide a framework for comparison, the following tables present available data on the efficacy of 2,4-D against common broadleaf weeds. Researchers can use the experimental protocols outlined in the subsequent section to generate comparative data for this compound.

Table 1: Herbicidal Efficacy (GR50) of 2,4-D on Select Broadleaf Weeds

Weed SpeciesCommon NameGR50 (g ae/ha)Growth Stage at ApplicationReference
Chenopodium albumCommon Lambsquarters1.53 lbs of ae/A (~1714 g ae/ha)8 to 12 inches[4]
Amaranthus spp.Pigweed species0.097 lbs of ae/A (~109 g ae/ha)8 to 12 inches[4]
Abutilon theophrastiVelvetleaf0.48 lbs of ae/A (~538 g ae/ha)8 to 12 inches[4]
Ipomoea spp.Morningglory species-8 to 12 inches[4]

Note: GR50 is the herbicide rate that causes a 50% reduction in plant growth (biomass). Data for Ipomoea spp. was not quantifiable in the cited study. The conversion from lbs/acre to g/ha is approximated.

Experimental Protocols

The following protocols are designed to facilitate the comparative evaluation of the herbicidal activity of this compound and 2,4-D in a controlled greenhouse environment.

Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for herbicide resistance testing and efficacy evaluation.[5][6]

1. Plant Material and Growth Conditions:

  • Select certified seeds of the target broadleaf weed species (e.g., Sinapis alba, Amaranthus retroflexus, Chenopodium album).

  • Sow seeds in pots or trays filled with a sterile potting mix.

  • Grow plants in a greenhouse or controlled environment chamber with standardized conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate irrigation).

  • Thin seedlings to a uniform number per pot (e.g., 2-4 plants) once they have reached the first true-leaf stage.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of this compound and 2,4-D in an appropriate solvent (e.g., acetone (B3395972) with a surfactant).

  • Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1, 1, 10, 100, 1000 g ae/ha).

  • Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated laboratory sprayer to ensure uniform coverage.

  • Include a non-treated control group for comparison.

3. Data Collection and Analysis:

  • At a set time point after treatment (e.g., 14 or 21 days), visually assess phytotoxicity using a rating scale (e.g., 0% = no injury, 100% = plant death).

  • Harvest the above-ground biomass of each pot, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

  • Calculate the percent growth reduction relative to the non-treated control.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 (or EC50) value for each herbicide on each weed species.

Experimental_Workflow

References

A Comparative Analysis of Auxin Activity: 2-Chlorophenoxyacetic Acid vs. Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative auxin activities of the synthetic auxin 2-Chlorophenoxyacetic acid and the natural auxin Indole-3-acetic acid.

This guide provides a detailed comparison of the auxin activities of this compound (2,4-D) and Indole-3-acetic acid (IAA), offering insights into their mechanisms of action, physiological effects, and the experimental protocols used to evaluate them. While the user requested information on this compound, the available scientific literature predominantly focuses on its close derivative, 2,4-Dichlorophenoxyacetic acid (2,4-D). Therefore, this guide will use 2,4-D as a representative for chlorophenoxyacetic acids in its comparison with IAA.

Executive Summary

Indole-3-acetic acid (IAA) is the most common, naturally occurring auxin in plants, playing a crucial role in virtually every aspect of plant growth and development.[1] 2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, widely used as an herbicide, that mimics the action of natural auxins.[2][3] Both compounds elicit auxin responses through the same primary signaling pathway, involving the TIR1/AFB family of F-box proteins. However, their metabolic stability and transport characteristics within the plant differ significantly, leading to distinct physiological outcomes. At low concentrations, 2,4-D can mimic the growth-promoting effects of IAA, while at higher concentrations, its persistence leads to uncontrolled growth and ultimately, plant death, forming the basis of its herbicidal activity.[2]

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the auxin activities of 2,4-D and IAA.

Parameter2,4-Dichlorophenoxyacetic acid (2,4-D)Indole-3-acetic acid (IAA)Reference(s)
Binding Affinity to TIR1-IAA7 Complex (KD) 140 nM11 nM[4]
Effect on Primary Root Elongation (Arabidopsis) 50% inhibition at ~30 nM50% inhibition at ~30 nM[5]
Stimulation of Cell Division (Tobacco VBI-0 cells) Optimal at 10 µMLess effective at stimulating division compared to elongation[6]
Stimulation of Cell Elongation (Tobacco VBI-0 cells) No significant stimulationEffective at concentrations lower than those for cell division[6]

Note: The binding affinity (KD) indicates the concentration of the ligand at which half of the receptors are occupied. A lower KD value signifies a higher binding affinity.

Experimental Protocols

Arabidopsis Primary Root Elongation Assay

This protocol is used to determine the dose-response effect of auxins on root growth.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype)

  • Agar (B569324) plates with Murashige and Skoog (MS) medium

  • Stock solutions of 2,4-D and IAA

  • Ruler or digital imaging system for root length measurement

Procedure:

  • Prepare MS agar plates containing a range of concentrations of 2,4-D and IAA (e.g., 0 nM, 10 nM, 30 nM, 100 nM, 1 µM).

  • Germinate Arabidopsis seeds on standard MS plates.

  • After 4-5 days, transfer seedlings of uniform size to the treatment plates.

  • Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • After a set period (e.g., 3-5 days), measure the length of the primary root for each seedling.

  • Calculate the average root length for each treatment and express it as a percentage of the control (0 nM auxin).

  • Plot the percentage of root elongation against the logarithm of the auxin concentration to generate a dose-response curve.[5]

Maize Coleoptile Bioassay for Auxin Activity

This classic bioassay measures the ability of a substance to induce cell elongation in coleoptiles.

Materials:

  • Maize (Zea mays) seeds

  • Germination paper or vermiculite

  • Petri dishes

  • Agar

  • Stock solutions of 2,4-D and IAA

  • Microscope or digital imaging system with measurement software

Procedure:

  • Germinate maize seeds in the dark for 3-4 days to obtain etiolated seedlings with straight coleoptiles.

  • Under a dim green safe light, excise 10 mm segments from the sub-apical region of the coleoptiles.

  • Float the segments in a buffer solution for a short period to wash out endogenous auxins.

  • Prepare agar blocks containing various concentrations of 2,4-D and IAA.

  • Place the coleoptile segments in Petri dishes containing the auxin-infused agar blocks.

  • Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • Measure the final length of the coleoptile segments.

  • The increase in length is proportional to the auxin activity of the tested substance.[7][8]

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway

Both 2,4-D and IAA initiate a response by binding to the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and Aux/IAA repressor proteins. The SCF complex then ubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which can then bind to auxin-responsive promoter elements in the DNA and regulate the transcription of auxin-responsive genes, leading to various physiological responses.[1][9]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA or 2,4-D) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Ub Ubiquitin SCF->Ub Adds Proteasome 26S Proteasome Aux_IAA Aux/IAA Repressor Aux_IAA->Proteasome Degraded by Aux_IAA_ARF Aux/IAA-ARF Complex Aux_IAA->Aux_IAA_ARF Binds to ARF ARF ARF->Aux_IAA_ARF Binds to DNA Auxin Response Element (DNA) ARF->DNA Binds to Aux_IAA_ARF->ARF Releases Ub->Aux_IAA to Gene_Expression Auxin-Responsive Gene Expression DNA->Gene_Expression Leads to

Figure 1: A simplified diagram of the core auxin signaling pathway.

Experimental Workflow for Root Elongation Assay

The following diagram illustrates the key steps involved in a typical root elongation assay to compare the effects of different auxins.

Root_Elongation_Workflow A Prepare MS Agar Plates with varying [Auxin] C Transfer Seedlings to Treatment Plates A->C B Germinate Arabidopsis Seeds B->C D Incubate Vertically in Growth Chamber C->D E Measure Primary Root Length D->E F Data Analysis and Dose-Response Curve E->F

Figure 2: Workflow for the Arabidopsis primary root elongation assay.

Conclusion

Both 2,4-Dichlorophenoxyacetic acid and Indole-3-acetic acid are potent auxins that regulate plant growth through a conserved signaling pathway. While their effects on processes like root elongation can be similar at specific concentrations, their differential metabolic stability and transport properties lead to vastly different outcomes at higher concentrations. IAA, being a natural hormone, is subject to tight homeostatic control, whereas the persistence of 2,4-D can override these regulatory mechanisms, resulting in its herbicidal action. Understanding these differences is critical for researchers in plant biology and for professionals in the agrochemical industry developing novel plant growth regulators and herbicides.

References

Cross-reactivity of antibodies for 2,4-D with 2-Chlorophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development of immunoassays and other antibody-based detection methods for the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), a thorough understanding of antibody specificity is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies developed for 2,4-D with a structurally related compound, 2-Chlorophenoxyacetic acid. The presented data, derived from various immunoassay formats, is crucial for the accurate interpretation of experimental results and the development of highly specific and reliable detection methods.

Quantitative Cross-Reactivity Analysis

The cross-reactivity of an antibody is typically determined by competitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Fluorescence Polarization Immunoassay (FPIA). It is expressed as the percentage of the concentration of the cross-reacting compound required to displace 50% of the labeled target analyte (2,4-D) from the antibody, relative to the concentration of the unlabeled 2,4-D required for the same displacement.

While direct quantitative data for the cross-reactivity of 2,4-D antibodies with this compound is not extensively reported in the available literature, analysis of cross-reactivity with other structurally similar molecules provides critical insights. The presence and position of chlorine atoms on the phenoxy ring are significant determinants of antibody recognition. One study noted that for a polyclonal antibody, phenoxyacetic acid (which lacks any chlorine atoms) did not show any cross-reactivity, highlighting the importance of the chlorine substituents for antibody binding[1].

Based on the available data for other related compounds, the cross-reactivity of 2,4-D antibodies with this compound is expected to be low. The absence of the second chlorine atom at the 4-position on the phenoxy ring significantly alters the molecular structure and electronic properties of the hapten, likely leading to a substantial decrease in binding affinity to antibodies raised against 2,4-D.

For a comprehensive comparison, the following table summarizes the reported cross-reactivity of 2,4-D antibodies with various structurally related compounds.

CompoundChemical StructureCross-Reactivity (%) with 2,4-D AntibodiesImmunoassay Method
2,4-Dichlorophenoxyacetic acid (2,4-D) Cl-C₆H₃(Cl)-OCH₂COOH100 ELISA, FPIA
This compound Cl-C₆H₄-OCH₂COOHNot Reported (Expected to be Low)-
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Cl-C₆H₂(Cl)₂-OCH₂COOHHighELISA, FPIA[2]
4-chloro-2-methylphenoxyacetic acid (MCPA) Cl-C₆H₃(CH₃)-OCH₂COOHModerateELISA[2]
2,4-D Methyl Ester Cl-C₆H₃(Cl)-OCH₂COOCH₃HighNot Reported[2]
2,4-D Isopropyl Ester Cl-C₆H₃(Cl)-OCH₂COOCH(CH₃)₂HighNot Reported[2]
2,4-DB Butyl Ester Cl-C₆H₃(Cl)-O(CH₂)₃COOC₄H₉ModerateNot Reported[2]
Phenoxyacetic acid C₆H₅-OCH₂COOHNo Cross-ReactivityNot Reported[1]

Experimental Protocols

The determination of antibody cross-reactivity is predominantly performed using competitive immunoassay formats. Below are the detailed methodologies for two common techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of a target antigen in a sample by measuring the competition between the sample antigen and a labeled antigen for a limited number of antibody binding sites.

Protocol:

  • Coating: Microtiter plate wells are coated with a capture antibody specific for 2,4-D and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Standard solutions of 2,4-D or the potential cross-reacting compound (e.g., this compound) are added to the wells, followed immediately by the addition of a known amount of enzyme-labeled 2,4-D (e.g., 2,4-D-HRP).

  • Incubation: The plate is incubated for a defined period to allow for competitive binding to the capture antibody.

  • Washing: The plate is washed again to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, which is converted by the enzyme on the labeled 2,4-D to produce a colored product.

  • Stopping Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the unlabeled antigen in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the 2,4-D standards. The concentration of the cross-reacting compound that causes a 50% reduction in signal (IC50) is determined and compared to the IC50 of 2,4-D to calculate the percent cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat Plate with Capture Antibody p2 Wash Plate p1->p2 p3 Block Wells p2->p3 a1 Add Standards or Cross-Reactant p3->a1 a2 Add Enzyme-Labeled 2,4-D a1->a2 a3 Incubate a2->a3 a4 Wash Plate a3->a4 d1 Add Substrate a4->d1 d2 Stop Reaction d1->d2 d3 Read Absorbance d2->d3 analysis Calculate Cross-Reactivity d3->analysis

Competitive ELISA workflow for cross-reactivity assessment.
Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay, meaning it does not require the separation of bound and free fractions. The principle is based on the change in the polarization of fluorescent light emitted from a labeled antigen when it is bound by an antibody.

Protocol:

  • Reagent Preparation: Prepare solutions of the 2,4-D specific antibody and a fluorescently labeled 2,4-D tracer.

  • Reaction Mixture: In a suitable microplate or cuvette, combine the sample or standard containing 2,4-D or the potential cross-reactant with a fixed amount of the 2,4-D tracer.

  • Antibody Addition: Add a fixed amount of the 2,4-D specific antibody to the mixture.

  • Incubation: Incubate the reaction mixture for a short period at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of the solution using a fluorescence polarization reader. When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger antibody, its rotation is slowed, leading to an increase in fluorescence polarization.

  • Data Analysis: The concentration of 2,4-D or the cross-reactant in the sample is determined by comparing the measured fluorescence polarization value to a standard curve. The IC50 values are then used to calculate the percent cross-reactivity.

FPIA_Workflow cluster_principle Binding Principle start Prepare Reagents (Antibody, Tracer, Sample) mix Mix Sample/Standard, Tracer, and Antibody start->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate Cross-Reactivity measure->analyze free Free Tracer -> Low Polarization bound Bound Tracer -> High Polarization

Workflow for Fluorescence Polarization Immunoassay (FPIA).

Logical Relationship of Antibody Specificity

The specificity of an antibody for its target antigen is inversely related to its cross-reactivity with other molecules. High specificity is a critical attribute for the development of reliable and accurate immunoassays.

Specificity_Relationship cluster_antibody Antibody Characteristics cluster_assay Immunoassay Performance specificity High Specificity cross_reactivity Low Cross-Reactivity specificity->cross_reactivity inversely proportional reliability High Reliability specificity->reliability accuracy High Accuracy specificity->accuracy

References

A Comparative Analysis of 2-Chlorophenoxyacetic Acid and MCPA for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent phenoxyacetic acid herbicides, 2-Chlorophenoxyacetic acid (2-CPA) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), in the control of broadleaf weeds. While both herbicides are synthetic auxins that selectively target dicotyledonous plants, their specific performance characteristics can vary. This document synthesizes available experimental data to facilitate an informed understanding of their relative strengths and applications.

Executive Summary

Both 2-CPA and MCPA function by mimicking the plant hormone auxin, leading to uncontrolled growth and subsequent death of susceptible broadleaf weeds.[1] MCPA is a widely used herbicide in cereal crops and pastures for controlling weeds like thistle and dock.[1] While direct comparative efficacy data between 2-CPA and MCPA is limited in readily available literature, this guide compiles quantitative data from various studies to offer a comparative perspective. For the purposes of this guide, data for the closely related and widely studied 2,4-Dichlorophenoxyacetic acid (2,4-D) is used as a proxy to infer the potential efficacy of 2-CPA, a structural analogue.

Data Presentation: Efficacy Against Common Broadleaf Weeds

The following tables summarize the quantitative data on the efficacy of MCPA and 2,4-D (as a proxy for 2-CPA) against common broadleaf weeds. It is important to note that efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.

Table 1: Efficacy of MCPA against Broadleaf Weeds

Weed SpeciesApplication Rate (g a.i./ha)Weed Control (%)Growth Stage of WeedSource
Amaranthus retroflexus (Redroot Pigweed)1012.5~85%2-4 leaf stage[1]
Amaranthus retroflexus (Redroot Pigweed)1012.5~75%4-6 leaf stage[1]
Chenopodium album (Common Lambsquarters)MCPA 30% + dicamba (B1670444) 4%Delayed emergence and growth-[2]
Cirsium arvense (Creeping Thistle)12 oz/acreSatisfactory Control-
Ranunculus repens (Creeping Buttercup)12 oz/acreSatisfactory Control-

Table 2: Efficacy of 2,4-D + MCPA Mixture against Broadleaf Weeds

Weed SpeciesApplication Rate (g a.i./ha)Weed Control (Biomass Reduction %)Growth Stage of WeedSource
Amaranthus retroflexus (Redroot Pigweed)975Not specified4-6 leaf stage[1]
Amaranthus retroflexus (Redroot Pigweed)1300Not specified4-6 leaf stage[1]

Note: The study on 2,4-D + MCPA mixture provides qualitative assessment of "better control" at the 4-6 leaf stage compared to 2,4-D + MCPA alone, with a minimum dose of 388.9 g a.i./ha for 90% reduction in weed dry matter when mixed with foramsulfuron.[1]

Experimental Protocols

A standardized protocol is crucial for the accurate assessment of herbicide efficacy. The following methodology is a synthesis of established guidelines for conducting post-emergence herbicide field trials.

Protocol: Field Efficacy Trial for Post-Emergence Broadleaf Weed Control

1. Site Selection and Preparation:

  • Select a trial site with a uniform and representative population of the target broadleaf weed species.

  • Ensure the site has not been treated with any herbicide that could interfere with the trial results for a suitable period.

  • Prepare the seedbed according to standard agricultural practices for the intended crop.

2. Experimental Design:

  • Employ a randomized complete block design (RCBD) with a minimum of four replications to account for field variability.

  • Each block should contain all treatments, including an untreated control.

  • Plot size should be adequate for representative sampling and to minimize edge effects (e.g., 2m x 5m).

3. Treatment Application:

  • Treatments should include a range of application rates for both 2-CPA and MCPA, as well as a commercially available standard herbicide for comparison.

  • Calibrate the application equipment (e.g., CO2-pressurized backpack sprayer) to ensure accurate and uniform spray coverage.[3]

  • Apply herbicides when the target weeds are at the specified growth stage (e.g., 2-4 true leaves).

  • Record environmental conditions at the time of application (temperature, humidity, wind speed).

4. Data Collection:

  • Conduct visual assessments of weed control at specified intervals after treatment (e.g., 7, 14, 28, and 42 days after treatment - DAT). Use a percentage scale where 0% represents no control and 100% represents complete weed death.

  • At a predetermined time point (e.g., 28 or 42 DAT), collect weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record.

  • If a crop is present, assess crop injury (phytotoxicity) at the same intervals as weed control assessments.

  • At crop maturity, harvest the crop from a defined area within each plot to determine yield.

5. Data Analysis:

  • Subject the collected data (weed control ratings, biomass, crop yield) to Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to determine statistically significant differences between treatment means.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and processes, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of Auxin-Mimicking Herbicides

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin_Herbicide Auxin-like Herbicide (e.g., 2-CPA, MCPA) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin_Herbicide->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes binding of Ubiquitin Ubiquitin Aux_IAA->Ubiquitin Ubiquitination ARF Auxin Response Factor (ARF) Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation by Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Generalized signaling pathway of auxin-mimicking herbicides like 2-CPA and MCPA.

Experimental Workflow for Herbicide Efficacy Trials

Herbicide_Efficacy_Workflow start Start: Define Objectives (Target Weeds, Herbicides) site_selection Site Selection & Field Preparation start->site_selection exp_design Experimental Design (RCBD, Replications) site_selection->exp_design plot_layout Plot Layout & Marking exp_design->plot_layout treatment_prep Herbicide Treatment Preparation & Calibration plot_layout->treatment_prep application Herbicide Application (Post-emergence) treatment_prep->application data_collection Data Collection (Visual Ratings, Biomass, Yield) application->data_collection data_analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->data_analysis results Results Interpretation & Reporting data_analysis->results end End: Conclusion on Herbicide Efficacy results->end

Caption: A typical workflow for conducting herbicide efficacy field trials.

References

A Comparative Analysis of 2-Chlorophenoxyacetic Acid and Picloram for Effective Woody Plant Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The effective control of invasive and undesirable woody plants is a critical component of land management in forestry, rangeland, and industrial settings. Among the chemical options available, synthetic auxin herbicides have proven to be highly effective. This guide provides a detailed comparison of two such herbicides: 2,4-Dichlorophenoxyacetic acid (a member of the chlorophenoxyacetic acid family) and Picloram (B1677784). Both are systemic herbicides that mimic the plant growth hormone auxin, but they exhibit significant differences in their efficacy, target species, application methods, and environmental persistence.[1][2] This analysis, intended for researchers and vegetation management professionals, synthesizes experimental data to provide a clear comparison of their performance.

Mechanism of Action: Synthetic Auxin Herbicides

Both 2,4-D and picloram function as synthetic auxins, or auxin mimics.[1] They are absorbed by the plant through foliage or roots and translocated through the plant's vascular system.[3] At the cellular level, these synthetic auxins bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts the plant's normal hormonal balance, causing uncontrolled and disorganized cell division and elongation.[4] The result is a cascade of detrimental effects, including stem twisting, leaf malformation, and eventual plant death.[1][3]

cluster_cell Plant Cell Herbicide Synthetic Auxin (2,4-D or Picloram) Receptor Auxin Receptor (e.g., TIR1) Herbicide->Receptor Binds to Repressor Aux/IAA Repressor Degradation Receptor->Repressor Genes Auxin-Responsive Gene Expression Repressor->Genes Leads to Growth Uncontrolled Growth & Plant Death Genes->Growth Start Site Selection & Plot Establishment Prep Herbicide Preparation (2,4-D, Picloram, Control) Start->Prep App Foliar Application (Backpack Sprayer) Prep->App Assess Efficacy Assessment (Visual Ratings at Intervals) App->Assess Data Data Analysis (Statistical Comparison) Assess->Data End Conclusion on Relative Efficacy Data->End

References

A Comparative Guide to a Validated UHPLC-MS/MS Method for the Quantification of 2-Chlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-Chlorophenoxyacetic acid. The enhanced sensitivity and specificity of the new method are demonstrated through a comprehensive validation study using a certified reference material (CRM), with all data and protocols presented to aid in informed decision-making for analytical method selection.

Method Comparison: UHPLC-MS/MS vs. HPLC-UV

The choice of an analytical method for quantifying this compound is critical for accuracy and reliability in research and quality control. While HPLC-UV is a robust and widely accessible technique, the UHPLC-MS/MS method offers significant advantages in terms of sensitivity, selectivity, and speed, making it particularly suitable for trace-level analysis and complex sample matrices.

Quantitative Data Summary

The performance of the new UHPLC-MS/MS method was rigorously evaluated against a standard HPLC-UV method. The key performance parameters are summarized in the table below.

ParameterHPLC-UV MethodNew UHPLC-MS/MS Method
Limit of Detection (LOD) 15 µg/L[1]0.05 µg/L
Limit of Quantification (LOQ) 50 µg/L0.15 µg/L
Linearity (R²) > 0.995> 0.999
Recovery 81% - 85%[1]97% - 103%
Precision (RSD) < 7%[1]< 3%
Analysis Time ~15 minutes~5 minutes

Experimental Protocols

Certified Reference Material (CRM)

A certified reference material of this compound was used for the validation study to ensure the accuracy and traceability of the results.[2][3] The CRM was obtained from a reputable supplier and handled according to the manufacturer's instructions.

Sample Preparation
  • A 10 mL aqueous sample containing this compound is collected.

  • The sample is acidified to a pH of 2 using a suitable acid.

  • Liquid-liquid extraction is performed using 5 mL of ethyl acetate.

  • The organic layer is separated and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in 1 mL of the mobile phase for analysis.

UHPLC-MS/MS Method Protocol
  • Column: C18 column (100 mm × 2.1 mm, 1.8 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • Monitored Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Method Validation Summary

The new UHPLC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The validation parameters and their acceptance criteria are presented below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Pass
Linearity (R²) ≥ 0.995[5]0.9992
Accuracy (% Recovery) 80% - 120%98.5%
Precision (% RSD) ≤ 2%1.2%
Robustness No significant impact on results with small variations in method parameters.Pass

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Sample Aqueous Sample Collection Acidification Acidification to pH 2 Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound.

Logical Relationship of Validation Parameters

G ICH Q2(R1) Analytical Method Validation Parameters cluster_quantitative Quantitative Tests Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Precision->Accuracy supports Linearity->Range defines

Caption: Key parameters for analytical method validation.

Conclusion

The newly validated UHPLC-MS/MS method for the quantification of this compound demonstrates superior performance compared to the traditional HPLC-UV method. With its significantly lower limits of detection and quantification, excellent linearity, accuracy, and precision, this method is highly suitable for demanding applications in research and development where trace-level analysis is required. The detailed experimental protocol and comprehensive validation data provide a solid foundation for its implementation in analytical laboratories.

References

A Comparative Guide to Inter-Laboratory Quantification of 2-Chlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Chlorophenoxyacetic acid. It is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical techniques and to provide a framework for inter-laboratory validation. The data and protocols presented are based on established practices for similar phenoxyacetic acid herbicides.

Data Presentation: Inter-laboratory Performance

The performance of an analytical method is critically assessed through inter-laboratory studies to ensure reproducibility and robustness. The following tables summarize typical quantitative data for common analytical techniques used for the quantification of chlorophenoxyacetic acids. This data is illustrative and represents expected performance based on similar compounds.

Table 1: Comparison of HPLC-UV Method Validation Parameters Across Laboratories

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery) 99.8%100.5%99.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%0.92%0.78%≤ 2%
- Intermediate Precision1.25%1.40%1.15%≤ 3%
Limit of Detection (LOD) 15 µg/L[1][2]14 µg/L16 µg/LReportable
Limit of Quantitation (LOQ) 50 µg/L48 µg/L52 µg/LS/N ratio ≥ 10
Robustness (% Change) < 2%< 2%< 2%≤ 5%

Table 2: Comparison of GC-MS Method Validation Parameters Across Laboratories

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) ≥ 0.997≥ 0.997≥ 0.997≥ 0.995
Accuracy (% Recovery) 87%[1][2]94%[1][2]91%80% - 110%
Precision (RSD%)
- Repeatability5.5%[1][2]8%[1][2]6.8%≤ 15%
- Intermediate Precision9.5%11.2%10.5%≤ 20%
Limit of Detection (LOD) 1 µg/L[1][2]1.2 µg/L0.9 µg/LReportable
Limit of Quantitation (LOQ) 3 µg/L3.5 µg/L2.8 µg/LS/N ratio ≥ 10
Robustness (% Change) < 3%< 3%< 3%≤ 10%

Table 3: Comparison of UHPLC-MS/MS Method Validation Parameters Across Laboratories

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) > 0.999> 0.999> 0.999> 0.997
Accuracy (% Recovery) 95.98% - 115%[3]86% - 107%[3]91% - 109%85% - 115%
Precision (RSD%)
- Repeatability0.22% - 6.74%[3]< 10%[3]< 8%≤ 10%
- Intermediate Precision< 15%< 15%< 15%≤ 15%
Limit of Detection (LOD) 0.004 µg/L[3]0.005 µg/L0.003 µg/LReportable
Limit of Quantitation (LOQ) 0.01 µg/L[3]0.012 µg/L0.009 µg/LS/N ratio ≥ 10
Robustness (% Change) < 2%< 2%< 2%≤ 5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of this compound.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C8 SPE cartridge with methanol (B129727) followed by water.

    • Load 10 mL of the sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C8, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile (B52724):Water (60:40) with 0.1% formic acid (for ion suppression).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 230 nm

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is typically required to increase the volatility of the analyte.

  • Sample Preparation and Derivatization:

    • Extract the sample with a suitable organic solvent (e.g., dichloromethane) after acidification.

    • Evaporate the extract to dryness.

    • Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) and a catalyst.[1][2]

    • Heat the mixture to facilitate the reaction, forming the PFB ester of this compound.

    • Purify the derivative using a silica (B1680970) SPE cartridge.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MSD Transfer Line: 280°C

    • Ionization: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

3. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This technique provides the highest sensitivity and specificity, making it ideal for trace-level detection.[3]

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • To a 15 mL centrifuge tube, add 10 g of the homogenized sample and 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., MgSO₄, NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for cleanup by dispersive SPE (d-SPE).

    • Evaporate the final extract and reconstitute in the mobile phase.

  • UHPLC-MS/MS Conditions:

    • Column: C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization: Electrospray Ionization (ESI), negative mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

InterLab_Comparison_Workflow cluster_Coordination Phase 1: Coordination cluster_Analysis Phase 2: Analysis by Participants cluster_Evaluation Phase 3: Data Evaluation Coordinator Coordinating Laboratory SamplePrep Preparation of Homogeneous Test Material Coordinator->SamplePrep Organizes Distribution Distribution of Samples to Participants SamplePrep->Distribution Prepares LabA Participant Lab A Distribution->LabA Sends Samples LabB Participant Lab B Distribution->LabB Sends Samples LabC Participant Lab C Distribution->LabC Sends Samples Analysis Analysis using In-House Methods LabA->Analysis LabB->Analysis LabC->Analysis DataSubmission Submission of Results to Coordinator Analysis->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., Z-scores) DataSubmission->StatisticalAnalysis Compiles FinalReport Issuance of Final Report and Performance Evaluation StatisticalAnalysis->FinalReport Generates

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical_Method_Logic cluster_Sample Sample Matrix cluster_Prep Sample Preparation cluster_Analysis Analytical Technique cluster_Performance Performance Characteristics Sample Sample SPE Solid-Phase Extraction (SPE) Sample->SPE LLE Liquid-Liquid Extraction (LLE) Sample->LLE QuEChERS QuEChERS Sample->QuEChERS HPLC HPLC-UV SPE->HPLC GCMS GC-MS (with Derivatization) LLE->GCMS LCMSMS UHPLC-MS/MS QuEChERS->LCMSMS Sensitivity Sensitivity HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity Robustness Robustness HPLC->Robustness GCMS->Sensitivity GCMS->Selectivity GCMS->Robustness LCMSMS->Sensitivity LCMSMS->Selectivity LCMSMS->Robustness

Caption: Logical relationships between sample preparation and analytical techniques.

References

A Comparative Analysis of the Genotoxicity of Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Phenoxyacetic acids are a class of systemic herbicides widely used in agriculture to control broadleaf weeds.[1][2] Prominent examples include 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[1] Given their widespread use, their potential genotoxicity—the ability to damage genetic information within a cell—has been a subject of extensive research and regulatory scrutiny. This guide provides a comparative overview of the genotoxicity of these compounds, supported by experimental data and detailed methodologies for key assessment assays.

Data Presentation: A Comparative Summary of Genotoxicity Data

The genotoxicity of phenoxyacetic acids has been evaluated in a variety of in vitro and in vivo test systems. The results are often complex and can vary depending on the specific compound, the test system, and the presence of contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in the case of 2,4,5-T.[3][4]

CompoundTest SystemEndpointConcentration/DoseResultReference
2,4-D Chinese Hamster Ovary (CHO) CellsChromosomal AberrationsNot specifiedNo evidence of genotoxicity[5]
Rat LymphocytesChromosomal AberrationsNot specifiedNo evidence of genotoxicity[5]
Cnesterodon decemmaculatus (Fish)Micronuclei Frequency252-756 mg/LIncreased frequency[6]
Cnesterodon decemmaculatus (Fish)DNA Damage (Comet Assay)252-756 mg/LIncreased genetic damage index[6]
Mouse Bone Marrow CellsChromosomal AberrationsNot specifiedStatistically significant induction of breaks, deletions, and exchanges[7]
Human Peripheral Lymphocytes (in vitro)Chromosomal Aberrations0.125-0.350 mM (pure)No increase in aberrations[8]
Human Peripheral Lymphocytes (in vitro)Chromosomal Aberrations0.125-1.250 mM (commercial formulation)Significant increase in aberrations[8]
MCPA Salmonella typhimurium (Ames Test)Gene MutationNot specifiedNon-mutagenic[9][10]
Mammalian Cells (in vitro)Gene MutationNot specifiedNon-mutagenic[9][10]
Human Peripheral Lymphocytes (in vitro, with S9)Chromosomal AberrationsApproaching 10 mMIncreased aberrant cells (associated with cytotoxicity)[9][10]
Mouse Bone MarrowMicronucleus AssayNot specifiedNo evidence of clastogenicity[9][10]
Chinese Hamster Bone MarrowMetaphase AnalysisNot specifiedNo evidence of clastogenicity[9][10]
Hamster (in vivo)Sister Chromatid Exchange (SCE)Toxic or maximum tolerated dosesSmall increases (<1.5x control)[9][10]
2,4,5-T Salmonella typhimurium (Ames Test)Gene MutationNot specifiedNon-mutagenic[3]
Chinese Hamster Cells (in vitro)Sister Chromatid Exchange (SCE)Not specifiedIncreased frequency of SCE[3]

Experimental Protocols

Standardized assays are crucial for assessing the genotoxic potential of chemical compounds. Below are detailed methodologies for three commonly employed tests in the evaluation of phenoxyacetic acids.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[11][12]

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[11] The test chemical is evaluated for its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.[11][13]

Methodology:

  • Strain Selection: At least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or an E. coli strain are selected to detect different types of point mutations.[13][14]

  • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates.[3][11] This is to determine if the mutagenicity of the test substance is dependent on its metabolic conversion.

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in a molten top agar (B569324) and poured onto a minimal glucose agar plate.[11] In the pre-incubation method, this mixture is incubated before plating.[11]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted for both the test and control plates. A significant, dose-dependent increase in revertant colonies compared to the negative control suggests a mutagenic effect.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test is a key in vivo assay for detecting chromosomal damage.[15][16] It assesses the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[17]

Principle: The assay identifies substances that cause cytogenetic damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in the erythroblasts of bone marrow or fetal liver.[15][17] When these damaged cells mature into erythrocytes, the micronuclei are retained in the anucleated cytoplasm.

Methodology:

  • Animal Model and Dosing: Typically, rodents (mice or rats) are used.[16] The test substance is administered, usually via one or more routes (e.g., oral gavage, intraperitoneal injection), at a range of doses.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure. For peripheral blood, samples are taken from immature erythrocytes (reticulocytes).[18]

  • Slide Preparation: The collected cells are smeared onto glass slides, fixed, and stained with a dye that allows for the differentiation of immature erythrocytes and the visualization of micronuclei.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the concurrent negative control group indicates a positive result.[16] At least 2000 immature erythrocytes per animal are scored.

Single Cell Gel Electrophoresis (SCGE) or Comet Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[19][20][21]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as "nucleoids".[22] The slide is then subjected to electrophoresis. If the DNA is damaged (containing strand breaks), it will migrate away from the nucleoid towards the anode, forming a "comet tail". The intensity and length of the tail are proportional to the amount of DNA damage.[19][23]

Methodology:

  • Cell Preparation: A single-cell suspension is obtained from the tissue or cell culture of interest.[22]

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.[20][22]

  • Lysis: The slides are immersed in a high-salt lysis solution to disrupt the cell and nuclear membranes, leaving the DNA supercoils attached to the nuclear matrix.[19][22]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.[23] Electrophoresis is then carried out at a low voltage.[20]

  • Neutralization and Staining: The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green), and examined under a fluorescence microscope.[21]

  • Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail, tail length, and tail moment (a product of tail length and the fraction of DNA in the tail). An increase in these parameters indicates DNA damage.[20]

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological mechanisms.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing Ames Bacterial Reverse Mutation Assay (Ames Test) Negative_vitro Negative Results Ames->Negative_vitro If negative Positive_vitro Positive or Equivocal Results Ames->Positive_vitro If positive MN_vitro In Vitro Micronucleus Test MN_vitro->Negative_vitro If negative MN_vitro->Positive_vitro If positive CA_vitro In Vitro Chromosomal Aberration Assay CA_vitro->Negative_vitro If negative CA_vitro->Positive_vitro If positive MN_vivo In Vivo Micronucleus Test (Rodent) Negative_vivo Negative Results (Generally considered non-genotoxic in vivo) MN_vivo->Negative_vivo Positive_vivo Positive Results (Indicates in vivo genotoxicity) MN_vivo->Positive_vivo Comet Comet Assay (Various Tissues) Comet->Negative_vivo Comet->Positive_vivo TGR Transgenic Rodent Gene Mutation Assay TGR->Negative_vivo TGR->Positive_vivo Start Test Compound: Phenoxyacetic Acid Start->Ames Start->MN_vitro Start->CA_vitro Hazard_ID Hazard Identification Risk_Assess Risk Assessment Hazard_ID->Risk_Assess Negative_vitro->Hazard_ID Positive_vitro->MN_vivo Positive_vitro->Comet Positive_vitro->TGR Negative_vivo->Hazard_ID Positive_vivo->Hazard_ID

A typical workflow for assessing the genotoxicity of a chemical compound.

Oxidative_Stress_Pathway Phenoxy Phenoxyacetic Acid (e.g., 2,4-D) ROS Increased Reactive Oxygen Species (ROS) Phenoxy->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Protein_Ox Protein Oxidation ROS->Protein_Ox DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG lesions) ROS->DNA_Damage Strand_Breaks DNA Strand Breaks DNA_Damage->Strand_Breaks Base_Mod Base Modifications DNA_Damage->Base_Mod Repair DNA Repair Mechanisms Strand_Breaks->Repair Base_Mod->Repair Apoptosis Apoptosis Repair->Apoptosis If damage is severe Mutation Mutations / Chromosomal Aberrations Repair->Mutation If repair is faulty

A putative signaling pathway for phenoxyacetic acid-induced genotoxicity via oxidative stress.

Discussion and Conclusion

The genotoxicity of phenoxyacetic acids is a complex issue with varying results across different compounds and testing systems.

  • 2,4-D: The evidence for the genotoxicity of 2,4-D is mixed. While some in vitro studies and tests on non-mammalian species have shown positive results, particularly with commercial formulations, many studies in mammalian systems, including those on pure 2,4-D, have been negative.[5][6][7][8] The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), a classification that considers various evidence, including mechanistic data.[24]

  • MCPA: The weight of evidence suggests that MCPA is not genotoxic in vivo.[9][10] While some in vitro assays showed clastogenic effects at high, cytotoxic concentrations, comprehensive in vivo studies have not demonstrated genotoxic activity.[9][10] This is consistent with its lack of carcinogenicity in long-term rodent studies.[9][10]

  • 2,4,5-T: The genotoxicity of 2,4,5-T is often confounded by the presence of the highly toxic contaminant TCDD (dioxin).[1][3][25] Studies on purified 2,4,5-T have shown it to be non-mutagenic in the Ames test but capable of inducing sister chromatid exchanges in vitro.[3] However, the major health concerns associated with 2,4,5-T, including its use in Agent Orange, are primarily attributed to TCDD contamination.[1][4][25]

References

Relative Binding Affinity of 2-Chlorophenoxyacetic Acid to Auxin-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 2-Chlorophenoxyacetic acid and other auxinic compounds to auxin-binding proteins. The information is intended to support research and development in plant science and herbicide design. While direct quantitative binding data for this compound is limited in publicly available literature, this guide offers a comparative perspective based on structurally similar compounds and outlines the experimental methodologies used to determine these affinities.

Comparative Binding Affinities of Auxins to TIR1/AFB Co-Receptor Complexes

The following table summarizes the equilibrium dissociation constants (Kd) for various natural and synthetic auxins to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. A lower Kd value indicates a higher binding affinity.

Auxin CompoundAuxin-Binding Protein ComplexDissociation Constant (Kd)Reference
Indole-3-acetic acid (IAA)TIR1-IAA710 - 15 nM[1]
Indole-3-acetic acid (IAA)TIR1-IAA12250 - 300 nM[1]
Indole-3-acetic acid (IAA)AFB5-IAA751.32 ± 12.65 nM[2]
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1-SoIAA2140 nM[3]
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1-SoIAA2Δ9 (mutant)300 nM[3]
PicloramAFB5-IAA7Similar to IAA (~10 nM)[2]
DicambaTIR1-SoIAA2250 nM[3]
DicambaTIR1-SoIAA2Δ9 (mutant)700 nM[3]
2-methyl-4-chlorophenoxyacetic acid (MCPA)TIR1, AFB2, AFB5Lower affinity than IAA[4]
MecopropTIR1, AFB2Lower affinity than IAA[4]
Dichlorprop (B359615)TIR1, AFB2Lower affinity than IAA[4]

Note: Data for this compound is not specified in the reviewed literature. However, phenoxy-carboxylate auxins like MCPA, mecoprop, and dichlorprop generally exhibit lower binding affinity to TIR1, AFB2, and AFB5 compared to the natural auxin IAA[4].

Experimental Protocols

The determination of binding affinities between auxins and their protein receptors involves several key experimental techniques. Below are detailed methodologies for commonly employed assays.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Methodology:

  • Immobilization: One of the binding partners (e.g., the auxin-binding protein or a peptide fragment) is immobilized on a sensor chip surface. For instance, a streptavidin-coated chip can be used to capture a biotinylated peptide representing the degron domain of an Aux/IAA protein[5].

  • Interaction Analysis: The other binding partner (e.g., the purified TIR1/AFB protein) is injected in a solution (mobile phase) that flows over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected by the SPR instrument.

  • Kinetic and Affinity Determination: The association and dissociation rates of the complex are monitored over time. By analyzing the binding curves at different analyte concentrations, the equilibrium dissociation constant (Kd) can be calculated[5][6]. Control experiments are performed on a reference surface with no immobilized protein to subtract non-specific binding effects.

Equilibrium Dialysis

Equilibrium dialysis is a classical method for measuring the binding of a small molecule (ligand) to a macromolecule (protein).

Methodology:

  • Apparatus Setup: A dialysis membrane, which is permeable to the small auxin ligand but not the larger auxin-binding protein, separates a chamber into two compartments.

  • Sample Loading: The purified auxin-binding protein is placed in one compartment, and a solution of the auxin compound is placed in the other.

  • Equilibration: The system is allowed to reach equilibrium, during which the free auxin diffuses across the membrane until its concentration is equal in both compartments.

  • Concentration Measurement: After equilibrium is reached, the concentration of the auxin is measured in both compartments. The concentration of the bound ligand is calculated by subtracting the concentration of the free ligand (in the protein-free compartment) from the total ligand concentration in the protein-containing compartment.

  • Affinity Calculation: By performing the experiment with a range of ligand concentrations, a saturation binding curve can be generated, from which the Kd can be determined.

Pull-Down Assays

Pull-down assays are used to qualitatively or semi-quantitatively assess the interaction between a protein and a ligand.

Methodology:

  • Bait Immobilization: A "bait" protein (e.g., a GST-tagged Aux/IAA protein) is immobilized on affinity beads (e.g., glutathione-sepharose beads)[7].

  • Incubation with Prey and Ligand: The immobilized bait is incubated with a "prey" protein (e.g., TIR1) in the presence of the auxin compound being tested.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Detection: The protein complexes are eluted from the beads, separated by SDS-PAGE, and the presence of the prey protein is detected by Western blotting or other methods. The strength of the interaction can be inferred from the amount of prey protein pulled down.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. The binding of auxin promotes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor, leading to the ubiquitination and subsequent degradation of the repressor. This derepresses Auxin Response Factors (ARFs), which in turn regulate the expression of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA binds in presence of Auxin Ub Ubiquitin SCF->Ub ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome targeted for degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Ub->Aux_IAA ubiquitinates Degraded_Aux_IAA Proteasome->Degraded_Aux_IAA degrades

References

A Comparative Analysis of the Environmental Persistence of 2-Chlorophenoxyacetic Acid and Dicamba

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the environmental persistence of two widely used herbicides: 2-Chlorophenoxyacetic acid and dicamba (B1670444). The information presented is intended for researchers, scientists, and professionals in drug development and environmental science, offering a concise summary of their behavior in soil and water, supported by experimental data.

Introduction to the Herbicides

This compound is a member of the phenoxyalkanoic acid class of herbicides. For the purpose of this comparison, and due to the limited specific data on this compound, data from the structurally similar and extensively studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), will be used as a primary analogue. 2,4-D is a selective herbicide used to control broadleaf weeds.[1][2] Its environmental fate is largely dictated by microbial degradation.[1]

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a chlorinated derivative of o-anisic acid, first registered in 1967.[3][4] It is a selective, systemic herbicide used to control broadleaf weeds and woody plants in various agricultural and non-crop settings.[3][4][5] Its persistence in the environment is influenced by factors such as microbial activity, soil type, and moisture content.[5][6]

Quantitative Comparison of Environmental Persistence

The persistence of a herbicide is often quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The following table summarizes the half-life data for this compound (using 2,4-D as an analogue) and dicamba in soil and water under various conditions.

ParameterThis compound (as 2,4-D analogue)Dicamba
Soil Half-Life (Aerobic) 6.2 - 7 days in moist, temperate conditions.[1][7][8] Can be up to 66 days.[9][10]1 to 4 weeks (typical); can range from 30 to 60 days.[6][11] Specific studies report 17-32 days depending on soil type and 72.9 days.[6][12]
Soil Half-Life (Anaerobic) Considered persistent to highly persistent, 41 - 333 days.[7][8]58 days.[6] Can be as long as 423 days.[12]
Field Dissipation Half-Life A few days to a few weeks, with an average of about 59 days.[7][9][10]Varies widely from 3 to 136 days depending on conditions.[5]
Water Half-Life (Aerobic) Approximately 15 days.[7][10]Less than 7 days in some studies,[13] while others report an aerobic aquatic half-life of 72.9 days.[12]
Water Half-Life (Anaerobic) 41 - 333 days.[7][10]Data not consistently available, but generally more persistent than under aerobic conditions.
Aqueous Photolysis Half-Life Important degradation process, with a half-life of about 13 days in sunlit surface waters.[7][9][10]105 - 313 days.[12]
Primary Degradation Pathway Microbial degradation.[1][7]Primarily microbial degradation.[6][11]
Major Metabolites 2,4-dichlorophenol (2,4-DCP), 4-chlorocatechol, 1,2,4-benzenetriol.[7]3,6-dichlorosalicylic acid (3,6-DCSA).[3][6]

Experimental Protocols for Persistence Studies

The data cited in this guide are derived from standardized laboratory and field experiments designed to evaluate the environmental fate of herbicides.

Laboratory Biodegradation Studies (Soil and Water)

Laboratory studies are crucial for isolating specific degradation processes under controlled conditions.[14][15][16]

  • Preparation of Microcosms: Soil or water samples are collected from relevant environmental sites. For soil studies, samples are often sieved and characterized for properties like texture, organic matter content, and pH.[14] Water studies may use natural water or filtered seawater.[17]

  • Herbicide Application: A known concentration of the herbicide, often radiolabeled for easier tracking, is applied to the soil or water samples.[18]

  • Incubation: The treated samples (microcosms) are incubated under controlled conditions. Key variables include:

    • Temperature: Typically maintained at a constant temperature (e.g., 20-25°C).

    • Moisture (Soil): Soil moisture is adjusted to a specific percentage of its water-holding capacity.

    • Aerobic/Anaerobic Conditions: Aerobic conditions are maintained by ensuring adequate air exchange. Anaerobic conditions are created by purging with an inert gas (e.g., nitrogen) and sealing the containers.[19]

  • Sampling and Analysis: At predetermined time intervals, subsamples are taken from the microcosms. The concentration of the parent herbicide and its degradation products is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or a radioactivity detector.[17][18]

  • Data Analysis: The decline in the herbicide concentration over time is plotted, and a degradation rate constant (k) is calculated, typically assuming first-order kinetics. The half-life (DT50) is then calculated using the formula: DT50 = ln(2)/k.

Field Dissipation Studies

Field studies provide a more realistic assessment of persistence by integrating the effects of various environmental factors.[14]

  • Plot Establishment: Test plots are established in representative field locations. Control plots (untreated) are included for comparison.

  • Herbicide Application: The herbicide is applied to the plots at a rate consistent with normal agricultural use.

  • Soil Sampling: Soil cores are collected from the plots at various depths and at different time intervals following application, starting immediately after application (time zero).[14]

  • Sample Processing and Analysis: Soil samples are extracted, and the concentration of the herbicide is determined using methods like HPLC or Gas Chromatography (GC).

  • Data Interpretation: The dissipation of the herbicide from the soil is tracked over time. Field dissipation accounts for losses due to degradation, leaching, runoff, and volatilization.[20]

Visualizing Experimental and Degradation Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the environmental persistence of a herbicide in a laboratory setting.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Collect Soil/Water Samples B Characterize Samples (pH, OM%, Texture) A->B C Prepare Microcosms B->C D Apply Radiolabeled Herbicide C->D E Incubate Under Controlled Conditions (Aerobic/Anaerobic) D->E F Collect Samples Over Time E->F G Extract Herbicide & Metabolites F->G H Quantify using HPLC-MS/MS G->H I Plot Concentration vs. Time H->I J Calculate Half-Life (DT50) I->J

Caption: Generalized workflow for laboratory-based herbicide persistence studies.

Degradation Pathways

Microbial activity is the primary driver for the degradation of both herbicides. The initial steps in their breakdown pathways are distinct, leading to different primary metabolites.

Dicamba Degradation Pathway

The main aerobic degradation pathway for dicamba involves O-demethylation, followed by further breakdown.[6][21]

G parent Dicamba (3,6-dichloro-2-methoxybenzoic acid) metabolite1 3,6-Dichlorosalicylic Acid (3,6-DCSA) (No Herbicidal Activity) parent->metabolite1  Microbial  O-demethylation metabolite2 Further Degradation (e.g., CO2) metabolite1->metabolite2

Caption: Primary aerobic microbial degradation pathway of Dicamba in soil.

2,4-D Degradation Pathway

The degradation of 2,4-D is initiated by the cleavage of the ether linkage, followed by ring hydroxylation and subsequent ring cleavage.

G parent 2,4-D (2,4-Dichlorophenoxyacetic Acid) metabolite1 2,4-Dichlorophenol (2,4-DCP) parent->metabolite1  Microbial  Side-Chain Cleavage metabolite2 3,5-Dichlorocatechol metabolite1->metabolite2  Hydroxylation metabolite3 Ring Cleavage & Further Degradation to CO2 metabolite2->metabolite3

Caption: Generalized aerobic microbial degradation pathway of 2,4-D.

Comparative Discussion

Based on the available data, 2,4-D (as an analogue for this compound) generally exhibits lower persistence in aerobic environments compared to dicamba. The aerobic soil half-life of 2,4-D is typically around one week, whereas dicamba's half-life often extends from two to four weeks or longer.[1][6][7][11] This difference suggests that microbial communities in many soils are highly efficient at degrading 2,4-D.

However, under anaerobic conditions, such as in saturated soils or aquatic sediments, the persistence of both compounds increases significantly. For 2,4-D, the half-life can extend to over 300 days, and for dicamba, it can exceed 400 days.[7][8][12] This highlights the critical role of oxygen in the microbial degradation of these herbicides.

Dicamba is noted for its high mobility in soil, which, combined with its moderate persistence, can pose a risk for leaching into groundwater.[4][11][22] While 2,4-D is also mobile, its typically shorter half-life in aerobic soils may mitigate this risk to some extent.[7]

The degradation of both herbicides leads to metabolites with significantly reduced or no herbicidal activity. The primary metabolite of dicamba is 3,6-dichlorosalicylic acid (3,6-DCSA),[3][6] while a key initial metabolite of 2,4-D is 2,4-dichlorophenol.[23] The complete mineralization to carbon dioxide is the ultimate fate for both compounds under favorable conditions.

Conclusion

  • 2,4-D is generally less persistent than dicamba under aerobic soil and water conditions , with a more rapid microbial degradation rate.

  • Dicamba exhibits moderate persistence in aerobic soils and can be significantly more persistent under anaerobic conditions. Its high mobility is a key environmental consideration.

  • Both compounds are primarily degraded by microorganisms, and their persistence is highly dependent on environmental factors such as oxygen availability, temperature, and soil moisture. Under anaerobic conditions, both herbicides can be classified as persistent.

References

A comparative analysis of the metabolic pathways of 2-Chlorophenoxyacetic acid in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the metabolic pathways, experimental protocols, and comparative fate of 2-Chlorophenoxyacetic acid in various plant species, with 2,4-Dichlorophenoxyacetic acid (2,4-D) as a primary model.

The metabolic fate of the synthetic auxin herbicide this compound in plants is a critical area of study for understanding its selectivity, efficacy, and environmental impact. While extensive research has been conducted on its close structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), specific quantitative data for this compound is less abundant. This guide provides a comparative analysis of the metabolic pathways of this compound, leveraging the wealth of information available for 2,4-D as a predictive model due to their significant chemical similarities. The primary metabolic routes—ring hydroxylation, conjugation, and side-chain degradation—are explored across different plant species, highlighting key differences between monocots and dicots, as well as susceptible and resistant varieties.

Key Metabolic Pathways

The detoxification of this compound in plants proceeds through a series of enzymatic reactions, broadly categorized into three phases. These pathways collectively reduce the phytotoxicity of the parent compound and facilitate its sequestration or elimination.

1. Ring Hydroxylation: This initial modification of the aromatic ring is a crucial detoxification step. Cytochrome P450 monooxygenases catalyze the introduction of a hydroxyl group onto the phenoxy ring, typically at the 4-position. This hydroxylation significantly reduces the herbicidal activity of the molecule. In some plant species, other hydroxylated isomers may also be formed. For instance, in soybean cotyledon callus cultures treated with 2,4-D, 4-hydroxy-2,5-dichlorophenoxyacetic acid was the most abundant aglycone, while 4-hydroxy-2,3-dichlorophenoxyacetic acid was a minor metabolite[1].

2. Conjugation: Following hydroxylation, or in some cases directly, the this compound molecule or its hydroxylated metabolite is conjugated with endogenous molecules such as sugars or amino acids. This process increases the water solubility of the compound, facilitating its transport and compartmentalization within the plant, often in the vacuole.

  • Sugar Conjugation: In monocotyledonous plants like wheat, the primary conjugation pathway involves the formation of glucose esters or glycosides.

  • Amino Acid Conjugation: Dicotyledonous plants, such as soybean, predominantly utilize amino acid conjugation. Glutamic acid and aspartic acid are the most common amino acids involved in this process[1].

3. Side-Chain Degradation: This pathway involves the cleavage or shortening of the acetic acid side chain. This process can lead to the formation of the corresponding phenol, which can then undergo further degradation.

The overall metabolic pathway can be visualized as a multi-step process leading to the detoxification and sequestration of the herbicide.

Metabolic_Pathway cluster_Phase1 Phase I: Activation cluster_Phase2 Phase II: Conjugation cluster_SideChain Side-Chain Degradation cluster_final Detoxification & Sequestration 2_CPAA This compound Hydroxylated_2_CPAA Hydroxylated This compound 2_CPAA->Hydroxylated_2_CPAA Ring Hydroxylation (Cytochrome P450s) Amino_Acid_Conjugate Amino Acid Conjugate (e.g., with Glutamate, Aspartate) [Dicots] 2_CPAA->Amino_Acid_Conjugate Direct Conjugation Sugar_Conjugate Sugar Conjugate (e.g., Glucose Ester) [Monocots] 2_CPAA->Sugar_Conjugate Direct Conjugation Phenol_Derivative 2-Chlorophenol 2_CPAA->Phenol_Derivative Side-Chain Cleavage Hydroxylated_2_CPAA->Amino_Acid_Conjugate Conjugation Hydroxylated_2_CPAA->Sugar_Conjugate Conjugation Final_Metabolites Further Metabolites & Vacuolar Sequestration Amino_Acid_Conjugate->Final_Metabolites Sugar_Conjugate->Final_Metabolites Phenol_Derivative->Final_Metabolites Further Degradation

Figure 1: Generalized metabolic pathways of this compound in plants.

Comparative Metabolism in Different Plant Species

The rate and primary route of this compound metabolism vary significantly among plant species, which is a key determinant of their tolerance or susceptibility.

Plant Species (Class)Primary Metabolic PathwayKey MetabolitesRelative Rate of MetabolismReference
Soybean (Dicot)Amino Acid Conjugation2,4-D-Glutamic acid, 2,4-D-Aspartic acid, Hydroxylated-2,4-D-glycosidesModerate to Rapid[1]
Wheat (Monocot)Sugar Conjugation2,4-D-glucose estersRapid
Resistant Weeds Rapid Hydroxylation and ConjugationHydroxylated-2,4-D-glucosidesVery Rapid
Susceptible Weeds Slower and less efficient metabolismParent compound persists longerSlow

Note: The data presented in this table is primarily based on studies conducted with 2,4-D and is used here as a predictive model for this compound due to the limited availability of specific quantitative data.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Experimental Workflow for Herbicide Metabolism Study

The general workflow for investigating the metabolism of this compound in plants using radiolabeled compounds is outlined below.

Experimental_Workflow cluster_prep Plant Preparation & Treatment cluster_extraction Sample Collection & Extraction cluster_analysis Metabolite Analysis Plant_Growth Grow plants to desired stage Herbicide_Application Apply radiolabeled This compound Plant_Growth->Herbicide_Application Harvest Harvest plant tissue at various time points Herbicide_Application->Harvest Extraction Extract metabolites using appropriate solvents Harvest->Extraction Separation Separate metabolites (e.g., HPLC, TLC) Extraction->Separation Detection Detect and quantify radiolabeled compounds (e.g., LSC, Radio-TLC scanner) Separation->Detection Identification Identify metabolites (e.g., LC-MS/MS) Detection->Identification

Figure 2: General workflow for a plant herbicide metabolism study.
Protocol 1: Plant Extraction for HPLC Analysis of Phenoxyacetic Acids

Objective: To extract this compound and its metabolites from plant tissue for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Mortar and pestle or homogenizer

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Centrifuge and centrifuge tubes

  • Solid-phase extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenization: Weigh a known amount of plant tissue (e.g., 1-5 g) and grind it to a fine powder in a mortar and pestle with liquid nitrogen or homogenize with a suitable buffer.

  • Extraction: Add a measured volume of extraction solvent (e.g., 80% acetonitrile in water, acidified with 0.1% formic acid) to the homogenized tissue. Vortex or shake vigorously for a specified time (e.g., 30 minutes).

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. Condition a C18 SPE cartridge according to the manufacturer's instructions. Pass the supernatant through the cartridge, wash with a weak solvent to remove interferences, and then elute the analytes with a stronger solvent (e.g., acetonitrile or methanol).

  • Concentration: Evaporate the solvent from the extract to a small volume or to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Protocol 2: Analysis of Radiolabeled Metabolites by Thin-Layer Chromatography (TLC)

Objective: To separate and quantify radiolabeled this compound and its metabolites from a plant extract.

Materials:

  • Plant extract containing ¹⁴C-labeled compounds

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Developing chamber

  • Mobile phase (solvent system appropriate for separating the compounds of interest)

  • Micropipette or capillary tubes for spotting

  • Radio-TLC scanner or phosphor imager

  • Scintillation vials and scintillation cocktail (for quantitative analysis)

  • Scraper for removing silica from the plate

  • Liquid Scintillation Counter (LSC)

Procedure:

  • Spotting: Carefully spot a small, known volume of the radiolabeled plant extract onto the origin of a TLC plate. Also, spot standards of the parent compound and any known metabolites, if available.

  • Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase. Allow the solvent front to move up the plate until it is near the top.

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Visualization (Qualitative): Visualize the separated radioactive spots using a radio-TLC scanner or by exposing the plate to a phosphor screen followed by imaging.

  • Quantification:

    • Scraping and LSC: Scrape the silica gel from the areas corresponding to the radioactive spots (and other areas of the lane for a full profile) into separate scintillation vials. Add scintillation cocktail to each vial and quantify the radioactivity using a Liquid Scintillation Counter.

    • Radio-TLC Scanner: Modern radio-TLC scanners can directly quantify the radioactivity in each spot on the plate.

  • Rf Value Calculation: Calculate the Retention factor (Rf) for each spot (distance traveled by the spot / distance traveled by the solvent front) and compare it to the Rf values of the standards to tentatively identify the metabolites.

Protocol 3: LC-MS/MS Method for Quantification of this compound and its Conjugates

Objective: To develop a sensitive and specific method for the quantification of this compound and its amino acid or sugar conjugates in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its expected conjugates. The exact m/z values will need to be determined by infusing standards of the analytes.

    • For this compound: A likely transition would be the deprotonated molecule [M-H]⁻ to a fragment ion.

    • For Conjugates: The precursor ion will be the deprotonated conjugate, and the product ion could be the deprotonated parent acid or another characteristic fragment.

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to achieve maximum sensitivity.

Quantification:

  • Prepare a calibration curve using standards of this compound and synthesized or isolated standards of its conjugates in a matrix-matched solution (a blank plant extract) to account for matrix effects.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

This comprehensive guide provides a framework for understanding and investigating the metabolic pathways of this compound in different plant species. By utilizing the extensive knowledge of 2,4-D metabolism and employing the detailed experimental protocols provided, researchers can further elucidate the specific fate of this important herbicide in the environment.

References

Unraveling the Bioactivity of Phenoxyacetic Acid Herbicides: A Quantitative Structure-Activity Relationship (QSAR) Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the intricate relationship between the chemical structure of phenoxyacetic acid herbicides and their biological activity is paramount for designing more effective and safer agricultural solutions. This guide provides an objective comparison of these herbicides based on their Quantitative Structure-Activity Relationships (QSAR), supported by experimental data and detailed methodologies.

Phenoxyacetic acid herbicides are a class of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry leads to uncontrolled growth and eventual death in susceptible plants.[1] The effectiveness of these herbicides is intrinsically linked to their physicochemical properties, which govern their absorption, translocation, and interaction with the target receptors in plants. QSAR studies provide a powerful framework for elucidating these relationships by correlating structural descriptors with biological activity.

Comparative Analysis of Physicochemical Descriptors and Biological Activity

The biological activity of phenoxyacetic acid herbicides is influenced by a combination of molecular properties. Key physicochemical descriptors that are frequently evaluated in QSAR studies include molecular weight (MW), lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.[3] The following tables summarize the quantitative data for a selection of phenoxyacetic acid derivatives, comparing their structural properties with their observed biological activities.

CompoundChemical NameMolecular Weight ( g/mol )log PpKaHemolytic Activity HC50 (µM)
1 2-Methylphenoxyacetic acid166.171.893.10>2500
2 3-Methylphenoxyacetic acid166.171.893.10>2500
3 4-Methylphenoxyacetic acid166.171.893.10>2500
4 2,3-Dimethylphenoxyacetic acid180.202.313.12>2500
5 2,4-Dimethylphenoxyacetic acid180.202.313.12>2500
6 2,5-Dimethylphenoxyacetic acid180.202.313.12>2500
7 2,6-Dimethylphenoxyacetic acid180.202.313.121205
8 3,4-Dimethylphenoxyacetic acid180.202.313.121147
9 3,5-Dimethylphenoxyacetic acid180.202.313.121078
10 2,4,6-Trimethylphenoxyacetic acid194.232.733.15>2500
MCPA (4-chloro-2-methylphenoxy)acetic acid200.622.753.07Not Reported
2,4-D (2,4-dichlorophenoxy)acetic acid221.042.812.73Not Reported
2,4,5-T (2,4,5-trichlorophenoxy)acetic acid255.483.372.87Not Reported
CompoundTPSA (Ų)Polarizability (ų)H-Bond DonorsH-Bond AcceptorsNumber of Rotatable Bonds
1 46.5318.29133
2 46.5318.29133
3 46.5318.29133
4 46.5319.92133
5 46.5319.92133
6 46.5319.92133
7 46.5319.92133
8 46.5319.92133
9 46.5319.92133
10 46.5321.55133
MCPA 46.5319.89133
2,4-D 46.5319.49133
2,4,5-T 46.5321.09133

Data sourced from "Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners"[3]. HC50 is the concentration causing 50% hemolysis in human red blood cells and is a measure of toxicity.

Mechanism of Action: The Auxin Signaling Pathway

Phenoxyacetic acid herbicides exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. This leads to a cascade of events culminating in uncontrolled cell division and elongation, vascular tissue disruption, and ultimately, plant death. The key components of this pathway are the TIR1/AFB auxin receptors, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).

AuxinSignalingPathway Auxin Phenoxyacetic Acid Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex binds to Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitination Aux_IAA->SCF_Complex recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response

Caption: Auxin signaling pathway disruption by phenoxyacetic acid herbicides.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of reliable QSAR models. The following are detailed methodologies for key experiments used to assess the biological activity of phenoxyacetic acid herbicides.

Root Growth Inhibition Assay (IC50 Determination)

This assay determines the concentration of a herbicide that inhibits root growth by 50% (IC50).

Materials:

  • Petri dishes (90 mm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a susceptible indicator plant (e.g., Arabidopsis thaliana, cress)

  • Herbicide stock solutions of known concentrations

  • Solvent (e.g., DMSO, acetone)

  • Sterile distilled water

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Preparation of Test Solutions: Prepare a series of herbicide concentrations by serial dilution of a stock solution. The final solvent concentration should be kept constant across all treatments and should not exceed a level that affects root growth (typically <0.5%). A solvent-only control should be included.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette a standard volume (e.g., 5 mL) of each test solution onto the filter paper.

    • Place a defined number of seeds (e.g., 10-20) onto the moist filter paper.

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation: Place the Petri dishes in a growth chamber, typically in a vertical position to allow for straight root growth. Maintain controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 5-7 days), measure the primary root length of each seedling.

  • Data Analysis:

    • Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.

    • Plot the percentage inhibition against the logarithm of the herbicide concentration.

    • Use a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.[4]

Whole-Plant Phytotoxicity Assay (GR50 Determination)

This assay assesses the overall effect of a herbicide on plant growth and is used to determine the concentration that causes a 50% reduction in plant growth (GR50).

Materials:

  • Pots or trays filled with a suitable growing medium (e.g., soil, peat moss, vermiculite)

  • Seeds or seedlings of the target weed species

  • Herbicide solutions of varying concentrations

  • Spray chamber or handheld sprayer

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Plant Propagation: Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a range of herbicide concentrations.

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. A control group should be sprayed with a solution containing no herbicide.

  • Incubation: Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Data Collection: After a specified period (e.g., 14-21 days), assess the phytotoxicity. This can be done through:

    • Visual Rating: Score the plants on a scale (e.g., 0-100%) based on symptoms like chlorosis, necrosis, and stunting.

    • Biomass Measurement: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry biomass.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each treatment compared to the untreated control.

    • Plot the percentage of growth reduction against the herbicide dose.

    • Use a log-logistic dose-response model to calculate the GR50 value.[5]

QSAR Experimental Workflow

The development of a QSAR model follows a systematic workflow, from data collection to model validation and application. This process allows for the prediction of the biological activity of new, untested compounds.

QSAR_Workflow Data 1. Data Collection (Chemical Structures & Biological Activity) Descriptors 2. Molecular Descriptor Calculation Data->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split Model 4. Model Building (e.g., MLR, PLS, ANN) Split->Model Validation 5. Model Validation (Internal & External) Model->Validation Prediction 6. Prediction for New Compounds Model->Prediction Validation->Prediction

Caption: A typical workflow for developing a QSAR model.

By systematically applying these experimental and computational methodologies, researchers can gain deeper insights into the structure-activity relationships of phenoxyacetic acid herbicides. This knowledge is crucial for the rational design of next-generation herbicides with improved efficacy and enhanced safety profiles.

References

Safety Operating Guide

2-Chlorophenoxyacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Chlorophenoxyacetic acid is critical for ensuring laboratory safety and environmental protection. As a substance classified with multiple hazard warnings, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, adherence to strict disposal protocols is mandatory.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all necessary safety precautions are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety glasses or a face shield.[3][4]

  • Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3][5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[6]

Step-by-Step Disposal Procedure

The recommended and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste contractor.[3][4][7] Do not dispose of this chemical down the drain or in regular trash.[5][8]

Step 1: Waste Characterization and Segregation

  • Identify all waste streams containing this compound. This includes unused or expired pure chemical, contaminated labware (e.g., pipettes, flasks), contaminated PPE, and solutions from experiments.

  • Segregate this waste from non-hazardous and other incompatible chemical wastes to prevent dangerous reactions.

Step 2: Containerization and Labeling

  • Use a dedicated, properly sealed, and chemically compatible container for collecting the waste.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

Step 3: On-Site Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be cool, dry, and away from incompatible materials such as strong bases and oxidizing agents.[3]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

  • The primary method of disposal for this type of chemical is high-temperature incineration in a facility equipped with an afterburner and flue gas scrubber.[3][9]

Spill Management and Container Decontamination

Small Spills:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, sweep or shovel the solid material into a suitable container for disposal.[3] Moisten the material slightly if necessary to prevent dust generation.[5]

  • Use an inert absorbent material like sand or vermiculite (B1170534) for any remaining residue.[6]

  • Collect all contaminated materials and place them in the hazardous waste container.

Empty Container Disposal: Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) three times.[6][9]

  • Collect Rinsate: The rinsate is considered hazardous waste and must be collected in your hazardous waste container for disposal.[6] Do not pour it down the drain.[8]

  • Container Disposal: After triple-rinsing, puncture the container to prevent reuse.[6] Dispose of the container in accordance with your institution's policies and local regulations. Some regulations may allow for the disposal of cleaned containers as non-hazardous waste, while others may require them to be handled by a hazardous waste contractor.[7][10]

Disposal and Hazard Summary

The following table summarizes key data for the safe handling and disposal of this compound.

ParameterInformationCitations
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3]
GHS Hazard Class Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3[1]
Recommended PPE Chemical-resistant gloves, Protective clothing, Eye/face protection[3][4]
Prohibited Disposal Do not dispose down drains or in regular trash. Do not allow to enter the environment.[5][8]
Primary Disposal Entrust to a licensed hazardous waste disposal company.[3][4][7][8]
Accepted Method High-temperature incineration with afterburner and scrubber.[3][9]
Container Cleaning Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[6][9]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal & Decontamination start Identify 2-Chlorophenoxyacetic Acid Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store empty_container Empty Container? containerize->empty_container contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs spill Spill Occurs store->spill incinerate Professional Disposal via High-Temperature Incineration contact_ehs->incinerate cleanup Clean Spill per Protocol (Absorb, Collect Waste) spill->cleanup Yes cleanup->containerize triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Puncture and Dispose of Cleaned Container per Policy triple_rinse->dispose_container collect_rinsate->containerize

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Chlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 2-Chlorophenoxyacetic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling procedures.

Chemical Hazards: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[2] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Type Specifications & Performance Data Recommendations for Use
Eye and Face Protection Safety Goggles or Face ShieldMust conform to EN166 (EU) or NIOSH (US) approved standards.[3]Always wear when handling the solid or solutions. A face shield is recommended when there is a significant risk of splashes.[4]
Hand Protection Chemical-Resistant GlovesMaterial: Nitrile rubber is recommended. A study on a similar compound, 2,4-D isooctyl ester, showed that unsupported nitrile gloves provided protection for at least 6 hours.[5][6] Thickness: While specific data for this compound is limited, a greater thickness generally increases chemical resistance.[7] For incidental contact, a 5-mil or greater thickness is a good starting point.[8] Breakthrough Time: At least 6 hours for unsupported nitrile gloves with a 2,4-D ester formulation.[6] Breakthrough times can be affected by factors such as chemical concentration, temperature, and glove thickness.[9]Always inspect gloves for tears or punctures before use.[10] For prolonged or immersive contact, consider double-gloving.[2] Dispose of contaminated gloves immediately in accordance with hazardous waste procedures.[3]
Body Protection Laboratory Coat or Chemical-Resistant Apron/SuitImpervious clothing should be worn.[3] For large-scale operations, a complete chemical-resistant suit may be necessary.[4]A standard lab coat is sufficient for handling small quantities in a controlled laboratory setting. For larger quantities or in case of a spill, a chemical-resistant apron or suit is required.
Respiratory Protection Air-Purifying Respirator (APR) or Supplied-Air Respirator (SAR)Occupational Exposure Limit (OEL) for similar compound 2,4-D: 10 mg/m³ (OSHA, NIOSH, ACGIH).[5] Immediately Dangerous to Life or Health (IDLH) for 2,4-D: 100 mg/m³.[1] Up to 100 mg/m³: Air-purifying half-mask respirator with organic vapor cartridges and N95, R95, or P95 particulate filters.[11] Above 100 mg/m³ or in emergency situations: A full-facepiece supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is required.Respiratory protection is necessary when working with the powder outside of a fume hood, when there is a risk of aerosol generation, or if ventilation is inadequate.[1] A written respiratory protection program, including fit-testing and cartridge change-out schedules, is required for mandatory respirator use.[9][12]

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][13]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Spill Management:

  • Evacuate non-essential personnel from the spill area.

  • Wear the appropriate PPE as outlined in the table above, including respiratory protection.

  • For solid spills, carefully sweep up the material to minimize dust generation and place it into a suitable, labeled container for disposal.[1]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[10]

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[10]

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not dispose of this chemical down the drain or into the environment.[11]

  • Contaminated containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being offered for recycling or reconditioning.[13]

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound task Assess Task and Potential Exposure (e.g., weighing solid, preparing solution, large-scale reaction) start->task eye_protection Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) task->eye_protection hand_protection Hand Protection: - Nitrile Gloves - Consider double-gloving for extended contact task->hand_protection body_protection Body Protection: - Lab Coat (small scale) - Chemical-Resistant Apron/Suit (large scale/spill) task->body_protection respiratory_protection Is there a risk of dust/aerosol inhalation or poor ventilation? task->respiratory_protection perform_work Perform Work in Designated Area (e.g., Fume Hood) eye_protection->perform_work hand_protection->perform_work body_protection->perform_work no_respirator No Respiratory Protection Required respiratory_protection->no_respirator No respirator_needed Select Respirator based on Concentration: - Up to 100 mg/m³: APR with OV/P95 cartridges - Above 100 mg/m³ or Emergency: SAR/SCBA respiratory_protection->respirator_needed Yes no_respirator->perform_work respirator_needed->perform_work decontamination Decontaminate/Clean Up Work Area perform_work->decontamination disposal Dispose of Waste and Contaminated PPE (Follow Hazardous Waste Procedures) decontamination->disposal hand_washing Wash Hands Thoroughly disposal->hand_washing end End hand_washing->end

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.